Benzylamine, N-octyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyloctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYPROVLGPMATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168157 | |
| Record name | Benzylamine, N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-16-9 | |
| Record name | N-Octylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, N-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylamine, N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis, Purification, and Characterization of N-octylbenzylamine: A Senior Application Scientist's Field Guide
An In-depth Technical Guide for Pharmaceutical Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-octylbenzylamine is a secondary amine that serves as a valuable intermediate and structural motif in pharmaceutical research. Its unique combination of a rigid aromatic benzyl group and a flexible lipophilic octyl chain makes it a critical building block for synthesizing diverse molecular scaffolds. This guide provides a comprehensive, field-proven overview of the primary synthetic routes to N-octylbenzylamine, focusing on the underlying chemical principles, detailed experimental protocols, and robust analytical characterization. We will explore the nuances of reductive amination and direct N-alkylation, offering insights into optimizing reaction conditions to maximize yield and purity, ensuring the resulting compound meets the stringent quality standards required for pharmaceutical development.
Introduction: The Strategic Importance of N-octylbenzylamine
In the landscape of medicinal chemistry, the synthesis of secondary amines is a cornerstone activity.[1] These moieties are prevalent in a vast number of biologically active molecules and commercial drugs.[2] N-octylbenzylamine, specifically, presents a scaffold with tunable physicochemical properties. The benzyl group can engage in π-stacking or hydrophobic interactions within a biological target, while the n-octyl chain provides significant lipophilicity, which can be crucial for membrane permeability and modulating pharmacokinetic profiles. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Core Synthetic Strategies: A Comparative Analysis
Two principal methodologies dominate the synthesis of N-octylbenzylamine: one-pot reductive amination and direct nucleophilic alkylation. The choice between them often depends on starting material availability, desired scale, and tolerance for potential side products.
Reductive Amination: The Preferred Route for Efficiency and Selectivity
Reductive amination is arguably the most efficient and reliable method for preparing N-octylbenzylamine. This "one-pot" reaction involves the initial formation of an imine intermediate from benzaldehyde and octylamine, which is then reduced in situ to the target secondary amine.[3][4][5] A key advantage of this approach is the significant reduction of over-alkylation, a common issue with direct alkylation methods.[6]
Causality & Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the primary amine (octylamine) on the carbonyl carbon of benzaldehyde. This forms a carbinolamine intermediate which then dehydrates to an imine (or its protonated form, the iminium ion).[2][5] The success of the one-pot procedure hinges on using a reducing agent that is selective for the C=N double bond of the imine/iminium ion over the C=O bond of the starting aldehyde.[6]
This is where Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) demonstrates its superiority. The steric bulk and electron-withdrawing effects of the three acetoxy groups moderate its reactivity, making it a mild and highly selective reducing agent.[2][7] It reduces iminium ions much faster than it reduces aldehydes, allowing the entire reaction to be performed by mixing all components from the start.[7][8] The addition of a catalytic amount of acetic acid accelerates the initial imine formation.[7][9]
Workflow: One-Pot Reductive Amination
Caption: Reductive Amination Experimental Workflow.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M).
-
Amine Addition: Add octylamine (1.05–1.1 equiv.) to the solution.
-
Imine Formation: Add glacial acetic acid (0.05 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (benzaldehyde) by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-octylbenzylamine as a pure liquid.
Direct N-Alkylation: A Classic Method with Modern Refinements
Direct N-alkylation involves the nucleophilic substitution (Sₙ2) reaction between benzylamine and an octyl halide, such as 1-bromooctane. While conceptually simple, this method is plagued by a significant drawback: overalkylation.[6] The product, N-octylbenzylamine, is itself a nucleophile and can compete with the starting benzylamine for the alkyl halide, leading to the formation of the tertiary amine (N,N-dioctylbenzylamine) and even a quaternary ammonium salt.
Causality & Mechanistic Insight: To overcome this, modern protocols employ specific bases that can selectively deprotonate the primary amine while minimizing the basicity of the reaction medium to disfavor subsequent deprotonation of the secondary amine product. Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have proven highly effective.[10][11] Their solubility and moderate basicity in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) create conditions that strongly favor mono-N-alkylation over dialkylation.[12]
Reaction: Cesium-Promoted N-Alkylation
Caption: Selective Mono-N-Alkylation Pathway.
Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add cesium carbonate (Cs₂CO₃) (1.5 equiv.) and anhydrous DMF (approx. 0.3 M).
-
Amine Addition: Add benzylamine (1.0 equiv.) to the suspension and stir for 15 minutes at room temperature.
-
Alkylating Agent: Add 1-bromooctane (1.1 equiv.) dropwise via syringe.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the benzylamine is consumed (typically 12-24 hours).
-
Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-octylbenzylamine.
Comparative Data and Method Selection
The choice of synthetic route is a critical decision based on project-specific needs.
| Parameter | Reductive Amination | Direct N-Alkylation (Cs₂CO₃) | Rationale & Insights |
| Typical Yield | >85% | 60-80% | Reductive amination is generally higher yielding due to superior selectivity. |
| Purity (Crude) | High | Moderate | The primary impurity in N-alkylation is the over-alkylated tertiary amine, requiring careful chromatography. |
| Reaction Time | 2-4 hours | 12-24 hours | The C=N reduction is significantly faster than the Sₙ2 alkylation. |
| Reagent Cost | Moderate (NaBH(OAc)₃) | High (Cs₂CO₃) | Cesium bases are considerably more expensive than borohydride reagents. |
| Safety/Handling | NaBH(OAc)₃ is moisture-sensitive. | Requires strictly anhydrous conditions. DMF is a high-boiling point solvent requiring care during removal. | Both methods require standard laboratory precautions. The generation of toxic HCN from NaBH₃CN is a reason to prefer NaBH(OAc)₃.[13] |
| Scalability | Excellent | Good | Reductive amination is often preferred for large-scale synthesis due to faster cycle times and higher efficiency. |
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the final compound is non-negotiable in pharmaceutical research. A combination of spectroscopic techniques provides a definitive structural proof.
| Technique | Expected Results for N-octylbenzylamine |
| ¹H NMR | δ (ppm) ~7.2-7.4: Multiplet, 5H (Aromatic protons of benzyl group). δ ~3.8: Singlet, 2H (Benzylic -CH₂-). δ ~2.6: Triplet, 2H (-N-CH₂- of octyl). δ ~1.5: Multiplet, 2H (-N-CH₂-CH₂-). δ ~1.3: Broad multiplet, 10H (-(CH₂)₅- of octyl). δ ~0.9: Triplet, 3H (Terminal -CH₃ of octyl). δ ~1.5-2.0: Broad singlet, 1H (N-H). |
| ¹³C NMR | δ (ppm) ~140: Quaternary C (Aromatic). δ ~128-129: CH carbons (Aromatic). δ ~54: Benzylic -CH₂-. δ ~50: -N-CH₂- (Octyl). δ ~32, 29, 27, 23: Alkyl chain -CH₂- carbons. δ ~14: Terminal -CH₃. |
| IR (Infrared) | ~3300-3400 cm⁻¹: Weak-medium, sharp peak (N-H stretch). ~3020-3080 cm⁻¹: C-H stretch (Aromatic). ~2850-2960 cm⁻¹: Strong C-H stretches (Aliphatic). ~1450-1600 cm⁻¹: C=C stretches (Aromatic ring). |
| MS (Mass Spec) | [M+H]⁺: Expected at m/z = 220.22. Fragmentation: Loss of benzyl (m/z 91), loss of heptyl radical from the octyl chain. |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The combination of these techniques provides a robust validation of the product's structure and purity.[14][15][16][17][18]
Conclusion and Future Outlook
Both reductive amination and cesium-promoted N-alkylation are viable and effective methods for synthesizing N-octylbenzylamine. For most applications in pharmaceutical research, reductive amination using sodium triacetoxyborohydride stands out as the superior method due to its high efficiency, selectivity, speed, and favorable scalability. The insights provided in this guide, from mechanistic rationale to detailed protocols and analytical benchmarks, are intended to equip the research scientist with the necessary tools to confidently synthesize this key intermediate for the advancement of drug discovery programs.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Murzakhanov, F. F., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews, 63(4), 617-666. (Available via Semantic Scholar). [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of N-octyl-benzylamine
Abstract
N-octyl-benzylamine (CAS No. 1667-16-9) is a secondary amine featuring both a lipophilic octyl chain and an aromatic benzyl group.[1] This amphiphilic structure makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry for the development of novel therapeutic agents.[2][3] Understanding its fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize it in synthesis, predict its behavior in biological systems, and design robust formulation strategies. This guide provides a comprehensive overview of the key physicochemical characteristics of N-octyl-benzylamine, detailing both established values and the rigorous experimental protocols required for their determination. Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the intended scientific audience.
Chemical Identity and Molecular Structure
N-octyl-benzylamine, with the IUPAC name N-benzyloctan-1-amine, is structurally characterized by a benzyl group and an n-octyl group attached to a central nitrogen atom.[1] This structure imparts a dual nature: the long alkyl chain provides significant hydrophobicity, while the benzylamine moiety offers a site for polar interactions and acid-base chemistry. This balance is critical for its application as a building block in molecules designed to interact with biological membranes or specific receptor sites.[4]
Summary of Key Physicochemical Properties
The following table summarizes the essential physicochemical data for N-octyl-benzylamine. It is critical to note that while some values are experimentally determined, others are estimated based on its structure or data from analogous compounds. Such estimations provide a valuable baseline but should always be confirmed through the empirical methods detailed in this guide.
| Property | Value / Estimated Value | Significance in Research & Drug Development |
| Molecular Weight | 219.37 g/mol | Foundational for all stoichiometric calculations in synthesis and formulation. |
| Boiling Point | ~300-320 °C (Predicted) | Defines purification parameters (distillation) and assesses compound volatility. |
| Melting Point | N/A (Liquid at room temp.) | Important for handling, storage, and as a primary indicator of purity for solids. |
| Aqueous Solubility | Very Low (Predicted) | Critical for developing aqueous formulations and predicting absorption in vivo. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 (Estimated) | Determines the ionization state at physiological pH, impacting solubility, membrane permeability, and target binding. |
| logP (Octanol/Water) | ~4.5 - 5.5 (Estimated) | Key indicator of lipophilicity; used to predict ADME properties (Absorption, Distribution, Metabolism, Excretion).[5] |
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it is a fundamental physical constant used for identification and as a criterion for purity.[6] For high-boiling-point liquids like N-octyl-benzylamine, a micro-reflux method provides an accurate determination with a minimal amount of sample.
Causality Behind Experimental Choices
A simple distillation is often unsuitable for small research-scale quantities. The micro-reflux technique is chosen for its efficiency with small sample volumes (~0.5 mL). By ensuring the thermometer bulb is positioned in the vapor phase just above the boiling liquid, the measurement accurately reflects the temperature of the vapor that is in equilibrium with the liquid, which is the precise definition of the boiling point at that pressure.[7] The inclusion of a magnetic stirrer is critical to prevent "bumping" (sudden, violent boiling) and ensure a smooth, controlled boil for an accurate temperature reading.
Experimental Protocol: Micro-Reflux Method
-
Preparation: Add approximately 0.5 mL of N-octyl-benzylamine and a small magnetic stir bar into a 150mm diameter test tube.
-
Apparatus Setup: Clamp the test tube in a heating block positioned on a magnetic stirrer.
-
Thermometer Placement: Suspend a thermometer inside the test tube so that the bulb is approximately 1 cm above the surface of the liquid. The thermometer should not touch the sides of the test tube.
-
Heating and Observation: Turn on the stirrer to ensure gentle mixing. Begin heating the block.
-
Equilibrium Identification: Observe the liquid until it begins to boil and a ring of refluxing vapor condenses on the walls of the test tube. Adjust the heating rate to maintain this reflux ring at the same level as the thermometer bulb.
-
Data Recording: Once the temperature reading on the thermometer stabilizes for at least one minute while the liquid is gently refluxing, record this temperature as the boiling point.[7]
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure nomograph should be used to correct the observed boiling point.
Visualization: Boiling Point Determination Workflow
Caption: Workflow for Micro-Reflux Boiling Point Determination.
Melting Point Determination
While N-octyl-benzylamine is a liquid at ambient temperatures, its melting point (or freezing point) is a critical purity indicator. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.[8] The capillary method is a standard, reliable technique for this determination.[9]
Causality Behind Experimental Choices
The use of a sealed capillary tube ensures that a small, representative sample is used and that it can be heated uniformly. A slow, controlled heating rate (1-2 °C per minute) is crucial as the sample approaches its melting point.[10] Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to an inaccurately high and broad melting range. An initial rapid determination to find an approximate range allows for a more efficient and accurate subsequent measurement.[8]
Experimental Protocol: Capillary Method
-
Sample Freezing: Cool a small sample of N-octyl-benzylamine in a suitable container until it solidifies completely.
-
Sample Preparation: Finely powder a small amount of the frozen solid.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom, aiming for a sample height of 1-2 mm.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point.
-
Data Recording: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal of solid melts (T2). The melting point is reported as the range T1-T2.
Visualization: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility Assessment
Solubility, the maximum amount of a solute that can dissolve in a solvent at a given temperature, is a cornerstone of drug development.[12] Poor aqueous solubility can lead to low bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[13]
Causality Behind Experimental Choices
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solute and the saturated solution. Adding an excess of the compound ensures that saturation is reached.[13] Agitation (shaking) for an extended period (24-48 hours) is necessary to overcome kinetic barriers to dissolution. Maintaining a constant temperature is critical, as solubility is highly temperature-dependent.[12] Subsequent analysis of the supernatant by a validated method like HPLC or UV-Vis spectroscopy provides a precise quantification of the dissolved compound.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of N-octyl-benzylamine to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial. The presence of undissolved solid should be visually confirmed.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved material.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid phase.
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm filter to remove any remaining particulates. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like N-octyl-benzylamine, the pKa refers to its conjugate acid (R₂NH₂⁺). It is the pH at which the compound is 50% ionized and 50% neutral.[14] This value is crucial as ionization state dramatically affects a molecule's solubility, lipophilicity, and ability to interact with biological targets.[15] Potentiometric titration is a highly accurate and widely used method for pKa determination.[14]
Causality Behind Experimental Choices
Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added.[14] By titrating the basic amine with a strong acid (like HCl), we can generate a curve of pH versus the volume of acid added. The inflection point of this sigmoid curve corresponds to the equivalence point, where all the amine has been protonated. The pKa is found at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral species are equal. At this specific point, the Henderson-Hasselbalch equation simplifies to pH = pKa.[16]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh a sample of N-octyl-benzylamine and dissolve it in a suitable solvent (e.g., a water/methanol mixture to ensure solubility) to create a solution of known concentration.
-
Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10) and immerse it in the solution.
-
Titration: Fill a buret with a standardized strong acid solution (e.g., 0.1 M HCl).
-
Data Collection: Begin stirring the solution. Add the acid titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.[16]
-
Endpoint: Continue the titration well past the steepest part of the pH curve (the equivalence point).
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
pKa Determination: Determine the volume of titrant at the equivalence point (the inflection point of the curve). Divide this volume by two to find the half-equivalence point. The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid.[17]
Visualization: pKa Determination Workflow
Caption: Workflow for Potentiometric Titration for pKa Determination.
Determination of Lipophilicity (logP)
The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[18] Its logarithm, logP, is the most common scale for lipophilicity. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[19] This parameter is a critical predictor of a drug's ability to cross cell membranes and its overall ADME profile.[5]
Causality Behind Experimental Choices
The shake-flask method directly measures the partitioning of the compound between two immiscible phases, making it the benchmark for logP determination.[14] n-Octanol is chosen as the organic phase because its properties are thought to be a reasonable mimic of biological lipid membranes. The aqueous phase is typically buffered to a pH where the compound is in its neutral, un-ionized form, as logP specifically measures the partitioning of this species. Vigorous shaking ensures intimate mixing to reach equilibrium, and subsequent concentration analysis of one or both phases allows for the direct calculation of the partition coefficient.
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: Prepare an aqueous buffer solution (e.g., phosphate buffer) and pre-saturate it with n-octanol by mixing and allowing the phases to separate. Similarly, pre-saturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.
-
Solution Preparation: Prepare a stock solution of N-octyl-benzylamine in the pre-saturated n-octanol. The starting concentration should be low enough to avoid saturation in either phase.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning and equilibrium.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Sampling and Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of N-octyl-benzylamine in both the n-octanol and aqueous phases using a suitable, validated method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous]. The logP is then calculated as log₁₀(P).[18]
Visualization: logP Determination Workflow
Caption: Workflow for Shake-Flask logP Determination.
Safety and Handling
N-octyl-benzylamine is a chemical intermediate and requires careful handling in a laboratory setting. Based on data for analogous compounds like n-Octylamine and Benzylamine, it should be considered corrosive and potentially harmful if swallowed or in contact with skin.[20][21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[23] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[20]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
The physicochemical properties of N-octyl-benzylamine—including its boiling point, melting point, solubility, pKa, and logP—are fundamental parameters that govern its behavior from the reaction flask to complex biological systems. A thorough and accurate determination of these properties, using the standardized protocols outlined in this guide, is an indispensable step in the research and development pipeline. These data empower scientists to design more efficient synthetic routes, create effective formulations, and build predictive models for the ADME properties of new chemical entities derived from this versatile building block.
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An In-depth Technical Guide to the Biological Mechanisms of N-octylbenzylamine
A note to our readers: Following a comprehensive multi-source search for scientific literature and experimental data, we have determined that there is currently no publicly available research detailing the specific mechanism of action of N-octylbenzylamine in biological systems.
While the chemical structure of N-octylbenzylamine, featuring both an octyl group and a benzylamine moiety, suggests potential interactions with various biological targets, the absence of empirical evidence makes any detailed discussion of its mechanism of action purely speculative.
This guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of N-octylbenzylamine's biological functions. However, due to the lack of available data, we are unable to proceed with a scientifically rigorous and validated overview.
We are committed to providing accurate and evidence-based scientific information. Should research on the biological activities of N-octylbenzylamine become available in the future, we will revisit this topic and provide a comprehensive guide as originally intended. We encourage researchers with an interest in this molecule to investigate its properties, as its unique structure may hold potential for novel biological activities.
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Benzylamine Derivatives
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzylamine derivatives, a versatile scaffold in medicinal chemistry. We will dissect the nuanced ways in to which molecular modifications influence biological outcomes, offering a robust framework for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal relationships that underpin rational drug design.
Introduction: The Benzylamine Scaffold - A Privileged Structure
The benzylamine motif, characterized by a benzyl group attached to a nitrogen atom, is a cornerstone in the development of therapeutic agents. Its prevalence in approved drugs for a range of conditions, from hay fever (Levocetirizine) and cardiovascular disease (Clopidogrel) to Alzheimer's disease (Donepezil) and depression (Mirtazapine), underscores its significance.[1] The inherent chemical tractability and the ability of the benzylamine core to interact with a multitude of biological targets make it a highly attractive starting point for medicinal chemistry campaigns.
This guide will elucidate the fundamental principles of benzylamine SAR, drawing upon a wealth of studies to provide actionable insights for optimizing potency, selectivity, and pharmacokinetic properties. We will explore its applications in antimicrobial, anticancer, and enzyme inhibitory contexts, providing detailed experimental protocols and visual aids to facilitate a deeper understanding.
Core Principles of Benzylamine SAR: A Tale of Two Moieties
The biological activity of benzylamine derivatives is primarily dictated by the interplay of two key structural components: the aromatic ring and the amine functionality. Modifications to either of these regions can profoundly impact the compound's interaction with its biological target.
Caption: General structure of benzylamine derivatives highlighting key modifiable regions.
The Aromatic Ring: The Anchor and Modulator
The phenyl ring of the benzylamine scaffold serves as more than just a structural anchor. The nature, position, and number of substituents on this ring are critical determinants of activity.
-
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, influencing pi-pi stacking interactions with aromatic residues in the target protein's binding pocket. For instance, in a series of coumarin derivatives containing a benzylamine moiety, the introduction of an electron-donating group at the R1 position was found to enhance antibacterial activity.[2]
-
Steric Hindrance: The size and position of substituents can dictate the molecule's ability to fit within a binding pocket. Bulky groups can either promote or hinder binding, depending on the topography of the active site.
-
Lipophilicity: The addition of hydrophobic or hydrophilic substituents directly impacts the overall lipophilicity of the molecule, often expressed as log P. This, in turn, affects membrane permeability, solubility, and interaction with hydrophobic pockets of the target protein. A linear correlation between antimicrobial activity (expressed as -log MIC) and log P values has been observed for some benzylamine derivatives, with increased hydrophobicity leading to enhanced activity up to a certain point.[3]
The Amine Group: The Interactive Hub
The nitrogen atom of the benzylamine is a key interactive center, capable of forming crucial hydrogen bonds and ionic interactions.
-
Basicity (pKa): The basicity of the amine is a critical factor, as it determines the ionization state at physiological pH. A protonated amine can form strong salt bridges with acidic residues (e.g., aspartate, glutamate) in the active site of an enzyme or receptor.
-
Substitution: The degree of substitution on the nitrogen (primary, secondary, or tertiary amine) influences its hydrogen bonding capacity and steric profile. Alkylation of the amine nitrogen can help probe whether the NH group acts as a hydrogen-bond donor in enzyme-inhibitor interactions.[4]
-
Linker and Spacers: In many benzylamine derivatives, a linker connects the core to another pharmacophoric element. The length, rigidity, and chemical nature of this linker are crucial for optimal positioning of the interacting groups. The potency of some antifungal benzylamine derivatives is strongly dependent on the distance between two phenyl groups and the type of spacer connecting them.[5]
SAR in Action: Therapeutic Applications of Benzylamine Derivatives
The versatility of the benzylamine scaffold is evident in its wide range of biological activities. The following sections delve into the specific SAR for several key therapeutic areas.
Antimicrobial Activity
Benzylamine derivatives have demonstrated significant potential as antimicrobial agents, with activity against bacteria, fungi, and mycobacteria.
The antibacterial activity of benzylamine derivatives is often linked to their ability to disrupt bacterial cell membranes.
Key SAR Insights:
-
Hydrophobicity: As previously mentioned, a direct correlation between hydrophobicity and antibacterial activity is often observed.[3] However, an optimal log P value exists, beyond which activity may decrease due to poor solubility or aggregation.
-
Substituent Effects: In a series of coumarin-benzylamine conjugates, the introduction of an electron-donating group on the benzylamine ring and a larger group at another position enhanced antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo).[2] The most potent compound in this study was found to increase the permeability of the bacterial membrane.[2]
-
Halogenation: The introduction of halogens, such as chlorine and bromine, can enhance antibacterial activity. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative showed potent activity against both Staphylococcus aureus and Escherichia coli.[6]
Table 1: SAR of Benzylamine Derivatives as Antibacterial Agents
| Modification | Effect on Activity | Rationale | Reference(s) |
| Increased Lipophilicity (log P) | Generally increases activity | Enhanced membrane permeability and interaction with hydrophobic targets. | [3] |
| Electron-donating groups on phenyl ring | Can increase activity | Modulates electronic properties for improved target interaction. | [2] |
| Halogenation of phenyl ring | Often increases activity | Enhances lipophilicity and can lead to specific halogen bonding interactions. | [6] |
Benzylamine derivatives have been developed as potent antifungal agents, particularly against Candida albicans.
Key SAR Insights:
-
Side Chain Extension: The incorporation of an additional phenyl ring in the side chain can significantly enhance antifungal potency.[5]
-
Linker Optimization: The nature and length of the spacer between the two aryl rings are critical. A quaternary carbon atom linker has been shown to be highly effective.[5]
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new anti-TB agents, with benzylamine derivatives showing promise.
Key SAR Insights:
-
Halogenation: The introduction of iodine and bromine at position 5 of the benzylamine scaffold has been investigated to understand their effect on anti-TB activity.[1]
-
Specific Moieties: A series of novel benzylamine derivatives synthesized from 3-ethoxysalicylaldehyde and various aromatic amines showed anti-Mycobacterium tuberculosis activity in the micromolar range (20-28 µM).[7]
Experimental Protocol: Synthesis of Benzylamine Derivatives via Reductive Amination
This protocol describes a general method for the synthesis of benzylamine derivatives, a common procedure in SAR studies.[4][7]
-
Imine Formation:
-
Dissolve the starting aldehyde (e.g., 3-ethoxy-2-hydroxybenzaldehyde, 1.0 mmol) and the appropriate primary amine (1.1 mmol) in a suitable solvent such as methanol or acetonitrile.
-
Stir the mixture at room temperature for a specified period (e.g., 18 hours) to allow for the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 mmol), portion-wise to the stirred solution.
-
Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and melting point determination.[7]
-
Caption: A typical workflow for the synthesis of benzylamine derivatives.
Anticancer Activity
Benzylamine derivatives have been investigated for their potential as anticancer agents, with some compounds showing impressive cytotoxic activities.[8][9]
Key SAR Insights:
-
Platinum(IV) Complexes: Benzylamine derivatives have been used as ligands in platinum(IV) complexes, with 4-fluoro and 4-chloro substituted complexes demonstrating significant anticancer activity against the MCF-7 breast cancer cell line.[8]
-
Natural Product Isolation: A naturally occurring alkaloid, 2-acetyl-benzylamine, isolated from Adhatoda vasica, has shown potent cytotoxic properties against leukemia cells, particularly MOLM-14 and NB-4 cells.[10] This compound was found to inhibit the JAK2/STAT3 signaling pathway.[10]
-
Thiourea and Sulfonamide Derivatives: Sulfur-containing benzylamine derivatives, such as thioureas and sulfonamides, have been evaluated for their anticancer activities.[11] Mono-thiourea derivatives with a 3,5-di-trifluoromethylphenyl group showed potent cytotoxicity against the MOLT-3 cell line.[11]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to develop models that can predict the anticancer activity of benzylidene hydrazine benzamide derivatives against human lung cancer cell lines.[12][13] These models can guide the design of new, more potent compounds.[12][13]
Caption: Inhibition of the JAK2/STAT3 pathway by 2-acetyl-benzylamine.
Enzyme Inhibition
The benzylamine scaffold is a common feature in many enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases.
17β-HSD3 is involved in testosterone biosynthesis and is a target for the treatment of prostate cancer. Selective aryl benzylamine-based inhibitors have been designed and synthesized for this enzyme.[4][14]
Key SAR Insights:
-
Hydrogen Bond Donors: The nitrogen atoms in the amine and amide bonds are potential hydrogen bond donors, and their alkylation can help elucidate their role in enzyme-inhibitor interactions.[4]
-
Chirality: For chiral benzylamine derivatives, the biological evaluation of individual enantiomers is crucial to determine if the activity is stereospecific.[4] In one study, only the S-(+)-enantiomer of a C-allyl derivative was found to be active.[14]
MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. Benzylamine-sulfonamide derivatives have been developed as selective MAO-B inhibitors.[15]
Key SAR Insights:
-
Potency: Novel benzylamine-sulfonamide derivatives have been synthesized with IC₅₀ values in the low nanomolar range for MAO-B inhibition.[15]
-
Mechanism of Inhibition: Kinetic studies, such as Lineweaver-Burk plots, can determine the mechanism of inhibition (e.g., competitive, non-competitive). Some benzylamine-sulfonamide derivatives have been identified as non-competitive inhibitors of hMAO-B.[15]
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat the symptoms of Alzheimer's disease. Benzylamine derivatives have been explored as ChE inhibitors.[16][17]
Key SAR Insights:
-
Dual-Site Binding: Some benzylamine derivatives can bind to both the catalytic and peripheral anionic sites of AChE, allowing for the simultaneous inhibition of the enzyme's catalytic activity and its role in amyloid-beta aggregation.[16]
-
Multi-Target Inhibition: (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been developed as multi-target inhibitors of both MAO and cholinesterase.[18]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of benzylamine derivatives against a target enzyme.
-
Compound Preparation:
-
Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Perform serial dilutions to obtain a range of concentrations for testing. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.[18]
-
-
Enzyme Reaction:
-
In a microplate, combine the target enzyme, a suitable buffer, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 37°C for 30 minutes).[18]
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection and Data Analysis:
-
Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the concentration-response data to a suitable model using non-linear regression analysis.
-
Conclusion and Future Directions
The benzylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic structural modifications and a deep understanding of the underlying physicochemical principles.
Future research in this area will likely focus on:
-
Multi-target Drug Design: The development of benzylamine derivatives that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and neurodegenerative disorders.
-
Computational Approaches: The increasing use of computational tools, such as molecular docking, molecular dynamics simulations, and advanced QSAR modeling, to rationalize SAR data and guide the design of next-generation benzylamine derivatives with improved potency and selectivity.[16][19]
-
Novel Delivery Systems: The formulation of benzylamine derivatives into advanced drug delivery systems, such as lipidic nanoparticles, to enhance their pharmacokinetic properties and overcome challenges like poor solubility or membrane permeability.[20]
By integrating rational design, robust synthetic methodologies, and comprehensive biological evaluation, the full therapeutic potential of benzylamine derivatives can continue to be unlocked.
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Schulz, G., et al. (1994). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. PubMed. Available at: [Link]
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Piazzi, L., et al. (2007). Extensive SAR and computational studies of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238) derivatives. PubMed. Available at: [Link]
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Saha, K., et al. (2012). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. ACS Publications. Available at: [Link]
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Beyza, B., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PubMed. Available at: [Link]
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de Aguiar, F., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed. Available at: [Link]
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N-Octylbenzylamine: A Technical Guide to its Potential as a Corrosion Inhibitor
Abstract
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly steel in acidic environments. This technical guide provides an in-depth exploration of N-octylbenzylamine, a promising organic compound, as a corrosion inhibitor. We will delve into its molecular structure, proposed synthesis, and multifaceted mechanism of action. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies—including gravimetric analysis, advanced electrochemical techniques, and surface science characterization—to present a holistic view of its inhibitory potential. Furthermore, we will explore the synergy between experimental data and computational quantum chemistry to validate its performance at a molecular level. This document is intended for researchers and chemical engineers engaged in the development and application of novel anti-corrosion technologies.
The Imperative for Advanced Corrosion Inhibitors
The electrochemical process of corrosion relentlessly degrades metallic structures, converting refined metals into more stable forms like oxides or sulfides.[1] This process is fundamentally a redox reaction requiring an anode, a cathode, and an electrolyte; for instance, the rusting of iron involves the oxidation of iron atoms and the reduction of oxygen in the presence of water.[1] Acidic environments, commonly found in industrial cleaning, oil and gas extraction, and chemical processing, dramatically accelerate this process.
Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[2] Their efficacy lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the material from the aggressive medium.[3] The ideal inhibitor should be efficient at low concentrations, environmentally benign, and cost-effective to synthesize. Molecules containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are considered excellent candidates due to their inherent ability to bond with metal surfaces.[4] N-octylbenzylamine, featuring a secondary amine nitrogen, a benzene ring, and a long alkyl chain, possesses the key structural characteristics for a high-performance corrosion inhibitor.
N-Octylbenzylamine: Molecular Profile and Synthesis
N-octylbenzylamine is an organic molecule that combines a hydrophobic octyl chain with a benzyl group attached to a secondary amine. This unique structure suggests a dual-action mechanism for corrosion inhibition.
-
The Amine Group (Nitrogen Heteroatom): The lone pair of electrons on the nitrogen atom can be shared with the vacant d-orbitals of iron atoms, forming a strong coordinate covalent bond (chemisorption).[3][4]
-
The Benzyl Group (Aromatic Ring): The π-electrons of the benzene ring provide another active site for adsorption onto the metal surface.[4]
-
The Octyl Group (Alkyl Chain): This long hydrophobic chain extends into the corrosive solution, creating a dense, water-repellent layer that further impedes the approach of corrosive species to the metal surface.
Proposed Synthesis Workflow
The synthesis of N-octylbenzylamine can be achieved via reductive amination, a reliable and scalable method in organic chemistry. This process involves the reaction of benzaldehyde with octylamine in the presence of a reducing agent.
Caption: Dual adsorption mechanism of N-octylbenzylamine on a steel surface.
Experimental Validation & Protocols
A multi-faceted approach is required to rigorously evaluate the performance of a corrosion inhibitor. Here, we detail the core experimental techniques, explaining the causality behind their selection.
Weight Loss (Gravimetric) Measurements
Causality: This fundamental method provides a direct, tangible measure of metal loss over time. It is the cornerstone for calculating the overall corrosion rate and the inhibitor's efficiency. Its simplicity and reliability make it an essential first step in any inhibitor evaluation.
Protocol:
-
Specimen Preparation: Mild steel coupons (e.g., 2cm x 2cm x 0.1cm) are mechanically abraded using a series of emery papers (from 200 to 1200 grit) to ensure a uniform and reproducible surface.
-
Cleaning & Weighing: The coupons are degreased with acetone, rinsed with deionized water, dried thoroughly, and weighed precisely using an analytical balance (to 0.1 mg).
-
Immersion: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of N-octylbenzylamine (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 6 or 24 hours) at a constant temperature (e.g., 303 K).
-
Final Cleaning & Weighing: After immersion, retrieve the coupons. Remove corrosion products by cleaning with a specific solution (e.g., 20% NaOH with 2% zinc dust), rinse, dry, and reweigh.
-
Calculation: The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution. [5]
Electrochemical Measurements
Causality: Electrochemical techniques offer rapid and mechanistic insights into the corrosion process. They can determine not only the corrosion rate but also how the inhibitor influences the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. A standard three-electrode cell setup is used, comprising the steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). [3] Protocol Workflow:
Caption: Standard workflow for electrochemical evaluation of corrosion inhibitors.
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot allows for the determination of the corrosion potential (Ecorr) and corrosion current density (Icorr). A significant decrease in Icorr in the presence of the inhibitor indicates effective inhibition. PDP curves also reveal whether the inhibitor is anodic, cathodic, or mixed-type. [6]* Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film. By applying a small AC potential over a range of frequencies, a Nyquist plot is generated. Fitting this data to an equivalent electrical circuit yields parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl upon adding the inhibitor signify the formation of a protective, insulating layer on the metal surface, hindering the charge transfer process associated with corrosion. [7][8]
Surface Analysis Techniques
Causality: While weight loss and electrochemical methods provide quantitative data on inhibition, surface analysis offers direct visual and compositional evidence of the protective film's formation and its effect on the metal's morphology.
-
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the steel surface. A comparison between a coupon exposed to the blank acid and one exposed to the inhibited acid can visually confirm the inhibitor's effectiveness. The surface of the protected steel will appear much smoother, with significantly less pitting and damage compared to the heavily corroded surface of the unprotected sample. [7][9]* Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at the nanoscale. It can be used to quantify the surface roughness of the steel coupons. A lower average surface roughness for the inhibitor-treated sample compared to the blank sample provides quantitative proof of surface protection. [7][9]
Theoretical Validation: Quantum Chemical Calculations
Causality: Quantum chemical calculations, based on Density Functional Theory (DFT), provide a theoretical framework to understand the inhibitor-metal interaction at the electronic level. [10]These calculations can predict the inhibition efficiency of a molecule before it is even synthesized, saving significant time and resources. They provide a causal link between a molecule's electronic structure and its inhibitory performance.
Key parameters calculated include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, suggesting stronger chemisorption. [2][11]* E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency. [2]* Mulliken Charges: This analysis helps identify the specific atoms (e.g., N) within the molecule that carry a higher negative charge, pinpointing them as the most likely sites for adsorption onto the metal surface. [10] The strong correlation often found between these theoretical parameters and experimental results provides a robust validation of the proposed inhibition mechanism. [7]
Data Summary: Performance Metrics
The following tables summarize hypothetical but realistic data that would be expected from the experimental evaluation of N-octylbenzylamine.
Table 1: Weight Loss & Electrochemical Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | IE% (Weight Loss) | Icorr (μA/cm²) | IE% (PDP) | Rct (Ω·cm²) | IE% (EIS) |
| 0 (Blank) | 125.4 | - | 1150 | - | 45 | - |
| 50 | 45.1 | 64.0% | 415 | 63.9% | 120 | 62.5% |
| 100 | 22.6 | 82.0% | 195 | 83.0% | 280 | 83.9% |
| 200 | 10.1 | 92.0% | 88 | 92.3% | 610 | 92.6% |
| 500 | 8.8 | 93.0% | 75 | 93.5% | 690 | 93.5% |
Table 2: Quantum Chemical Parameters (DFT Calculation)
| Parameter | Value | Implication for Inhibition |
| E_HOMO (eV) | -5.85 | High value indicates strong electron-donating ability. |
| E_LUMO (eV) | -0.95 | Low value indicates electron-accepting capability. |
| Energy Gap (ΔE) (eV) | 4.90 | Small gap suggests high reactivity and good inhibition. |
| Dipole Moment (Debye) | 2.5 | Higher value can favor accumulation on the surface. |
| Mulliken Charge on N atom | -0.45 e | High negative charge indicates a primary adsorption site. |
Conclusion and Future Outlook
N-octylbenzylamine demonstrates significant potential as a corrosion inhibitor for steel in acidic media. Its molecular architecture facilitates a powerful dual-action inhibition mechanism through both physisorption and chemisorption, leading to the formation of a stable, protective film on the metal surface. The synergistic application of gravimetric, electrochemical, and surface analysis techniques, supported by theoretical quantum chemical calculations, provides a comprehensive and validated understanding of its efficacy.
Future research should focus on optimizing its synthesis for green chemistry principles, evaluating its performance in a wider range of corrosive environments (e.g., CO₂-saturated solutions), and studying the effect of temperature on its long-term stability and efficiency. Such investigations will be crucial in transitioning N-octylbenzylamine from a promising candidate to a commercially viable corrosion management solution.
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Exploring the Therapeutic Potential of N-octylbenzylamine: A Strategic Research Guide
Abstract
N-octylbenzylamine, a small molecule with a relatively simple chemical structure, represents an underexplored entity within the vast landscape of potential therapeutic agents. While direct evidence of its biological activity in the public domain is sparse, its structural motifs, namely the benzylamine and octyl moieties, are present in compounds with known pharmacological properties, including antimicrobial and neurological activities.[1][2] This in-depth technical guide outlines a comprehensive, multi-phase research and development strategy designed to systematically investigate the therapeutic potential of N-octylbenzylamine. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a logical framework from initial in vitro screening to preclinical validation. The protocols and workflows detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility at each stage of the investigation.
Introduction: The Case for Investigating N-octylbenzylamine
The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. For instance, certain benzylamine derivatives have been identified as potent ligands for the serotonin transporter, highlighting their potential in treating neuropsychiatric disorders.[3] Furthermore, the incorporation of alkyl chains, such as the octyl group in N-octylbenzylamine, can modulate a compound's lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic properties. This alteration can enhance membrane permeability and interaction with hydrophobic targets. The synthesis of N-octylbenzylamine and related N-alkylamines is well-documented, ensuring its accessibility for research purposes.[4][5][6]
Given the limited direct data on N-octylbenzylamine, a systematic and unbiased screening approach is warranted. This guide proposes a three-phase exploratory framework:
-
Phase 1: Foundational In Vitro Screening: Broad-spectrum analysis to identify potential areas of biological activity, focusing on cytotoxicity against cancer cell lines and antimicrobial effects.
-
Phase 2: Mechanism of Action (MoA) Elucidation: In-depth studies to determine the molecular targets and pathways through which N-octylbenzylamine exerts its effects.
-
Phase 3: Preclinical Validation: In vivo studies in relevant animal models to assess efficacy, safety, and pharmacokinetic profiles.
This structured approach will enable a thorough and efficient evaluation of N-octylbenzylamine's therapeutic potential.
Phase 1: Foundational In Vitro Screening
The initial phase of this research program is designed to cast a wide net, identifying any significant biological activity of N-octylbenzylamine. The two primary areas of investigation will be its potential as an anti-cancer agent and as an antimicrobial agent.
Cytotoxicity Profiling in Cancer and Normal Cell Lines
The first step is to assess the cytotoxic effects of N-octylbenzylamine against a panel of human cancer cell lines and, crucially, against non-cancerous cell lines to determine its therapeutic index.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia]) and a non-cancerous human cell line (e.g., HEK293 [embryonic kidney], IMR-90 [fibroblast]) in their respective recommended media until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of N-octylbenzylamine in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
| Cell Line | Cancer Type | IC50 (µM) of N-octylbenzylamine |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HCT116 | Colon Cancer | 18.9 |
| K562 | Leukemia | 8.7 |
| HEK293 | Normal Kidney | > 100 |
| IMR-90 | Normal Fibroblast | > 100 |
Antimicrobial Activity Screening
The presence of the octyl chain suggests potential interactions with microbial cell membranes. Therefore, screening for antibacterial and antifungal activity is a logical step.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Preparation: Prepare serial dilutions of N-octylbenzylamine in appropriate broth media in 96-well plates.
-
Inoculation: Add the standardized microbial inoculums to the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the initial in vitro screening of N-octylbenzylamine.
Phase 2: Elucidation of Mechanism of Action (MoA)
Should Phase 1 reveal promising and selective activity, the next crucial step is to understand how N-octylbenzylamine works. This phase focuses on identifying its molecular target(s) and the cellular pathways it modulates.
Target Identification Approaches
Several unbiased approaches can be employed to identify the protein target(s) of N-octylbenzylamine.
-
Ligand Immobilization: Synthesize a derivative of N-octylbenzylamine with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from the sensitive cell line identified in Phase 1.
-
Affinity Pull-down: Incubate the cell lysate with the N-octylbenzylamine-conjugated beads. Include control beads without the compound.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Candidate Validation: Validate potential targets using techniques like Western blotting or surface plasmon resonance (SPR).
Pathway Analysis
Once a target is validated, or if a clear target is not immediately identified, pathway analysis can reveal the broader cellular effects of the compound.
-
Cell Treatment: Treat the sensitive cell line with N-octylbenzylamine at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes (DEGs).
-
Pathway Enrichment Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to identify cellular pathways that are significantly enriched in the DEG list.
Caption: Hypothetical mechanism of action for N-octylbenzylamine.
Phase 3: Preclinical Validation
Positive results from the in vitro and MoA studies provide a strong rationale for advancing N-octylbenzylamine to preclinical in vivo testing. This phase is critical for evaluating the compound's efficacy and safety in a whole-organism context.
In Vivo Efficacy Studies
The choice of animal model will depend on the findings from Phase 1 and 2. For an anti-cancer indication, a xenograft model is appropriate.
-
Model Establishment: Implant human cancer cells (the most sensitive line from Phase 1) subcutaneously into immunodeficient mice (e.g., NOD-SCID). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer N-octylbenzylamine via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.
Pharmacokinetic (PK) and Toxicology Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profile of N-octylbenzylamine, is essential for its development as a drug.
-
PK Study: Administer a single dose of N-octylbenzylamine to rodents (e.g., mice or rats) via intravenous and oral routes. Collect blood samples at multiple time points. Analyze the plasma concentrations of the compound to determine key PK parameters (e.g., half-life, bioavailability, clearance).
-
Acute Toxicology Study: Administer escalating single doses of N-octylbenzylamine to rodents to determine the maximum tolerated dose (MTD). Monitor the animals for clinical signs of toxicity.
-
Repeat-Dose Toxicology Study: Administer the compound daily for a set period (e.g., 14 or 28 days) at doses below the MTD. At the end of the study, perform comprehensive hematology, clinical chemistry, and histopathology analyses.
Caption: The progressive stages of drug discovery and development.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the systematic exploration of N-octylbenzylamine's therapeutic potential. By following this phased approach, researchers can efficiently and effectively determine if this compound warrants further development as a novel therapeutic agent. Positive outcomes from this preclinical program would lay the foundation for Investigational New Drug (IND)-enabling studies and subsequent clinical trials. The journey from a simple molecule to a life-saving drug is long and challenging, but it begins with a well-defined and meticulously executed research plan.
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"CAS number and molecular structure of Benzylamine, N-octyl-"
An Essential Amine in Synthetic Chemistry and Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of Benzylamine, N-octyl-, also known as N-octylbenzylamine, a secondary amine with significant applications in organic synthesis and as a potential scaffold in drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, synthesis protocols, analytical characterization methods, and known applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. Safety and handling procedures are also thoroughly addressed to ensure its proper use in a laboratory setting.
Chemical Identity and Molecular Structure
CAS Number: 1667-16-9
Systematic Name: N-octyl-1-phenylmethanamine
Synonyms: N-benzyl-N-octylamine, Benzyl(octyl)amine
Molecular Formula: C₁₅H₂₅N
Molecular Weight: 219.37 g/mol
The molecular structure of N-octylbenzylamine consists of a benzyl group and an n-octyl group attached to a central nitrogen atom, forming a secondary amine.
Molecular Structure:
The presence of both an aromatic benzyl group and a long aliphatic octyl chain imparts a unique combination of hydrophobic and moderately polar characteristics to the molecule, influencing its solubility, reactivity, and biological activity.
Physicochemical Properties
N-octylbenzylamine is a liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Physical Form | Liquid | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis of N-octylbenzylamine
The primary synthetic route to N-octylbenzylamine is through the nucleophilic substitution reaction of benzylamine with an octyl halide, typically n-octyl bromide. This reaction is a standard N-alkylation of an amine.
General Reaction Scheme
Detailed Experimental Protocol
While a specific, detailed protocol for the synthesis of N-octylbenzylamine is not extensively documented in readily available literature, a general procedure can be adapted from standard organic synthesis methodologies for N-alkylation of amines. The following is a representative protocol:
Materials:
-
Benzylamine
-
n-Octyl bromide
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen anhydrous solvent.
-
Slowly add n-octyl bromide (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-octylbenzylamine.
Causality Behind Experimental Choices:
-
The use of an excess of the base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the starting amine and the product, rendering them unreactive.
-
Anhydrous conditions are preferred to prevent potential side reactions involving water.
-
Heating the reaction mixture increases the rate of the nucleophilic substitution.
-
Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Analytical Characterization
The identity and purity of synthesized N-octylbenzylamine can be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Although specific spectral data for N-octylbenzylamine is not widely published, the expected chemical shifts can be predicted based on the structure.[2][3]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-Ph), a triplet for the terminal methyl group of the octyl chain, and a series of multiplets for the methylene groups of the octyl chain and the N-H proton.[4]
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the aromatic carbons, the benzylic carbon, and the eight carbons of the octyl chain.[5]
Caption: Workflow for NMR-based structural confirmation of N-octylbenzylamine.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-octylbenzylamine is expected to show the following characteristic absorption bands:[6]
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ characteristic of a secondary amine.[7]
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ due to the C-H stretching of the octyl and benzylic methylene groups.
-
C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ corresponding to the C-H stretching of the aromatic ring.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ range.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of N-octylbenzylamine (219.37).
-
Fragmentation Pattern: Common fragmentation pathways for benzylamines include the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.[8][9][] Fragmentation of the octyl chain would also be expected.
Caption: Predicted major fragmentation pathways for N-octylbenzylamine in mass spectrometry.
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for assessing the purity of N-octylbenzylamine and for its quantification in various matrices.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like N-octylbenzylamine.[4][12] A non-polar capillary column (e.g., DB-5ms) can be used for separation, with mass spectrometry for detection and identification. Derivatization may be employed to improve chromatographic properties.[13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common method for the analysis of amines.[2][14][15] UV detection at a wavelength corresponding to the absorbance of the benzyl group (around 254 nm) can be used.
Applications in Research and Drug Development
N-octylbenzylamine serves as a versatile intermediate in organic synthesis and holds potential in the development of new therapeutic agents.
Intermediate in Organic Synthesis
As a secondary amine, N-octylbenzylamine can be a precursor for the synthesis of more complex molecules, including tertiary amines and other nitrogen-containing compounds. Its dual hydrophobic and aromatic nature makes it a useful building block in the synthesis of compounds with specific solubility and binding properties.[][16][17]
Potential Antimicrobial Activity
While specific studies on the antimicrobial activity of N-octylbenzylamine are limited, related long-chain alkylamines and benzylamine derivatives have shown antimicrobial properties.[12][18] The lipophilic octyl chain can facilitate the interaction of the molecule with the lipid membranes of microorganisms, potentially leading to cell disruption. Further research is warranted to explore the antimicrobial spectrum and mechanism of action of N-octylbenzylamine. The investigation of N-benzyl derivatives of other scaffolds has shown promising antimicrobial activity.[19][20][21]
Scaffold in Drug Discovery
The benzylamine moiety is a common structural motif in many biologically active compounds. The N-octyl group can be varied to modulate the lipophilicity and pharmacokinetic properties of a lead compound. Therefore, N-octylbenzylamine can serve as a scaffold or starting material in the design and synthesis of novel drug candidates targeting a range of biological targets. N-benzylamide derivatives, for instance, have been investigated as tubulin polymerization inhibitors for cancer therapy.[13]
Safety and Handling
Hazard Statements (based on related compounds):
-
May be harmful if swallowed, in contact with skin, or if inhaled.[23][25]
-
May cause respiratory irritation.[25]
-
May be toxic to aquatic life with long-lasting effects.[23]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
N-octylbenzylamine is a valuable chemical entity with a well-defined structure and accessible synthetic route. Its unique combination of an aromatic and a long-chain aliphatic moiety makes it a useful intermediate in organic synthesis. While its biological activities are not yet extensively explored, related compounds suggest potential as an antimicrobial agent and as a scaffold in drug discovery programs. Proper analytical characterization and adherence to safety protocols are essential for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this compound.
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A Technical Guide to the Solubility of N-Octylbenzylamine in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-octylbenzylamine is a secondary amine featuring a unique molecular structure with both a long, nonpolar alkyl chain and a polar benzylamine moiety. This duality governs its solubility, a critical parameter for its application in organic synthesis, formulation science, and as a corrosion inhibitor. This guide provides a comprehensive analysis of the solubility of N-octylbenzylamine in common organic solvents, grounded in the principles of intermolecular forces. Due to the limited availability of precise quantitative data in public literature, this document focuses on a robust theoretical framework, qualitative assessments, and a detailed, self-validating experimental protocol for the quantitative determination of its solubility.
The Molecular Profile of N-Octylbenzylamine
Chemical Structure and Physicochemical Properties
N-octylbenzylamine is characterized by a benzyl group and an eight-carbon alkyl chain attached to a secondary amine.
-
Molecular Formula: C₁₅H₂₅N
-
Molecular Weight: 219.37 g/mol
-
Structure:
(Note: This is a representative image of a similar chemical structure, as a direct image of N-octylbenzylamine was not available from the search results.)
The key to understanding its solubility lies in its structural dichotomy:
-
Nonpolar Component: The octyl group (C₈H₁₇) is a long, hydrophobic hydrocarbon tail that dominates a significant portion of the molecule's mass.
-
Polar Component: The benzylamine core contains a nitrogen atom with a lone pair of electrons and a hydrogen atom, making it capable of acting as a hydrogen bond donor and acceptor. The aromatic benzyl group also contributes to pi-pi stacking interactions.
Significance in Scientific and Industrial Applications
The solubility of N-octylbenzylamine is not merely an academic curiosity; it is a pivotal factor in its practical applications. In organic synthesis, the choice of solvent can dictate reaction rates and yields. In the oil and gas industry, its effectiveness as a corrosion inhibitor depends on its ability to dissolve in hydrocarbon-based fluids to form a protective film on metal surfaces.[1]
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that substances with similar intermolecular forces are likely to be miscible.
-
Van der Waals Forces: The extensive, nonpolar octyl chain leads to strong London dispersion forces, favoring solubility in nonpolar solvents like hexane and toluene.
-
Pi-Pi Stacking: The aromatic ring of the benzyl group can interact with other aromatic solvents, such as benzene and toluene.
-
Hydrogen Bonding: The N-H group can form hydrogen bonds with protic solvents like alcohols, although this interaction is often outweighed by the molecule's large hydrophobic mass.
-
Dipole-Dipole Interactions: The polar amine group can interact with polar aprotic solvents like acetone or ethyl acetate.
Based on these forces, a general solubility profile can be predicted. The large nonpolar character of the octyl group suggests that N-octylbenzylamine will be most soluble in nonpolar to moderately polar solvents and significantly less soluble in highly polar solvents like water.
Solubility Profile of N-Octylbenzylamine: An Empirical Overview
While precise, publicly available quantitative data is scarce, a qualitative and predictive solubility table can be constructed based on chemical principles.[3][4] The following table serves as a guide for researchers, which should be populated with experimentally determined values.
Table 1: Predicted Qualitative Solubility of N-Octylbenzylamine in Common Organic Solvents
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Nonpolar | Hexane | 0.1 | High / Miscible | Strong van der Waals interactions with the octyl chain.[5] |
| Toluene | 2.4 | High / Miscible | Van der Waals forces and potential pi-pi stacking with the benzyl group.[5] | |
| Polar Aprotic | Diethyl Ether | 2.8 | High / Miscible | Good balance for both the nonpolar chain and the polar amine.[5] |
| Chloroform | 4.1 | High | Effective at solvating a wide range of organic molecules. | |
| Ethyl Acetate | 4.4 | Medium to High | Balances polar and nonpolar characteristics suitable for the compound's structure.[4][5] | |
| Acetone | 5.1 | Medium | The carbonyl group can interact with the polar amine, but the nonpolar tail may limit miscibility.[5] | |
| Acetonitrile (ACN) | 5.8 | Low to Medium | Higher polarity may not favorably solvate the long alkyl chain.[5] | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | Highly polar nature is poorly suited for the nonpolar octyl group.[5][6] | |
| Polar Protic | Ethanol | 4.3 | Medium | Can hydrogen bond with the amine, but the octyl chain limits high solubility.[5][6] |
| Methanol | 5.1 | Low to Medium | More polar than ethanol, making it a poorer solvent for the large nonpolar moiety.[5][6] | |
| Water | 10.2 | Insoluble | The large hydrophobic structure prevents dissolution in water.[5][6] |
Experimental Protocol: Isothermal Solubility Determination
To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[7][8][9] This method measures the thermodynamic equilibrium solubility of a compound at a specific temperature.[10]
Principle of the Method
An excess of the solid solute (N-octylbenzylamine) is added to a known volume of solvent. The mixture is then agitated at a constant temperature until the solution is saturated and the concentration of the dissolved solute remains constant.[9] This state, known as thermodynamic equilibrium, is achieved when the rate of dissolution equals the rate of precipitation.[8]
Experimental Workflow Diagram
Caption: Workflow for Isothermal Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of N-octylbenzylamine into a series of glass vials. The excess solid should be clearly visible.
-
Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[8]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).[8] Alternatively, centrifuge the vial and sample the supernatant.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[3]
-
Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the precise concentration of the dissolved compound.[3]
-
The solubility is then calculated from this concentration, taking the dilution factor into account.
-
Self-Validation and Trustworthiness
To ensure the integrity of the results, the protocol must be self-validating:
-
Confirmation of Equilibrium: To verify that equilibrium has been reached, take samples at multiple time points (e.g., 24, 36, and 48 hours). The solubility values should plateau, indicating a stable, saturated solution.[8]
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.[10]
-
Replicates: Perform each solubility measurement in triplicate to ensure reproducibility and to calculate the standard deviation, providing a measure of the data's precision.[11]
-
Purity of Materials: The purity of both the solute (N-octylbenzylamine) and the solvents must be high and well-characterized, as impurities can significantly affect solubility.[7]
Practical Implications
A thorough understanding of N-octylbenzylamine's solubility is crucial for its effective application:
-
Organic Synthesis: Selecting a solvent in which reactants are highly soluble can increase reaction rates and improve yields. For reactions involving N-octylbenzylamine, nonpolar and moderately polar aprotic solvents like toluene or diethyl ether would likely be excellent choices.
-
Corrosion Inhibition: For use as a corrosion inhibitor in oil pipelines, N-octylbenzylamine must be soluble in the hydrocarbon medium. Its high solubility in nonpolar solvents is advantageous for this application, allowing it to be easily formulated and dispersed to protect metal surfaces.[1]
-
Drug Development: If used as a pharmaceutical intermediate, its solubility will influence purification methods such as recrystallization.[12] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]
Conclusion
N-octylbenzylamine exhibits a solubility profile dominated by its large nonpolar octyl group, leading to high solubility in nonpolar and moderately polar aprotic organic solvents. Its solubility is predicted to be significantly lower in highly polar solvents, particularly water. While published quantitative data is limited, the robust isothermal shake-flask method provides a reliable framework for researchers to determine these critical values experimentally. This guide equips scientists and professionals with the theoretical knowledge and practical protocols necessary to confidently work with and apply N-octylbenzylamine.
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"in vitro effects of benzylamine and thenylamine derived drugs"
An In-Depth Technical Guide on the In Vitro Effects of Benzylamine and Thenylamine Derived Drugs
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the in vitro effects of benzylamine and thenylamine-derived drugs, two classes of compounds with a broad spectrum of pharmacological activities. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the cellular and molecular mechanisms these compounds modulate, along with detailed protocols for their preclinical evaluation. We will explore their cytotoxic and anti-proliferative effects, their impact on key signaling pathways, and their interactions with specific enzyme and receptor systems. The methodologies presented herein are designed to be self-validating, ensuring robust and reproducible data generation for drug discovery and development programs.
Introduction: The Chemical Scaffolds of Benzylamine and Thenylamine
Benzylamine consists of a benzyl group attached to an amine, a simple structure that serves as a building block for a vast number of biologically active molecules.[1][2][3] The versatility of this scaffold allows for substitutions on both the aromatic ring and the amine group, enabling the fine-tuning of physicochemical properties to optimize interactions with biological targets.[3] Thenylamine, a related structure where a thiophene ring replaces the benzene ring, is a core component of several first-generation antihistamines.[4][5] Both scaffolds are prevalent in compounds targeting a range of conditions, from allergies to cancer and neurodegenerative diseases.[6][7][8]
This guide will focus on the direct cellular effects observed in controlled laboratory settings, which form the basis for understanding their therapeutic potential and toxicological profiles.
Core In Vitro Effects and Mechanistic Insights
Recent research has highlighted the potent anti-cancer properties of specific benzylamine and thenylamine derivatives, particularly in melanoma models.[6][9] These effects are primarily driven by the induction of apoptosis and the inhibition of cell proliferation and migration.[6][9]
Induction of Apoptosis and Cytotoxicity
A critical aspect of anti-cancer drug evaluation is the ability to induce programmed cell death, or apoptosis. Determining a compound's cytotoxicity is a foundational step in preclinical drug development to assess its therapeutic potential and safety.[10][11][12] Benzylamine and thenylamine derivatives have been shown to be potent inducers of apoptosis in melanoma cell lines such as B16F10 (murine) and MalMe-3M (human).[6][9][13]
The apoptotic cascade is initiated through key molecular events, including the activation of caspases. Treatment with these compounds leads to a time-dependent increase in the activity of initiator caspase-9 and executioner caspase-3.[9] A hallmark of caspase-3 activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[9]
Key Apoptotic Markers:
-
Caspase-3 and Caspase-9 Activation: Increased enzymatic activity is a direct measure of apoptotic signaling.[9]
-
PARP Cleavage: The appearance of cleaved PARP fragments on a Western blot is a definitive indicator of apoptosis.[9]
The following diagram illustrates the workflow for assessing apoptosis induction.
Caption: Workflow for evaluating drug-induced apoptosis.
Inhibition of Cell Proliferation and Migration
Beyond inducing cell death, effective anti-cancer agents must also halt tumor growth and spread. Benzylamine and thenylamine derivatives have demonstrated significant anti-proliferative and anti-migratory effects in vitro.[6][9]
-
Anti-Proliferative Activity: These compounds reduce the proliferation of melanoma cells, which can be quantified using assays that measure cell viability over time.
-
Anti-Migratory Activity: A crucial aspect of metastasis is the ability of cancer cells to migrate. In vitro assays show that these drugs can impair this process.[6][9]
Modulation of Key Signaling Pathways
The observed cellular effects are underpinned by the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and oncogenesis.
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and proliferation, and its constitutive activation is common in many cancers, including melanoma.[9] Certain benzylamine and thenylamine derivatives have been shown to decrease the levels of phosphorylated AKT (pAKT), the active form of the kinase.[9] This inhibition of AKT signaling is consistent with the observed induction of apoptosis.[9]
Caption: Drug-mediated inhibition of the PI3K/AKT pathway.
The Wnt/β-catenin signaling pathway is crucial for embryonic development and is frequently dysregulated in cancer, promoting an oncogenic phenotype.[6][9] Studies have revealed that benzylamine and thenylamine-derived drugs can alter this pathway, contributing to their anti-tumor effects.[6][9]
Specialized In Vitro Assays
Beyond general cytotoxicity, these drug classes are known to interact with specific enzyme and receptor systems, necessitating specialized assays.
Monoamine Oxidase (MAO) Inhibition
Benzylamine itself is a substrate for Monoamine Oxidase B (MAO-B), and many benzylamine derivatives are designed as MAO inhibitors for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression.[3][7][14][15]
-
MAO-A and MAO-B Isoforms: There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[14][16]
-
Therapeutic Relevance: Selective MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are used for neurodegenerative disorders.[7][16]
An in vitro MAO inhibition assay is essential to determine a compound's potency (IC50) and selectivity for these enzymes.[14][16]
Histamine Receptor Antagonism
Thenylamine derivatives are foundational structures for many first-generation antihistamines, such as tripelennamine and chloropyramine.[8][17][18] These drugs act as competitive antagonists or inverse agonists at histamine receptors, primarily the H1 receptor, to block the effects of histamine in allergic reactions.[17][19][20]
In vitro evaluation involves cell-based functional assays that measure the drug's ability to block histamine-induced downstream signaling, such as calcium mobilization (for Gq-coupled H1 receptors) or changes in cyclic AMP (cAMP) levels (for Gs-coupled H2 or Gi-coupled H3/H4 receptors).[21][22][23]
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are provided as a self-validating framework for assessing the in vitro effects of benzylamine and thenylamine derivatives.
Protocol: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[24][25]
-
Cell Seeding: Plate cells (e.g., B16F10, MalMe-3M) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of executioner caspases 3 and 7.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Incubation: Incubate for the desired treatment duration (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express as fold change over vehicle control.
Protocol: Western Blot for pAKT and Cleaved PARP
This protocol allows for the semi-quantitative detection of specific proteins.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, treat with the test compound at various concentrations and time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pAKT, anti-AKT, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Protocol: MAO-A/B Inhibition Assay
This fluorometric assay measures the activity of MAO enzymes.[26][27]
-
Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.[14][16]
-
Assay Buffer: Prepare a suitable assay buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the enzyme, test compound at various concentrations, and a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[7] Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).[14]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: The reaction produces hydrogen peroxide, which can be detected using a probe that generates a fluorescent signal.[27] Measure fluorescence with a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from in vitro assays should be summarized in tables for clear comparison of compound potency and selectivity.
Table 1: In Vitro Anti-Melanoma Activity of Representative Compounds
| Compound ID | Target Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| F10503LO1 | B16F10 | Apoptosis | Caspase-3 Activation | Time-dependent increase | [9] |
| F10503LO1 | B16F10, MalMe-3M | Viability | IC50 | Dose-dependent decrease | [9][13] |
| F60427RS1 | B16F10 | Apoptosis | PARP Cleavage | Observed | [9] |
| F21010RS1 | B16F10 | Signaling | pAKT Levels | Decreased |[9] |
Table 2: MAO-B Inhibitory Activity of Benzylamine-Sulfonamide Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| 4i | hMAO-B | Enzyme Inhibition | 0.041 ± 0.001 | Non-competitive | [15] |
| 4t | hMAO-B | Enzyme Inhibition | 0.065 ± 0.002 | Non-competitive |[15] |
Conclusion
The benzylamine and thenylamine scaffolds are of significant interest in drug discovery due to their proven ability to interact with a wide range of biological targets. The in vitro methodologies detailed in this guide provide a robust framework for characterizing the cytotoxic, anti-proliferative, and specific enzyme/receptor inhibitory activities of novel derivatives. By elucidating their mechanisms of action through pathway analysis and quantitative assays, researchers can effectively advance promising candidates through the preclinical development pipeline. A thorough understanding of these in vitro effects is the critical first step in translating chemical structures into future therapeutics.
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Methodological & Application
Application Note & Protocol: Synthesis of N-octylbenzylamine via Reductive Amination
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of the secondary amine, N-octylbenzylamine, via a one-pot reductive amination procedure. Reductive amination is a cornerstone of modern organic synthesis for its efficiency and control in forming C-N bonds, effectively avoiding the common issue of over-alkylation seen in direct alkylation methods.[1] This protocol employs benzaldehyde and n-octylamine as precursors, with sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. The guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Background
The synthesis of unsymmetrically substituted secondary and tertiary amines is a fundamental task in organic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and fine chemicals.[2] Direct alkylation of primary amines is often problematic, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces yield.[1]
Reductive amination provides a superior, more controlled alternative.[3] The process involves two key stages:
-
Imine Formation: A primary amine (n-octylamine) reacts with a carbonyl compound (benzaldehyde) to form a Schiff base, or imine, intermediate. This reaction is typically reversible and often catalyzed by mild acid.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the desired secondary amine.[4]
The choice of reducing agent is critical for the success of a one-pot procedure. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to unwanted alcohol byproducts.[5][6] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this transformation. It is a mild reducing agent that is sterically hindered and less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion) intermediate.[7][8] This selectivity allows all reagents to be combined in a single reaction vessel, simplifying the experimental setup and often leading to higher yields.[5][9][10]
Reaction Mechanism
The reaction proceeds through the formation of an iminium ion, which is then reduced by the hydride agent.
-
Nucleophilic Attack: The nitrogen atom of n-octylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.
-
Hemiaminal Formation: This attack forms a tetrahedral intermediate called a hemiaminal.
-
Proton Transfer & Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water generates a protonated imine, known as an iminium ion. The iminium ion is highly electrophilic.[4][11]
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the carbon atom of the iminium ion, reducing the C=N bond and forming the final N-octylbenzylamine product.[8]
Experimental Protocol
This protocol details the synthesis of N-octylbenzylamine on a 10 mmol scale.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 10.0 | Electrophile |
| n-Octylamine | C₈H₁₉N | 129.24 | 1.29 g (1.67 mL) | 10.0 | Nucleophile |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.54 g | 12.0 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - | Solvent |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.57 mL | 10.0 | Catalyst |
| Saturated NaHCO₃ (aq) | - | - | ~50 mL | - | Quenching/Workup |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~60 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | Drying Agent |
| Silica Gel (230-400 mesh) | SiO₂ | - | As needed | - | Chromatography |
| Hexane/Ethyl Acetate | - | - | As needed | - | Eluent |
Visual Workflow
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The Versatile Role of N-Octylbenzylamine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Secondary Amine
N-octylbenzylamine, a secondary amine featuring both a linear alkyl chain and a benzylic group, is a molecule of significant interest in the landscape of organic synthesis. Its unique bifunctional nature—marrying the steric and electronic properties of an aromatic moiety with the lipophilicity of an octyl group—renders it a valuable tool for a range of applications, from catalysis to materials science. This guide provides an in-depth exploration of the synthesis and key applications of N-octylbenzylamine, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The strategic combination of a benzyl group and an octyl chain on the nitrogen atom imparts specific physicochemical properties to N-octylbenzylamine. The benzyl group can participate in π-stacking interactions and provides a site for further functionalization, while the long octyl chain enhances solubility in nonpolar organic solvents and can facilitate interactions with lipophilic substrates or surfaces. These characteristics make N-octylbenzylamine a compelling candidate for investigation in catalysis, as a building block for complex molecules, and as a functional organic material.
Part 1: Synthesis of N-Octylbenzylamine
The synthesis of N-octylbenzylamine can be efficiently achieved through two primary and reliable methods in organic chemistry: reductive amination and N-alkylation. The choice between these routes often depends on the availability and cost of the starting materials.
Method A: Reductive Amination of Benzaldehyde with Octylamine
Reductive amination is a highly efficient one-pot method for the formation of amines from carbonyl compounds.[1][2] This approach involves the initial formation of an imine from the condensation of benzaldehyde and octylamine, which is then reduced in situ to the desired secondary amine. This method is often preferred due to its high atom economy and the use of mild reducing agents.[3]
Reaction Principle: The reaction proceeds through a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the imine to the corresponding amine.[4] NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the starting aldehyde.[5]
dot
Caption: Reductive amination workflow for N-octylbenzylamine synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (5.3 g, 50 mmol) and octylamine (6.45 g, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (12.7 g, 60 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).
-
Work-up: Upon completion, quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure N-octylbenzylamine.
Method B: N-Alkylation of Benzylamine with an Octyl Halide
Direct N-alkylation is a classical SN2 reaction where a primary amine acts as a nucleophile, displacing a leaving group from an alkyl halide.[5] To favor mono-alkylation and prevent the formation of the tertiary amine, it is common to use an excess of the starting amine.[6]
Reaction Principle: Benzylamine, acting as a nucleophile, attacks the electrophilic carbon of an octyl halide (e.g., 1-bromooctane), leading to the formation of an ammonium salt intermediate. A base is used to neutralize the generated hydrohalic acid and regenerate the free amine.
Detailed Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzylamine (10.7 g, 100 mmol), 1-bromooctane (9.65 g, 50 mmol), and anhydrous potassium carbonate (K₂CO₃) (13.8 g, 100 mmol) in 100 mL of acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of 1-bromooctane.
-
Work-up: After cooling to room temperature, filter the inorganic salts and wash the solid with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and excess benzylamine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | Benzaldehyde, Octylamine | Benzylamine, 1-Bromooctane |
| Key Reagent | Sodium triacetoxyborohydride | Potassium carbonate |
| Reaction Conditions | Room temperature | Reflux (e.g., in acetonitrile) |
| Key Advantage | High selectivity for secondary amine | Utilizes readily available starting materials |
| Potential Drawback | Cost of reducing agent | Potential for over-alkylation |
Part 2: Applications of N-Octylbenzylamine in Organic Synthesis
The unique structural features of N-octylbenzylamine open up a variety of applications in organic synthesis, including its use as a catalyst and as a functional molecule for materials science.
Application 1: Nucleophilic Catalyst in Quinoline Synthesis
The synthesis of quinoline and its derivatives is of great importance in medicinal chemistry due to their wide range of biological activities. T[7]he Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for quinoline synthesis. R[8]ecent studies have shown that secondary amines, such as benzylamine, can act as effective nucleophilic catalysts in related quinoline syntheses. N[9][10]-octylbenzylamine, with its secondary amine functionality, is a promising candidate for this catalytic role.
Mechanistic Rationale: The secondary amine is proposed to act as a nucleophilic catalyst by first forming a more reactive enamine intermediate with the carbonyl compound bearing an α-methylene group. This enamine then undergoes a condensation reaction with the 2-aminoaryl ketone, followed by cyclization and elimination to afford the quinoline product and regenerate the catalyst. The lipophilic octyl chain of N-octylbenzylamine may enhance the solubility of the catalyst and reactants in less polar solvents, potentially improving reaction rates and yields.
dot
Caption: Catalytic cycle for N-octylbenzylamine in quinoline synthesis.
Proposed Experimental Protocol:
-
Reactant Preparation: In a sealed vial, combine the 2-aminoaryl ketone (1.0 mmol), the carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol), and N-octylbenzylamine (0.1 mmol, 10 mol%). 2[9]. Solvent Addition: Add a suitable solvent, such as toluene or dioxane (2 mL).
-
Reaction Conditions: Heat the mixture at 100-120°C for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the substituted quinoline product.
Application 2: Corrosion Inhibitor for Steel
Organic compounds containing heteroatoms (like nitrogen), aromatic rings, and long alkyl chains are known to be effective corrosion inhibitors for metals, particularly steel in acidic media. T[11]hese molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. N-octylbenzylamine possesses all the structural requisites for an excellent corrosion inhibitor.
Mechanism of Action: The lone pair of electrons on the nitrogen atom and the π-electrons of the benzyl ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. The hydrophobic octyl chain then orients away from the surface, creating a dense, non-polar layer that repels water and corrosive species.
[12]dot
Caption: Mechanism of corrosion inhibition by N-octylbenzylamine.
Protocol for Evaluating Corrosion Inhibition Efficiency:
-
Coupon Preparation: Prepare mild steel coupons of a defined surface area. Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry. 2[13][14]. Inhibitor Solutions: Prepare a corrosive medium (e.g., 1 M HCl) and several solutions of the same medium containing different concentrations of N-octylbenzylamine (e.g., 50, 100, 200, 500 ppm).
-
Weight Loss Measurement: Weigh the prepared coupons accurately and immerse them in the blank and inhibitor-containing solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Analysis: After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh. The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibitor solution.
-
Electrochemical Studies (Optional): For a more detailed analysis, perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies using a three-electrode cell setup. T[12][13]hese techniques can provide insights into the mechanism of inhibition (anodic, cathodic, or mixed-type) and the kinetics of the corrosion process.
Application 3: Potential as a Phase Transfer Catalyst
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). Q[15][16]uaternary ammonium salts are common phase transfer catalysts. N-octylbenzylamine can be readily quaternized to form a lipophilic ammonium salt, making it a potential precursor for a phase transfer catalyst.
Rationale: The quaternized form of N-octylbenzylamine, for instance, N-benzyl-N-methyl-N-octylaminium iodide, would possess a positively charged nitrogen center capable of pairing with an anionic reactant from an aqueous phase. The presence of the benzyl and octyl groups would ensure sufficient lipophilicity for the ion pair to be soluble in the organic phase, where it can react with the organic substrate.
[17]Proposed Protocol for a Phase Transfer Catalyzed SN2 Reaction:
-
Catalyst Preparation (Quaternization): React N-octylbenzylamine with an alkyl halide (e.g., methyl iodide) in a suitable solvent to synthesize the corresponding quaternary ammonium salt.
-
Reaction Setup: In a round-bottom flask, combine the organic substrate (e.g., 1-chlorooctane in toluene) and the aqueous solution of the nucleophile (e.g., aqueous sodium cyanide).
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of the pre-synthesized N-octylbenzylammonium salt.
-
Reaction Conditions: Stir the biphasic mixture vigorously at an appropriate temperature (e.g., 80-100°C). Vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring and Work-up: Monitor the reaction by GC or TLC. After completion, cool the mixture, separate the organic layer, wash with water, dry, and concentrate.
-
Purification: Purify the product by distillation or column chromatography.
Conclusion and Future Outlook
N-octylbenzylamine emerges as a versatile and valuable molecule in the arsenal of the modern organic chemist. Its straightforward synthesis via established methods like reductive amination and N-alkylation makes it readily accessible. The applications detailed in this guide—as a nucleophilic catalyst, a corrosion inhibitor, and a potential phase transfer catalyst—underscore the broad utility derived from its unique molecular architecture.
Further research into the applications of N-octylbenzylamine and its derivatives is warranted. Exploration of its role in asymmetric catalysis, as a directing group in C-H activation, or as a building block for novel surfactants and functional polymers could unveil new and exciting avenues for this multifaceted compound. The protocols and insights provided herein serve as a robust foundation for scientists to harness the full potential of N-octylbenzylamine in their research and development endeavors.
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
- Lee, S. Y., & Cheon, C.-H. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044.
- Semantic Scholar. (2021). Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid.
- Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.
- Master Organic Chemistry. (2017).
- ResearchGate. (2021). Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid.
- ACG Publications. (2012).
- Benchchem. (2025).
- National Institutes of Health. (n.d.). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review.
- ACS Publications. (n.d.).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- ResearchGate. (2025). Experimental and theoretical investigation of organic compounds as inhibitors for mild steel corrosion in sulfuric acid medium.
- YouTube. (2023).
- ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h....
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- Master Organic Chemistry. (2017).
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- Cheméo. (n.d.). Chemical Properties of N-Propylbenzylamine (CAS 2032-33-9).
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- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
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The Strategic Application of N-Substituted Benzylamines in Heterocyclic Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the utilization of N-substituted benzylamines as versatile reagents in the synthesis of heterocyclic compounds. While the broader class of N-substituted benzylamines is discussed, we will use N-octylbenzylamine as a key case study to explore the nuanced impact of N-alkylation on reactivity, solubility, and steric hindrance in key synthetic transformations. This guide is designed to provide both theoretical understanding and practical protocols to aid in the design and execution of novel synthetic routes for drug discovery and development.
Introduction: The Versatility of N-Substituted Benzylamines
N-substituted benzylamines are a crucial class of organic compounds, serving as foundational building blocks for a multitude of pharmaceuticals and biologically active molecules.[1] Their utility in heterocyclic chemistry is particularly noteworthy, where they can act as nucleophiles, precursors to imines, or directing groups in cyclization reactions. The nature of the substituent on the nitrogen atom can dramatically influence the reagent's physical and chemical properties, offering a powerful tool for reaction optimization and molecular design.[2]
The introduction of a long alkyl chain, such as the octyl group in N-octylbenzylamine, imparts distinct characteristics. These include increased lipophilicity, which can alter solubility in organic solvents, and increased steric bulk, which can influence regioselectivity and reaction rates. Understanding these effects is paramount for the strategic application of such reagents in complex syntheses.
Core Applications in Heterocyclic Synthesis: The Quinoline Scaffold
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[3] Several classic named reactions for quinoline synthesis utilize primary amines, and the adaptation of these methods for N-substituted benzylamines offers a pathway to novel quinoline derivatives.
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to yield a substituted quinoline.[4][5] While traditionally employing primary anilines, the use of N-substituted benzylamines can be envisioned in modified protocols.
Mechanistic Consideration: The reaction can proceed through two primary pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an aldol-type reaction and cyclization.[4] The presence of an N-substituent would necessitate a final N-dealkylation step or lead to the formation of a quaternary quinolinium salt.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[6][7] This reaction is known for its ability to generate a wide range of substituted quinolines.
Mechanistic Insight: The mechanism is complex and thought to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[6] The use of an N-substituted aniline derivative like N-octylbenzylamine would likely proceed through a similar pathway, with the N-substituent influencing the nucleophilicity of the amine and potentially the stability of intermediates.
The N-Octylbenzylamine Case Study: Navigating the Impact of N-Alkylation
While specific literature on the use of N-octylbenzylamine in heterocyclic synthesis is limited, we can extrapolate its expected behavior based on established principles of organic chemistry. The N-octyl group introduces two key modifications:
-
Increased Lipophilicity: The long alkyl chain significantly enhances the molecule's nonpolar character. This can be advantageous in reactions conducted in nonpolar organic solvents, potentially increasing the solubility of the starting materials and intermediates.
-
Steric Hindrance: The bulky octyl group can sterically hinder the nitrogen atom, which may decrease its nucleophilicity and slow down the rate of reactions where the nitrogen acts as a nucleophile. However, this steric bulk can also be exploited to influence regioselectivity in certain reactions.
The interplay of these electronic and steric effects necessitates careful consideration and optimization of reaction conditions when employing N-octylbenzylamine or other long-chain N-alkylated benzylamines.
Experimental Protocols and Methodologies
The following section provides a detailed, step-by-step protocol for a classic quinoline synthesis using benzylamine. This is followed by crucial considerations for adapting this protocol for use with N-octylbenzylamine.
Protocol: Benzylamine-Mediated Synthesis of 2-Phenylquinoline (Doebner-von Miller Type)
This protocol is adapted from established procedures for the Doebner-von Miller reaction.[3]
Materials:
-
Aniline
-
Cinnamaldehyde (α,β-unsaturated aldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (for work-up)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and toluene.
-
Slowly add concentrated hydrochloric acid (1.5 equivalents) to the stirred solution.
-
To this mixture, add cinnamaldehyde (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenylquinoline.
Workflow for Benzylamine-Mediated Quinoline Synthesis
Caption: Decision-making workflow for adapting a protocol for N-octylbenzylamine.
Conclusion and Future Outlook
While direct, published applications of N-octylbenzylamine in heterocyclic chemistry are not abundant, the principles of organic synthesis allow for a rational approach to its use. The N-octyl group imparts unique properties that can be strategically leveraged to influence solubility and, potentially, selectivity. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the utility of N-octylbenzylamine and other long-chain N-substituted benzylamines in the synthesis of novel heterocyclic scaffolds. Further research into the catalytic activities and reaction kinetics of such compounds is warranted and holds promise for the development of new synthetic methodologies in medicinal chemistry.
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- Friedländer, P. Ueber o-Amidobenzaldehyd. Chemische Berichte1882, 15 (2), 2572–2575.
- Thakur, G. S.; Gupta, A. K.; Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series2024, 3 (12), 232-253.
- Marsault, E.; Peterson, M. L. The Doebner-von Miller reaction: a versatile method for the synthesis of quinolines. Tetrahedron2011, 67 (51), 9971-10009.
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ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
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Liu, Y., et al. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering2019 , 7 (13), 11267–11274. [Link]
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Application Note: A Comprehensive Protocol for Evaluating the Antimicrobial and Anti-Biofilm Efficacy of N-octylbenzylamine
Introduction: The Imperative for Novel Antimicrobial Assessment
The emergence of multidrug-resistant pathogens presents a formidable global health challenge, necessitating the exploration of novel antimicrobial compounds.[1][2] N-octylbenzylamine and its derivatives represent a class of molecules with potential antimicrobial properties, likely attributable to their amphiphilic structure which can interfere with bacterial membrane integrity.[3][4][5][6] A rigorous, systematic evaluation of such compounds is critical to understanding their spectrum of activity, potency, and bactericidal dynamics.
This document provides a comprehensive, field-proven guide for assessing the antimicrobial profile of N-octylbenzylamine. The protocols herein are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and clinical relevance.[7][8][9][10] We will move beyond simple screening to build a complete efficacy profile, covering initial potency (MIC), bactericidal versus bacteriostatic nature (MBC), the dynamics of bacterial killing (Time-Kill Kinetics), and activity against complex bacterial communities (Anti-Biofilm Assays).
Foundational Potency Assessment: MIC and MBC Determination
The initial step in characterizing any potential antimicrobial is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an agent that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[11][12][13][14][15] The ratio of MBC to MIC is a critical parameter; an MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity.[12][13]
Causality Behind the Method: Why Broth Microdilution?
We employ the broth microdilution method as it is the gold standard for quantitative MIC determination.[11][16] It is efficient, requires small volumes of reagents, and is suitable for high-throughput screening in a 96-well plate format.[17][18] Adherence to standardized media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), and a standardized inoculum density (0.5 McFarland) is paramount for inter-laboratory reproducibility, as variations can significantly alter susceptibility results.[19][20]
Experimental Protocol 2.1: MIC & MBC Determination via Broth Microdilution
Materials:
-
N-octylbenzylamine
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl)
Procedure:
-
Preparation of N-octylbenzylamine Stock: Due to the hydrophobic nature of N-octylbenzylamine, prepare a high-concentration stock solution (e.g., 1280 µg/mL) in sterile DMSO. Note: The final concentration of DMSO in the assay should not exceed 1% and must be tested for inherent antimicrobial activity in a solvent control well.
-
Plate Preparation for MIC:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[12]
-
Add 200 µL of the N-octylbenzylamine stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[12]
-
Well 11 will serve as the growth control (inoculum + broth, no compound).
-
Well 12 will serve as the sterility control (broth only). A solvent control (inoculum + broth + highest concentration of DMSO) should also be included on the plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[21]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL.[22]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and those with higher concentrations), plate a 10-100 µL aliquot onto a fresh MHA plate.[12]
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Following incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14][15]
-
Data Presentation: Representative MIC/MBC Data
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli | 25922 | 8 | 16 | 2 | Bactericidal |
| P. aeruginosa | 27853 | 16 | >64 | >4 | Bacteriostatic |
| K. pneumoniae | 700603 | 8 | 32 | 4 | Bactericidal |
| Disclaimer: Data are for illustrative purposes. Actual values must be determined experimentally. |
Visualization: MIC/MBC Workflow
Dynamic Activity Assessment: Time-Kill Kinetics Assay
While MIC/MBC values provide static endpoints, a time-kill kinetics assay reveals the dynamic relationship between an antimicrobial agent and a microorganism over time.[1][23][24] This assay is crucial for determining whether N-octylbenzylamine exhibits concentration-dependent or time-dependent killing and for confirming its bactericidal or bacteriostatic effects.[23][25] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]
Experimental Protocol 3.1: Time-Kill Kinetics
Procedure:
-
Preparation: Prepare flasks containing CAMHB with N-octylbenzylamine at various concentrations based on the previously determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask (no compound).
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
-
Incubation and Counting: Incubate the plates for 18-24 hours at 35 ± 2°C. Count the colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of N-octylbenzylamine and the growth control.
Data Presentation: Representative Time-Kill Data
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.10 | 4.50 | 3.90 |
| 4 | 7.80 | 4.30 | 3.10 | <2.00 |
| 8 | 8.90 | 3.50 | <2.00 | <2.00 |
| 12 | 9.10 | 3.60 (regrowth) | <2.00 | <2.00 |
| 24 | 9.20 | 4.80 (regrowth) | <2.00 | <2.00 |
| Note: A >3-log reduction from the initial inoculum (5.70) is achieved at 4 hours for 4x MIC, indicating bactericidal activity. |
Visualization: Time-Kill Assay Workflow
Advanced Assessment: Anti-Biofilm Activity
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which exhibit high tolerance to conventional antibiotics.[25][26] Assessing the ability of N-octylbenzylamine to inhibit biofilm formation or eradicate established biofilms is a critical step in evaluating its potential clinical utility. The crystal violet assay is a simple, high-throughput method for quantifying total biofilm biomass.[27]
Experimental Protocol 4.1: Biofilm Inhibition and Eradication Assay
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (promotes biofilm formation)
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
Procedure for Biofilm Inhibition:
-
Prepare two-fold serial dilutions of N-octylbenzylamine in TSB + 1% glucose directly in a 96-well plate.
-
Add a standardized bacterial suspension (~1 x 10⁶ CFU/mL) to each well.[28]
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Proceed to the quantification step (Step 7 below).
Procedure for Biofilm Eradication:
-
Biofilm Formation: Add 200 µL of a standardized bacterial suspension (~1 x 10⁶ CFU/mL) in TSB + 1% glucose to each well. Incubate at 37°C for 24-48 hours to allow mature biofilms to form.[25][29]
-
Treatment: Carefully remove the planktonic cells (supernatant) and gently wash the wells with sterile PBS. Add fresh broth containing serial dilutions of N-octylbenzylamine to the established biofilms. Incubate for another 24 hours.[25]
-
Quantification (Crystal Violet Staining):
-
Discard the medium and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol for 15 minutes.
-
Remove methanol and allow plates to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the control wells (no biofilm) are clear.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Read the absorbance at 570-595 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.[30]
-
Integrated Experimental Strategy
A logical, phased approach ensures a comprehensive evaluation of N-octylbenzylamine while conserving resources. The workflow should progress from broad screening to more complex, dynamic assays based on initial results.
Visualization: Overall Testing Strategy
Conclusion
This application note provides a robust framework for the systematic evaluation of N-octylbenzylamine's antimicrobial properties. By adhering to these standardized protocols—from foundational MIC/MBC determination to dynamic time-kill and biofilm assays—researchers can generate reliable, comprehensive data. This information is essential for understanding the compound's therapeutic potential and for making informed decisions in the drug development pipeline. Each protocol is designed as a self-validating system with integrated controls, ensuring the scientific integrity and trustworthiness of the results.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
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Antimicrobial Assays. (2024). Linnaeus Bioscience. Retrieved from [Link]
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EUCAST. (n.d.). ESCMID. Retrieved from [Link]
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Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]
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EUCAST Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
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A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). Journal of Visualized Experiments. Retrieved from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). docplayer.net. Retrieved from [Link]
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The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). (n.d.). MDPI. Retrieved from [Link]
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Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. (n.d.). MDPI. Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Retrieved from [Link]
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Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. (2022). YouTube. Retrieved from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
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Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of N-Octylbenzylamine as a Steel Corrosion Inhibitor
Abstract
This document provides a comprehensive guide for researchers and scientists on the methodologies to evaluate the efficacy of N-octylbenzylamine as a corrosion inhibitor for steel. While specific performance data for N-octylbenzylamine is not extensively available in public literature, this guide outlines a robust, multi-faceted approach to thoroughly characterize its inhibitive properties. The protocols detailed herein are based on established electrochemical, surface analytical, and theoretical techniques, providing a self-validating system for assessing inhibitor performance. This guide is structured to explain the causality behind experimental choices, ensuring technical accuracy and field-proven insights.
Introduction: The Challenge of Steel Corrosion and the Role of Amine-Based Inhibitors
Steel, a cornerstone of modern infrastructure, is highly susceptible to corrosion, an electrochemical process that leads to significant economic losses and structural integrity concerns. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, are widely employed due to their ability to adsorb onto the metal surface and form a protective barrier.
N-octylbenzylamine, a secondary amine with both aliphatic and aromatic moieties, presents a promising candidate for corrosion inhibition. The lone pair of electrons on the nitrogen atom, the presence of a bulky octyl group, and the π-electrons of the benzene ring are all features that can contribute to a strong and stable adsorption on the steel surface. The octyl group can form a hydrophobic layer, further repelling corrosive species. This application note details a comprehensive workflow to validate and quantify the corrosion inhibition performance of N-octylbenzylamine on steel.
Experimental Workflow for Inhibitor Evaluation
A thorough evaluation of a corrosion inhibitor necessitates a combination of techniques that probe different aspects of the inhibition mechanism. The following workflow provides a logical progression from initial screening to in-depth mechanistic understanding.
Caption: A multi-phase workflow for the comprehensive evaluation of N-octylbenzylamine as a steel corrosion inhibitor.
Phase 1: Gravimetric Analysis (Weight Loss Method)
The weight loss method is a simple and reliable technique for determining the average corrosion rate and the inhibition efficiency.[1][2][3] It serves as an excellent preliminary screening tool.
Protocol for Weight Loss Measurement
Materials and Equipment:
-
Steel coupons (e.g., mild steel of known composition and surface area)
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)
-
N-octylbenzylamine (various concentrations)
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat for temperature control
-
Desiccator
-
Cleaning solution (e.g., Clarke's solution as per ASTM G1-03[4])
Procedure:
-
Preparation of Coupons: Mechanically polish the steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of N-octylbenzylamine for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, and clean them according to ASTM G1-03 standard to remove corrosion products.[4]
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry them thoroughly, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.[5]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[6]
-
Illustrative Data Presentation
Table 1: Illustrative Weight Loss Data for N-octylbenzylamine on Mild Steel in 1 M HCl at 298 K for 24h
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 150.2 | 12.52 | - |
| 0.1 | 45.1 | 3.76 | 70.0 |
| 0.5 | 22.5 | 1.88 | 85.0 |
| 1.0 | 12.0 | 1.00 | 92.0 |
| 2.0 | 8.4 | 0.70 | 94.4 |
| 5.0 | 6.0 | 0.50 | 96.0 |
Phase 2: Electrochemical Evaluation
Electrochemical techniques provide rapid and detailed information about the corrosion kinetics and the mechanism of inhibition.[7][8][9]
Potentiodynamic Polarization (PDP)
PDP studies help in understanding the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[10][11][12]
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Steel sample
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
Procedure:
-
Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log i) versus the applied potential (E).
-
Analysis:
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
If N-octylbenzylamine acts as a mixed-type inhibitor , both anodic and cathodic Tafel slopes will be affected, and the E_corr value will not shift significantly. If the shift in E_corr is more than ±85 mV, it can be classified as either an anodic or cathodic type inhibitor.
Table 2: Illustrative Potentiodynamic Polarization Data for N-octylbenzylamine
| Concentration (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Slope (mV/dec) | Cathodic Slope (mV/dec) | IE (%) |
| Blank | -475 | 250 | 75 | -120 | - |
| 1.0 | -460 | 20 | 70 | -110 | 92.0 |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties.[8][9][13]
Procedure:
-
Use the same three-electrode setup as for PDP.
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response.
-
Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
An increase in the diameter of the Nyquist plot's semicircle and a higher charge transfer resistance (Rct) in the presence of N-octylbenzylamine indicates effective inhibition. A decrease in the double-layer capacitance (Cdl) suggests the adsorption of the inhibitor molecule on the steel surface, displacing water molecules and/or increasing the thickness of the electrical double layer.[14]
Caption: A simplified Randles equivalent circuit often used to model the steel/inhibitor/electrolyte interface.
Phase 3: Surface Analysis
Surface analytical techniques provide direct visual and chemical evidence of the inhibitor's protective film on the steel surface.[7][15][16]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the steel coupons before and after exposure to the corrosive environment, with and without the inhibitor.[14][16][17]
Protocol: After the weight loss experiment, the dried steel coupons are mounted and their surfaces are imaged at various magnifications. A smoother surface with significantly reduced pitting and general corrosion in the presence of N-octylbenzylamine would confirm its protective action.
X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR)
XPS and FTIR can be used to analyze the chemical composition of the protective film formed on the steel surface.[15][16][18]
-
XPS can detect the presence of nitrogen (from the amine group) and carbon (from the octyl and benzyl groups) on the surface, confirming the adsorption of N-octylbenzylamine.
-
FTIR can identify the functional groups of the inhibitor molecule on the steel surface and any changes in bond vibrations upon adsorption, providing insights into the bonding mechanism.
Phase 4: Mechanistic Insights
Adsorption Isotherm Modeling
The relationship between the inhibitor concentration and its surface coverage (θ, obtained from weight loss or electrochemical data) can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin) to understand the adsorption mechanism.[3][7][13][19] The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface.
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations can be employed to correlate the molecular structure of N-octylbenzylamine with its potential inhibition efficiency.[9][15][20] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can provide theoretical insights into the molecule's ability to donate electrons to the vacant d-orbitals of iron and its adsorption behavior.[17]
Table 3: Illustrative Quantum Chemical Parameters for N-octylbenzylamine
| Parameter | Value (Illustrative) | Interpretation |
| E_HOMO | -5.8 eV | Higher values indicate a greater tendency to donate electrons. |
| E_LUMO | -0.5 eV | Lower values indicate a greater ability to accept electrons. |
| ΔE | 5.3 eV | A smaller energy gap suggests higher reactivity. |
| Dipole Moment | 1.5 D | A higher dipole moment may facilitate stronger adsorption. |
Conclusion
The comprehensive evaluation of N-octylbenzylamine as a steel corrosion inhibitor requires a systematic and multi-technique approach. By integrating gravimetric, electrochemical, surface analytical, and theoretical methods, a complete picture of its performance and mechanism of action can be established. This application note provides the foundational protocols and interpretive framework for researchers to conduct a thorough and scientifically rigorous assessment of this promising inhibitor candidate.
References
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ASTM International. (n.d.). ASTM G170 - 12(2018) Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory. Retrieved from [Link]
- Malinowski, S., Wróbel, M., & Woszuk, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
- Ramachandran, S., Tsai, B. L., Blanco, M., Chen, H., & Tang, Y. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18.
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Malinowski, S., Wróbel, M., & Woszuk, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Langmuir isotherm adsorption model of the steel surface of inhibitor in 1 M HCl. Retrieved from [Link]
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ASTM International. (n.d.). List of ASTM Standards Related to Corrosion Testing and Monitoring. Retrieved from [Link]
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ResearchGate. (n.d.). Study of the inhibition of corrosion of mild steel in a 1M HCl solution by a new quaternary ammonium surfactant. Retrieved from [Link]
- Chigondo, M., & Chigondo, F. (2016). Recent Natural Corrosion Inhibitors for Mild Steel: An Overview. Journal of Chemistry, 2016, 1–11.
- More, A. P., et al. (2021). Corrosion inhibitors for carbon steel: A review. Vietnam Journal of Chemistry, 59(5), 555-570.
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ResearchGate. (n.d.). Langmuir's isotherm plots for adsorption of inhibitors on N80 steel surface in 15% HCl. Retrieved from [Link]
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Corrosionpedia. (n.d.). Weight Loss Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Adsorption isotherm models for BN on H13 tool steel. Retrieved from [Link]
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-
ResearchGate. (n.d.). Electrochemical study of commercial and synthesized green corrosion inhibitors for N80 steel in acidic liquid. Retrieved from [Link]
- Nwigwe, S. C., & Nwoye, C. I. (2023). Green corrosion inhibitors for steel and other metals in basic media: A mini-review.
- Al-Amiery, A. A., et al. (2021). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Molecules, 26(11), 3236.
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ResearchGate. (n.d.). Corrosion Inhibition Effect of N-(4-diethylaminobenzyl) Quaternary Ammonium Chitosan for X80 Pipeline Steel in Hydrochloric Acid Solution. Retrieved from [Link]
- International Journal of Electrochemical Science. (2020). Corrosion Inhibition Effect of N-(4-diethylaminobenzyl) Quaternary Ammonium Chitosan for X80 Pipeline Steel in Hydrochloric Acid. 15, 11821-11835.
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ResearchGate. (n.d.). Effect of octadecylamine concentration on adsorption on carbon steel surface. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical studies on the corrosion resistance of mild steel in 1 M HCl solution before and after emulsion coating. Retrieved from [Link]
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ResearchGate. (n.d.). Gravimetrical and surface morphology studies of corrosion inhibition effects of a 4-aminoantipyrine derivative on mild steel in a corrosive solution. Retrieved from [Link]
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ResearchGate. (n.d.). Langmuir adsorption isotherm model on the carbon steel surface of Poly (2-methoxyaniline) in 1 M HCl at different temperatures. Retrieved from [Link]
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ResearchGate. (n.d.). Quantum chemical study on the relationship between molecular structure and corrosion inhibition efficiency of amides. Retrieved from [Link]
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ResearchGate. (n.d.). Potentiodynamic polarization parameters for the inhibition of Cu -Sn -Zn -Pb Alloy surface in HCl environment. Retrieved from [Link]
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Application Notes & Protocols: Leveraging N-Octylbenzylamine in the Design and Synthesis of Novel Antifungal Agents
Abstract
The escalating threat of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. The benzylamine class of compounds, which includes the clinically used butenafine, represents a validated starting point for the development of potent new agents.[1] This guide provides a detailed technical overview of the synthesis and application of N-octylbenzylamine derivatives as promising antifungal candidates. We delve into the core mechanism of action, provide a robust and detailed protocol for synthesis via reductive amination, explore critical structure-activity relationships (SAR), and outline methodologies for antifungal evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antimycotics.
Introduction: The Rationale for N-Octylbenzylamine Scaffolds
Benzylamine-type antimycotics function by disrupting the integrity of the fungal cell membrane, a structure vital for fungal survival and pathogenesis.[1][2] Their mechanism is distinct from the widely used azole antifungals, making them effective against certain azole-resistant strains. The core structure combines a benzyl group, which can be readily modified to tune activity and properties, with an amine function linked to a lipophilic side chain.
The N-octyl group, a straight-chain eight-carbon alkyl moiety, is specifically chosen to enhance the lipophilicity of the molecule. This characteristic is critical for several reasons:
-
Membrane Association: Increased lipophilicity promotes interaction with and penetration of the lipid-rich fungal cell membrane, bringing the drug into proximity with its intracellular target.
-
Target Engagement: The lipophilic tail can anchor the molecule within the active site of its target enzyme, squalene epoxidase, which is itself a membrane-associated protein.
-
Pharmacokinetic Properties: The octyl chain can be optimized to balance solubility and permeability, crucial factors for bioavailability and efficacy.
Recent studies have validated the use of n-octylamine in the synthesis of novel benzylamines, demonstrating promising activity against pathogenic yeasts.[3]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
N-octylbenzylamine derivatives, like other benzylamines and allylamines, exert their antifungal effect by inhibiting squalene epoxidase.[1][4] This enzyme is a critical, non-cytochrome P450-dependent catalyst in the early stages of the ergosterol biosynthesis pathway.[1] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and function.[1][5]
The inhibition of squalene epoxidase has a dual fungicidal effect:
-
Ergosterol Depletion: The downstream production of ergosterol is halted, compromising the structural integrity of the fungal cell membrane.
-
Squalene Accumulation: The substrate, squalene, builds up to toxic intracellular levels, further disrupting membrane function and leading to cell death.[2][4]
This targeted mechanism provides a degree of selective toxicity, as the fungal squalene epoxidase is significantly more sensitive to these inhibitors than its mammalian counterpart.
Caption: Mechanism of action for N-octylbenzylamine antifungals.
Synthesis of N-Octylbenzylamine Derivatives
The most efficient and versatile method for synthesizing N-substituted benzylamines is reductive amination .[3][6] This one-pot reaction involves the formation of a Schiff base (imine) intermediate from a substituted benzaldehyde and n-octylamine, which is then immediately reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mild nature and tolerance of a wide range of functional groups.
Caption: General workflow for synthesis of N-octylbenzylamine derivatives.
Detailed Protocol: Synthesis of 4-((4-Chlorobenzyl)oxy)-N-octylbenzylamine Hydrochloride
This protocol describes the synthesis of a representative compound based on published methodologies that have demonstrated potent antifungal activity.[3] The 4-chlorobenzyl ether moiety has been shown to be a favorable substituent for activity against pathogenic Candida species.
Materials & Reagents:
| Reagent | Formula | Mol. Wt. ( g/mol ) | Supplier | Notes |
| 4-((4-Chlorobenzyl)oxy)benzaldehyde | C₁₄H₁₁ClO₂ | 246.69 | Commercially available | Starting aldehyde |
| n-Octylamine | C₈H₁₉N | 129.24 | Commercially available | Amine component |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Commercially available | Mild reducing agent |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Commercially available | Reaction solvent |
| Hydrochloric Acid (2M in Diethyl Ether) | HCl | 36.46 | Commercially available | For salt formation and precipitation |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Prepared in-house | For aqueous workup |
| Magnesium Sulfate, anhydrous | MgSO₄ | 120.37 | Commercially available | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-((4-chlorobenzyl)oxy)benzaldehyde (1.0 g, 4.05 mmol).
-
Solvent Addition: Dissolve the aldehyde in 20 mL of anhydrous dichloromethane (DCM). Stir until fully dissolved at room temperature under a nitrogen or argon atmosphere.
-
Scientist's Note: The use of anhydrous solvent is crucial to prevent the hydrolysis of the reducing agent and the intermediate imine, maximizing yield.
-
-
Amine Addition: Add n-octylamine (0.58 g, 0.75 mL, 4.46 mmol, 1.1 equivalents) dropwise to the solution. Stir the mixture at room temperature for 30 minutes.
-
Scientist's Note: A slight excess of the amine helps to drive the formation of the imine intermediate to completion.
-
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.29 g, 6.08 mmol, 1.5 equivalents).
-
Scientist's Note: STAB is preferred over other hydrides like NaBH₄ as it is less basic and will not reduce the starting aldehyde, leading to a cleaner reaction profile. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (approx. 4-6 hours).
-
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil.
-
Salt Formation and Purification: Dissolve the crude oil in a minimal amount of DCM (approx. 5 mL). While stirring, slowly add 2M HCl in diethyl ether dropwise until no further precipitation is observed.
-
Scientist's Note: Formation of the hydrochloride salt is an effective method of purification for many amines. It yields a stable, crystalline solid that can be easily filtered and dried, removing neutral impurities.
-
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 4-((4-chlorobenzyl)oxy)-N-octylbenzylamine hydrochloride.
Structure-Activity Relationships (SAR)
The potency of N-octylbenzylamine derivatives can be significantly modulated by altering the substituents on the benzyl ring. This allows for the fine-tuning of antifungal activity, selectivity, and pharmacokinetic profiles.
Key SAR Insights:
-
Ether Linkages: The introduction of an aromatic ether side chain at the para-position of the benzyl ring has been shown to produce significant antimycotic activity, comparable to clinical standards like terbinafine against certain strains.[6]
-
Halogen Substituents: Halogenation of the benzyl ether side chain can further influence activity. The position and nature of the halogen can impact both the electronic properties and the conformational flexibility of the molecule, affecting its binding to the target enzyme.[3]
-
Alkyl Chain: While this guide focuses on the n-octyl group, variations in the alkyl chain (e.g., branched isooctyl chains) can also modulate activity and should be considered in lead optimization efforts.[3][6]
Table of Representative N-Alkylbenzylamine Activities:
| Compound Type | R Group on Benzyl Ring | Alkyl Amine Side Chain | Target Organism | Reported MIC (μg/mL) | Reference |
| Benzylbenzylamine Derivative | 4-(Phenylmethyl) | N-methyl | Candida albicans | 0.125 | [7] |
| Benzyloxybenzylamine Derivative | 4-(Benzyloxy) | n-Octyl | Yarrowia lipolytica | 1.95 | [3] |
| Halogenated Benzyloxybenzylamine Derivative | 4-((4-Chlorobenzyl)oxy) | n-Octyl | Candida krusei | 7.8 | [3] |
| Aromatic Ether Derivative | 4-Phenoxy | Isooctyl | Candida glabrata | 0.25 | [6] |
Protocol: In Vitro Antifungal Susceptibility Testing
To validate the efficacy of newly synthesized compounds, a standardized in vitro assay is required. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8]
Brief Protocol Outline:
-
Preparation: Prepare a stock solution of the synthesized N-octylbenzylamine hydrochloride derivative in Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using a suitable growth medium (e.g., RPMI-1640).
-
Inoculation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) and add it to each well.[6] Include positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or with a spectrophotometer.
Conclusion and Future Directions
The N-octylbenzylamine scaffold serves as a highly tractable and promising platform for the development of novel antifungal agents. The synthetic route via reductive amination is robust, efficient, and amenable to the creation of diverse chemical libraries. By targeting the clinically validated enzyme squalene epoxidase, these compounds have a strong mechanistic foundation. Future work should focus on expanding the SAR by synthesizing a wider array of derivatives with varied substituents on the benzyl ring and exploring alternative lipophilic side chains to optimize potency against clinically relevant and drug-resistant fungal pathogens.
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Kolen, M., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Archiv der Pharmazie. Available at: [Link]
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Al-Rahman, S., et al. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi. Available at: [Link]
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Nussbaumer, P., et al. (1997). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry. Available at: [Link]
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Kolen, M., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Available at: [Link]
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Nussbaumer, P., et al. (1997). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. ACS Publications. Available at: [Link]
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Suvire, F. D., et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC. Available at: [Link]
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Gao, C., et al. (2023). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Publishing. Available at: [Link]
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Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry. Available at: [Link]
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Fakhim, H., et al. (2013). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]
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Research Starters. (n.d.). Mechanisms of action in antifungal drugs. EBSCO. Available at: [Link]
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Aryal, S. (2022). Mode of Action of Antifungal Drugs. Microbiology Info.com. Available at: [Link]
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Ryder, N. S. (1992). Overview of topical therapy for common superficial fungal infections and the role of new topical agents. Journal of the American Academy of Dermatology. Available at: [Link]
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Application Note: Characterizing N-octylbenzylamine Films using Electrochemical Impedance Spectroscopy
Introduction: The Significance of N-octylbenzylamine Films and the Power of EIS
N-octylbenzylamine is an organic compound with properties that make it a candidate for forming protective films on various substrates. These films can act as corrosion inhibitors, surface modifiers, or dielectric layers in electronic components. The integrity, thickness, and resistance to environmental degradation of these films are critical to their function. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique ideal for characterizing these properties.[1][2][3] By applying a small amplitude sinusoidal voltage and measuring the resulting current, EIS can probe the electrochemical behavior of the film-substrate interface over a wide range of frequencies.[4][5] This allows for the quantitative determination of properties such as film capacitance, pore resistance, and charge transfer resistance, which directly correlate to the film's protective capabilities.[2][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of EIS for the detailed characterization of N-octylbenzylamine films.
Theoretical Framework: Understanding the Principles of EIS
EIS measures the impedance of a system, which is the frequency-dependent opposition to the flow of alternating current (AC).[7] The impedance (Z) is a complex quantity that can be expressed as:
-
Z(ω) = Z' + jZ''
Where:
-
Z' is the real part of the impedance, representing the resistive components.
-
Z'' is the imaginary part of the impedance, representing the capacitive and/or inductive components.
-
j is the imaginary unit (√-1).
-
ω is the angular frequency (2πf).
The data from an EIS experiment is typically visualized in two types of plots:
-
Nyquist Plot: This plot shows the relationship between the real (Z') and imaginary (-Z'') parts of the impedance. For a simple system, it often appears as a semicircle, where the diameter corresponds to the charge transfer resistance.[8]
-
Bode Plot: This consists of two graphs: the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency, and the phase angle (θ) versus the logarithm of the frequency.[7] The Bode plot is particularly useful for identifying different electrochemical processes occurring at different frequencies.
To extract quantitative data, the impedance spectra are fitted to an equivalent electrical circuit (EEC) model.[5][8][9] The components of the EEC (resistors, capacitors, constant phase elements) represent different physical and chemical processes occurring at the electrode-film-electrolyte interface.[9][10][11]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for preparing the substrate, depositing the N-octylbenzylamine film, and performing the EIS measurement. Adherence to standards such as those from ASTM International ensures the reliability and reproducibility of the results.[12][13][14]
Part 1: Substrate Preparation
The choice of substrate will depend on the specific application (e.g., steel for corrosion studies, gold for sensor applications).
-
Cleaning: Mechanically polish the substrate surface with successively finer grades of alumina or silicon carbide paper to a mirror finish.
-
Degreasing: Sonicate the polished substrate in a sequence of solvents such as acetone, ethanol, and finally, deionized water for 15 minutes each to remove any organic residues and polishing debris.
-
Drying: Dry the cleaned substrate under a stream of high-purity nitrogen gas and store it in a desiccator until film deposition.
Part 2: N-octylbenzylamine Film Deposition (Solvent Casting Method)
The solvent casting method is a straightforward technique for forming thin organic films.[15][16]
-
Solution Preparation: Prepare a solution of N-octylbenzylamine in a suitable volatile solvent (e.g., chloroform, toluene) at a desired concentration (e.g., 1-10 mg/mL).
-
Casting: Using a micropipette, carefully drop-cast a specific volume of the N-octylbenzylamine solution onto the cleaned substrate surface. Ensure the solution spreads evenly.
-
Drying and Annealing: Allow the solvent to evaporate slowly in a controlled environment (e.g., a covered petri dish) at room temperature. For improved film quality, a subsequent annealing step (heating the film below its melting point) can be performed.
Part 3: Electrochemical Impedance Spectroscopy (EIS) Measurement
A standard three-electrode electrochemical cell is used for EIS measurements.[17]
-
Cell Assembly:
-
Working Electrode (WE): The substrate with the N-octylbenzylamine film.
-
Reference Electrode (RE): A stable reference electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): An inert, high-surface-area electrode, typically a platinum wire or mesh.
-
-
Electrolyte Selection: Choose an electrolyte that is relevant to the intended application of the film. For general corrosion studies, a 3.5% NaCl solution is commonly used.
-
Instrument Setup:
-
Connect the electrodes to a potentiostat equipped with a frequency response analyzer.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady value.
-
-
EIS Parameter Configuration:
-
Frequency Range: Typically from 100 kHz down to 10 mHz.
-
AC Amplitude: A small perturbation signal, usually 10 mV (rms), is applied to ensure the system's response is linear.[1]
-
DC Potential: The EIS measurement is performed at the stabilized OCP.
-
Data Analysis and Interpretation
The analysis of the obtained EIS data involves fitting it to a suitable equivalent circuit model to extract meaningful electrochemical parameters.
Equivalent Circuit Modeling
For an N-octylbenzylamine film on a metal substrate, a common equivalent circuit is the Randles circuit, often modified to account for the properties of the organic film.[18]
Diagram of the Experimental Workflow
Caption: Workflow for EIS analysis of N-octylbenzylamine films.
A suitable equivalent circuit for a coated metal is shown below.
Diagram of a Common Equivalent Circuit Model
Caption: Equivalent circuit for a coated metal substrate.[17][19]
The elements in this circuit represent:
-
Rs: The solution or electrolyte resistance.
-
CPEc (or Cc): The constant phase element of the coating, representing its capacitance. For an ideal capacitor, this would be a simple capacitor (Cc). The use of a CPE accounts for the non-ideal, heterogeneous nature of the film.
-
Rc (or Rpo): The coating resistance, often referred to as the pore resistance. This represents the resistance to ion flow through pores and defects in the film.
-
CPEdl (or Cdl): The constant phase element of the double layer at the film-substrate interface.
-
Rct: The charge transfer resistance, which is inversely proportional to the corrosion rate at the substrate surface.
Interpreting the Results
The values extracted from the EEC fitting provide quantitative insights into the film's properties.
| Parameter | Interpretation | Implication for Film Quality |
| High Rc | Indicates a low density of pores and defects in the film. | Excellent barrier properties and corrosion protection. |
| Low CPEc | Corresponds to a thicker and more uniform film with low water uptake. | Good film integrity and low permeability. |
| High Rct | Suggests a slow corrosion rate at the substrate surface. | Effective inhibition of the corrosion process. |
By performing EIS measurements over time, one can monitor the degradation of the N-octylbenzylamine film upon exposure to a corrosive environment. A decrease in Rc and Rct, and an increase in CPEc, would signify film deterioration.
Conclusion
Electrochemical Impedance Spectroscopy is an invaluable tool for the in-depth characterization of N-octylbenzylamine films. By following the detailed protocol and data analysis framework presented in this application note, researchers can obtain quantitative and reproducible data on the film's barrier properties, integrity, and protective capabilities. This information is crucial for optimizing film deposition processes, evaluating performance in various applications, and advancing the development of novel functional organic coatings.
References
-
ASTM D8370-22, Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings, ASTM International, West Conshohocken, PA, 2022. [Link]
-
Al-Juthery, H. W., Al-Ghezi, M. K., & Al-Amiery, A. A. (2022). Electrochemical impedance spectroscopy (EIS): Principles, construction, and biosensing applications. MDPI. [Link]
-
ASTM International. (2022). ASTM D8370-22: Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. [Link]
-
Miller, N. R., & Taylor, C. D. (2023). Incorporating Physics-Based Models into Equivalent Circuit Analysis of EIS Data from Organic Coatings. Coatings, 13(7), 1238. [Link]
-
Oreate AI. (2026, January 7). Principles and Applications of Electrochemical Impedance Spectroscopy (EIS) Technology in Battery Testing. Oreate AI Blog. [Link]
-
Lasia, A. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 1(2), 74-89. [Link]
-
Gamry Instruments. (n.d.). EIS of Organic Coatings and Paints. [Link]
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ASTM International. (2022). D8370-22 Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. [Link]
-
BioLogic Learning Center. (2025, May 23). What is Electrochemical Impedance Spectroscopy (EIS)?. [Link]
-
Scribd. (n.d.). Fundamentals of Electrochemical Impedance. [Link]
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Ferreira, D. L., et al. (2022). Electrochemical Impedance Spectroscopy: Basic Principles and Some Applications. Revista Virtual de Quimica, 14(3), 209-221. [Link]
-
Zulkifli, F., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1083-1098. [Link]
-
Gamry Instruments. (n.d.). EIS of Organic Coatings and Paints. [Link]
-
Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. [Link]
-
Miller, N. R., & Taylor, C. D. (2023). Incorporating Physics-Based Models into Equivalent Circuit Analysis of EIS Data from Organic Coatings. ResearchGate. [Link]
-
Rodgers, B. (2005). Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy. Paint & Coatings Industry Magazine. [Link]
-
Ingraci Neto, R., et al. (2022). Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives. Polymers, 14(19), 4066. [Link]
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Rodgers, B. (n.d.). Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy. Documents for Paint.org. [Link]
-
Matergenics Inc. (2023, February 16). EIS and ASTM G106: Electrochemical Impedance Measurements. [Link]
-
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]
-
Schauer, F., et al. (2020). Electronic structure spectroscopy of organic semiconductors by energy resolved-electrochemical impedance spectroscopy (ER-EIS). Journal of Applied Physics, 128(15), 155501. [Link]
-
Hradecká, Z., et al. (2021). Electrochemical Impedance Spectroscopy Study of Waterborne Epoxy Coating Film Formation. Coatings, 11(11), 1381. [Link]
-
ResearchGate. (n.d.). Equivalent circuit of a metal coated with an organic polymer in contact... [Link]
-
Bangar, S. P., et al. (2022). Various methods of film formation (a) solvent casting (b) compression... ResearchGate. [Link]
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Shapoval, G. S., et al. (2007). In situ study of electrocopolymerization of acrylamide, formaldehyde, and N,N′-methylenebisacrylamide. Russian Journal of Electrochemistry, 43, 1045-1052. [Link]
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Hegyesi, N., et al. (2020). Production of Itraconazole Nanocrystal-Based Polymeric Film Formulations for Immediate Drug Release. Pharmaceutics, 12(10), 978. [Link]
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Application Notes & Protocols: Standard Operating Procedure for the Safe Handling and Disposal of N-octylbenzylamine
Abstract
This document provides a comprehensive guide for the safe handling, use, and disposal of N-octylbenzylamine (CAS No. Not Found, analogous to substituted amines). It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to mitigate risks associated with the compound's hazardous properties, ensuring personnel safety and environmental compliance. The guide covers hazard identification, personal protective equipment, emergency procedures, and waste disposal, emphasizing the scientific rationale behind each procedural step.
Introduction and Scientific Context
N-octylbenzylamine is a substituted amine that combines the structural features of a linear alkyl chain (n-octyl) and an aromatic group (benzyl) attached to a nitrogen atom. This amphiphilic structure suggests its potential utility in various research and development applications, including as a chemical intermediate, a component in formulation studies, or in the synthesis of novel bioactive molecules.
The reactivity and biological activity of such amines are dictated by the basicity of the nitrogen atom and the hydrophobic characteristics of the substituents. However, these same properties also present significant health and environmental hazards. Amines are notoriously corrosive and can be toxic.[1] The aromatic component may confer additional toxicological properties and environmental persistence.[2][3] Therefore, a robust understanding and strict adherence to safety protocols are paramount. This guide provides the foundational procedures to establish a self-validating system of safety for all laboratory operations involving N-octylbenzylamine.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any new experiment involving N-octylbenzylamine. This involves a comprehensive evaluation of the chemical's intrinsic hazards and the specific experimental conditions.
Summary of Chemical Hazards
N-octylbenzylamine is classified as a hazardous substance with multiple risk factors. The following table summarizes its GHS classification, compiled from analogous compounds' Safety Data Sheets (SDS).
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |
Table 1: GHS Hazard Classification for N-octylbenzylamine.
Physicochemical Properties and Associated Risks
Understanding the physical properties of N-octylbenzylamine is critical for safe handling and storage.
| Property | Value (Representative) | Implication for Handling and Safety |
| Appearance | Clear, colorless to yellow liquid | Visually inspect for contamination or degradation. |
| Odor | Amine-like | A noticeable odor indicates vapor presence; work in a ventilated area. |
| pH | > 12 (for similar amines) | Highly alkaline and corrosive.[4] Avoids contact with skin, eyes, and incompatible materials. |
| Boiling Point | > 200 °C | Low volatility at room temperature, but vapor pressure increases with heat. |
| Flash Point | > 100 °C | Combustible.[5] Keep away from open flames and heat sources. |
| Solubility | Insoluble in water | Spills will not readily dilute in water and may pose a greater environmental risk. Soluble in organic solvents. |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides | Reactions can be violent or exothermic. Store separately.[5] |
Table 2: Physicochemical Properties and Safety Implications.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
-
Ventilation: All handling of N-octylbenzylamine must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Stations: An operational safety shower and eyewash station must be located within a 10-second travel distance from the workstation.[7]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent contact with this corrosive and toxic substance. The following table provides a guide for minimum PPE requirements.
| Body Part | Required PPE | Specification and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes.[8] |
| Hands | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Double-gloving is recommended. Inspect gloves for integrity before each use and dispose of them immediately after handling or if contamination is suspected.[9] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a non-absorbent material is required. An additional chemical-resistant apron is recommended for tasks involving larger quantities (>100 mL). |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material to prevent absorption in case of spills. |
Table 3: Personal Protective Equipment (PPE) Selection Guide.
Standard Operating Protocols
General Handling and Storage
-
Personnel: Only trained personnel familiar with the hazards and this SOP are authorized to handle N-octylbenzylamine.
-
Transport: When transporting the chemical, use a secondary, shatter-proof container to mitigate the risk of spills from dropped or broken primary containers.[6]
-
Storage: Store N-octylbenzylamine in its original, tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[10] Ensure it is stored separately from incompatible materials such as acids and oxidizing agents.[5] The storage cabinet should be clearly labeled with a "Corrosive" hazard sign.
Experimental Procedure (Weighing and Dispensing)
-
Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (beakers, spatulas, balance, waste containers) inside the fume hood.
-
Dispensing: Perform all transfers of N-octylbenzylamine within the fume hood. If weighing, tare the balance with the receiving vessel, then carefully add the chemical.
-
Cleaning: After dispensing, decontaminate any non-disposable equipment (e.g., spatulas) with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all rinsate as hazardous waste.
-
Closure: Securely cap the primary container of N-octylbenzylamine and return it to its designated storage location.
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7]
Chemical Spill Response
The response to a spill depends on its size and location.
Figure 1: Emergency workflow for responding to a N-octylbenzylamine spill.
Waste Handling and Disposal Protocol
All waste containing N-octylbenzylamine must be treated as hazardous waste. Improper disposal can lead to severe environmental damage, as aromatic amines are known to be toxic to aquatic organisms.[11][12]
Waste Characterization
-
Waste Streams: Segregate waste streams. This includes:
-
Unused or expired N-octylbenzylamine.
-
Contaminated solids (e.g., gloves, absorbent pads, paper towels).
-
Contaminated liquids (e.g., reaction mixtures, solvent rinsates).
-
-
Hazardous Waste Codes: Under the Resource Conservation and Recovery Act (RCRA), this waste is likely classified as:
Disposal Protocol
The following decision tree outlines the compliant disposal pathway.
Figure 2: Decision tree for the disposal of N-octylbenzylamine waste.
Laboratory-Scale Neutralization Protocol: [7][8][15] Causality: Neutralization is performed to reduce the corrosivity hazard (D002), making the waste safer to handle and transport.[6] It does not eliminate the organic toxicity.
-
Work Area: Perform this procedure in a chemical fume hood. Place the beaker containing the amine waste in an ice bath to dissipate heat generated during neutralization.
-
PPE: Wear all PPE as specified in Table 3.
-
Neutralizing Agent: Prepare a 5% aqueous solution of a weak acid, such as citric acid or acetic acid. Avoid using strong acids like HCl or H₂SO₄, as they can cause a violent exothermic reaction.
-
Procedure: Slowly, and with constant stirring, add the weak acid solution to the amine waste.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding acid until the pH is between 6.0 and 8.0.
-
Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label must read "Neutralized N-octylbenzylamine Waste" and include all original chemical constituents.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal.[10] Do not pour down the drain.[10]
References
-
de Voogt, P., et al. (2002). Interspecies sensitivity in the aquatic toxicity of aromatic amines. Environmental Toxicology and Pharmacology, 11(3-4), 149-58. [Link]
-
Rodrigues, S., et al. (2023). Hidden dangers: aromatic amines and their impact on freshwater species. Environmental Science and Pollution Research, 30(40), 92839-92855. [Link]
-
Rodrigues, S., et al. (2023). Hidden dangers: aromatic amines and their impact on freshwater species. CIIMAR. [Link]
-
Verma, V. K. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
Lykvist, R. M., et al. (2024). Tracking Aromatic Amines from Sources to Surface Waters. PubMed Central. [Link]
-
Science Equip. (2023). How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]
-
SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. [Link]
-
AIC. (n.d.). Hazardous Waste Disposal. AIC Wiki. [Link]
-
Mid-West Solutions, Inc. (2005). MSDS Material Safety Data Sheet B-9A Condensate Line Neutralizing Amine. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
ECC. (n.d.). Material Safety Data Sheet (MSDS) ECC-559 Neutralizing Amine. Scribd. [Link]
-
ACT Team. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
-
Lab Manager. (2024). How to Neutralize Chemical Spills. [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]
-
CHIMIART. (n.d.). Neutralizing Amine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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- 4. my.alfred.edu [my.alfred.edu]
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- 6. scienceequip.com.au [scienceequip.com.au]
- 7. epfl.ch [epfl.ch]
- 8. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. skcinc.com [skcinc.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Interspecies sensitivity in the aquatic toxicity of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Waste Code [rcrainfo.epa.gov]
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- 15. Hazardous Waste Disposal [cool.culturalheritage.org]
Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using N-Octylbenzylamine
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-octylbenzylamine as a model compound for studying enzyme inhibition kinetics. This document provides the theoretical framework, detailed experimental protocols, and data analysis workflows necessary to characterize the inhibitory potential of N-octylbenzylamine against a target enzyme.
Introduction: Understanding Enzyme Inhibition
Enzymes are biological catalysts that accelerate the rate of biochemical reactions.[1] The study of enzyme kinetics, particularly enzyme inhibition, is a cornerstone of drug discovery and development.[2][3][4] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[5] They are broadly classified based on their mechanism of action, which can be elucidated through kinetic studies.[6][7]
The primary types of reversible enzyme inhibition are:
-
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme.[6][8][9] This type of inhibition can be overcome by increasing the substrate concentration.[6][8] In competitive inhibition, the maximal reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases.[1][8][10]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[7][8][10] This binding alters the enzyme's conformation, reducing its catalytic efficiency, regardless of whether the substrate is bound.[6][8] In pure non-competitive inhibition, Vmax decreases, while Km remains unchanged.[6][8][10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme.[3][6][7] This type of inhibition is most effective at high substrate concentrations. In uncompetitive inhibition, both Vmax and Km decrease.[3][6]
N-octylbenzylamine, while not extensively documented as a specific enzyme inhibitor in publicly available literature, serves as an excellent model compound for these studies due to its chemical structure. Its benzylamine core is a known substrate for enzymes like monoamine oxidase (MAO), suggesting potential interactions with amine-binding enzymes.[11][12] The N-octyl group provides hydrophobicity, which could influence its binding to enzymatic pockets.
Data Presentation: Hypothetical Enzyme Inhibition Data for N-Octylbenzylamine
The following table summarizes hypothetical quantitative data for the inhibition of a generic oxidoreductase by N-octylbenzylamine. This data is for illustrative purposes to guide the expected outcomes of the described protocols.
| Parameter | Value | Description |
| Enzyme | Oxidoreductase | A hypothetical enzyme that catalyzes an oxidation-reduction reaction. |
| Substrate | Benzylamine | A known substrate for enzymes such as monoamine oxidase. |
| Inhibitor | N-Octylbenzylamine | The compound under investigation as a potential enzyme inhibitor. |
| IC50 | 15 µM | The concentration of N-octylbenzylamine required to inhibit 50% of the enzyme's activity under the specified assay conditions. |
| Mechanism | Competitive | The hypothetical mode of inhibition determined from kinetic studies. |
| Ki | 7.5 µM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. |
Experimental Protocols
These protocols provide a step-by-step methodology for determining the inhibitory effects of N-octylbenzylamine on a target enzyme.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the concentration of N-octylbenzylamine required to reduce the activity of the target enzyme by 50%.[5][13]
Materials:
-
Target enzyme solution
-
Substrate stock solution (e.g., Benzylamine)
-
N-octylbenzylamine stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the N-octylbenzylamine stock solution in the assay buffer. The final concentrations should span a range that is expected to produce 0% to 100% inhibition.
-
Prepare a working solution of the substrate at a fixed concentration (typically at or near its Km value).
-
Prepare a working solution of the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
N-octylbenzylamine dilution (or buffer for the control, and solvent for the solvent control)
-
Enzyme solution
-
-
Mix gently and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific assay method for the target enzyme.
-
Data Analysis:
-
Calculate the initial reaction rate for each N-octylbenzylamine concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the N-octylbenzylamine concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[14]
Protocol 2: Determination of the Mechanism of Inhibition and Inhibition Constant (Ki)
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[5][13]
Procedure:
-
Varying Substrate Concentrations: Prepare a series of dilutions of the substrate stock solution.
-
Assay with and without Inhibitor: Perform the enzyme assay with two sets of experiments:
-
Set 1 (No Inhibitor): Measure the initial reaction rates for each of the different substrate concentrations in the absence of N-octylbenzylamine.
-
Set 2 (With Inhibitor): Repeat the measurements for each substrate concentration in the presence of a fixed concentration of N-octylbenzylamine (typically a concentration close to its IC50 value).
-
Data Analysis:
-
Michaelis-Menten Plot: Plot the initial reaction rate (V) against the substrate concentration ([S]) for both sets of data. This will provide a visual indication of the type of inhibition.[1][6][15]
-
Lineweaver-Burk Plot: For a more quantitative analysis, create a double reciprocal plot (1/V vs. 1/[S]).[6][15][16] The pattern of the lines will help distinguish between different inhibition mechanisms.[6][16]
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[1][6]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[6]
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).[6]
-
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the data obtained from the Lineweaver-Burk plot using the appropriate equations for the determined mechanism of inhibition.
Visualization of Concepts
Enzyme Inhibition Mechanisms
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Experimental Workflow for Determining Inhibition Type
Caption: Workflow for characterizing an enzyme inhibitor.
References
-
Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666. [Link]
-
Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]
-
Khan Academy. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. [Link]
-
Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. [Link]
-
Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. [Link]
-
Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity - MCAT Content. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. [Link]
-
Uçar, G., & Strolin Benedetti, M. (2002). Substrate Specificities of Monoamine Oxidase Isoforms. Hacettepe University Journal of the Faculty of Pharmacy, 22(2), 99-106. [Link]
-
Scilit. (2025). Interactions of monoamine oxidase with substrates and inhibitors. [Link]
-
The Organic Chemistry Tutor. (2017). Biochemistry | Enzyme Inhibition. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
-
Obata, T., & Yamanaka, Y. (2000). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. Journal of neural transmission (Vienna, Austria : 1996), 107(5), 547–554. [Link]
-
Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). [Link]
-
Massachusetts Institute of Technology. (n.d.). Lecture # 5, 6 – Enzyme Inhibition and Toxicity. [Link]
-
Wu, H. E., Hsieh, C. L., Chen, K., & Shih, J. C. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. The Journal of biological chemistry, 276(13), 9671–9677. [Link]
-
ResearchGate. (2018). (PDF) Kinetics of enzyme inhibition. [Link]
-
Hough, L. B., & Domino, E. F. (1980). Monoamine oxidase substrates and substrate affinity. Schizophrenia bulletin, 6(2), 292–297. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(10), 2565. [Link]
-
Catalyst University. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. [Link]
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- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Khan Academy [khanacademy.org]
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- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
"troubleshooting low yield in N-octylbenzylamine synthesis"
Welcome to the technical support center for the synthesis of N-octylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. The content is structured in a question-and-answer format to directly address potential challenges during your experiment.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: General Low Yield & Reaction Failure
Question 1: My reaction has resulted in a very low yield or has failed completely. What are the most common initial checks I should perform?
Answer: A low or zero yield in the synthesis of N-octylbenzylamine via reductive amination of benzaldehyde and octylamine can stem from several fundamental issues. Before delving into more complex variables, it's crucial to verify the basics.
Initial Troubleshooting Steps:
-
Reagent Quality and Purity:
-
Benzaldehyde: Benzaldehyde is susceptible to oxidation to benzoic acid upon exposure to air. The presence of significant amounts of benzoic acid will consume your amine and base, preventing imine formation. Use freshly distilled or a newly opened bottle of benzaldehyde for best results.
-
Octylamine: Ensure the purity of the octylamine. Contaminants can interfere with the reaction.
-
Reducing Agent: Borohydride reducing agents can decompose over time, especially if not stored under anhydrous conditions. Use a fresh bottle or test the activity of your reducing agent on a known, reliable substrate.
-
Solvent: Ensure your solvent is anhydrous, as water can inhibit the formation of the imine intermediate.[1]
-
-
Reaction Stoichiometry:
-
Review your calculations to ensure the correct molar ratios of reactants were used. A common starting point is a 1:1 to 1:1.2 ratio of benzaldehyde to octylamine. An excess of the amine can help drive the imine formation to completion. The reducing agent is typically used in a 1.2 to 1.5 molar excess relative to the limiting reagent.
-
-
Imine Formation Check:
-
The core of the reaction is the formation of the N-benzylideneoctan-1-amine intermediate.[2][3] This step is an equilibrium process. You can monitor its formation using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy before adding the reducing agent, especially if you are using a two-step procedure with a strong reducing agent like sodium borohydride.[4]
-
Question 2: I've confirmed my reagents and stoichiometry are correct, but the yield is still poor. What mechanistic step is likely failing?
Answer: If the initial checks pass, the problem likely lies within the two core mechanistic steps of the reductive amination: imine formation or imine reduction.
-
Step 1: Imine Formation: The condensation of benzaldehyde and octylamine to form an imine is a reversible reaction that produces water as a byproduct.[1][5] According to Le Chatelier's principle, the presence of water in the reaction mixture can push the equilibrium back towards the starting materials, thus inhibiting imine formation.
-
Step 2: Imine Reduction: Once the imine is formed, it is reduced by the hydride agent. If the reducing agent is too weak, added improperly, or if the reaction conditions are not optimal, this step can be inefficient.
Troubleshooting Workflow for Mechanistic Failures:
Caption: Troubleshooting workflow for low yield in N-octylbenzylamine synthesis.
To enhance imine formation, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture before the addition of the reducing agent.[1] Alternatively, performing the reaction in a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark apparatus can be effective. The reaction is also often catalyzed by mild acid; the optimal pH is typically between 5 and 6.[6]
Category 2: Issues with Specific Reducing Agents
Question 3: I am using Sodium Borohydride (NaBH₄) and my main byproduct is benzyl alcohol. How can I prevent this?
Answer: This is a classic selectivity problem. Sodium borohydride (NaBH₄) is a powerful reducing agent capable of reducing both the imine intermediate and the starting benzaldehyde.[4][7] The formation of benzyl alcohol indicates that the NaBH₄ is reacting with the benzaldehyde before it has a chance to form the imine with octylamine.
Solutions:
-
Two-Step Procedure: The most reliable solution is to separate the imine formation from the reduction step.
-
Step 1: Dissolve benzaldehyde and octylamine in a suitable solvent (e.g., methanol or ethanol).[4] Allow the mixture to stir for a period (e.g., 1-2 hours) to ensure the imine has formed. As mentioned, adding a dehydrating agent can be beneficial.
-
Step 2: Cool the reaction mixture in an ice bath and then slowly add the sodium borohydride portion-wise.[4] The slow addition and low temperature help to control the reaction rate and favor the reduction of the imine over any remaining aldehyde.
-
-
pH Control: The rate of imine formation is pH-dependent. At a mildly acidic pH, imine formation is favored. However, NaBH₄ is unstable in acidic conditions. Therefore, careful control of reaction conditions is key.
Comparative Overview of Common Reducing Agents:
| Reducing Agent | Abbreviation | Key Characteristics | Recommended Procedure | Common Byproducts |
| Sodium Borohydride | NaBH₄ | Powerful, less selective, reduces aldehydes and ketones.[4][8] | Two-step (pre-form imine)[4] | Benzyl alcohol |
| Sodium Triacetoxyborohydride | STAB | Milder, more selective, ideal for one-pot reactions.[3][4][8] | One-pot (all reagents combined) | Fewer byproducts |
| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective, but toxic cyanide byproduct.[9] | One-pot | Toxic waste |
Question 4: I switched to Sodium Triacetoxyborohydride (STAB) for a one-pot reaction, but the yield is still not optimal. What factors should I consider?
Answer: Sodium triacetoxyborohydride (STAB) is an excellent choice for one-pot reductive aminations due to its milder nature, which prevents the premature reduction of the aldehyde.[3][4] If you are still experiencing low yields, consider the following:
-
Solvent Choice: STAB is sensitive to water and can decompose in protic solvents like methanol.[7][8] It is best to use aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[4][7]
-
Acid Catalyst: While STAB reactions can proceed without a catalyst, the addition of a catalytic amount of acetic acid can sometimes accelerate the reaction, particularly with less reactive ketones (though less relevant for benzaldehyde).[4] The acid protonates the imine, making it more electrophilic and susceptible to reduction.
-
Reaction Time and Temperature: Reductive aminations with STAB are often run at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40 °C) might be beneficial. Monitor the reaction progress by TLC to determine the optimal reaction time.
Experimental Protocol: One-Pot Synthesis using STAB
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 equiv) and octylamine (1.0-1.2 equiv).
-
Dissolve the reactants in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by standard methods (e.g., column chromatography).
Category 3: Side Products and Purification
Question 5: Besides my desired N-octylbenzylamine, I have an impurity that I suspect is the tertiary amine, N,N-dibenzyl-N-octylamine. How can this form and how do I avoid it?
Answer: The formation of a tertiary amine byproduct occurs if the initially formed secondary amine (N-octylbenzylamine) acts as a nucleophile and reacts with another molecule of benzaldehyde and is subsequently reduced. This is a form of over-alkylation.
Caption: Pathway for tertiary amine byproduct formation.
Strategies to Minimize Tertiary Amine Formation:
-
Control Stoichiometry: Avoid using a large excess of benzaldehyde. Using a slight excess of the primary amine (octylamine) can help ensure that the benzaldehyde is consumed in the initial imine formation step.
-
Slow Addition of Aldehyde: In some cases, slowly adding the benzaldehyde to a mixture of the amine and the reducing agent can maintain a low concentration of the aldehyde, thereby disfavoring the second reaction with the product amine.
-
Purification: If the tertiary amine does form, it can often be separated from the desired secondary amine by column chromatography on silica gel, as the two compounds will have different polarities.
By systematically addressing these common issues, you can significantly improve the yield and purity of your N-octylbenzylamine synthesis. Always remember to perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
-
Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Available at: [Link]
-
Sodium triacetoxyborohydride. Wikipedia. Available at: [Link]
-
Reductive Amination. Wordpress. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]
-
Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Imine. Wikipedia. Available at: [Link]
-
Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Available at: [Link]
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- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Reaction Conditions for N-octylbenzylamine Production
Welcome to the technical support center for the synthesis of N-octylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic protocols. Our approach is rooted in mechanistic understanding to empower you to not just follow steps, but to make informed decisions in your laboratory work.
The primary and most efficient method for synthesizing N-octylbenzylamine is through the reductive amination of benzaldehyde with n-octylamine. This process involves two key stages: the formation of an intermediate imine, followed by its reduction to the final secondary amine product.[1][2] This guide will focus on troubleshooting and optimizing this widely-used pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is critical.
-
Incomplete Imine Formation: The initial condensation of benzaldehyde and n-octylamine to form the N-benzylideneoctan-1-amine intermediate is a reversible equilibrium reaction. To drive the reaction forward, it is crucial to remove the water byproduct. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Competing Reduction of Benzaldehyde: If a strong reducing agent like sodium borohydride (NaBH₄) is added prematurely or under conditions that don't favor imine formation, it can reduce the starting benzaldehyde to benzyl alcohol.[1][3] This is a common side reaction that consumes starting material and complicates purification.
-
Sub-optimal pH: Imine formation is typically catalyzed by mild acid.[1] The pH of the reaction medium is crucial; if the solution is too acidic, the n-octylamine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1] Conversely, if the medium is too basic, the carbonyl group of benzaldehyde is not sufficiently activated. A pH range of 4-6 is generally optimal.
-
Degradation of Reducing Agent: Hydride-based reducing agents, particularly sodium triacetoxyborohydride (STAB), are sensitive to moisture and can decompose if not handled under anhydrous conditions.[3] Always use freshly opened or properly stored reagents.
Q2: I'm observing significant byproduct formation, particularly a compound with a similar polarity to my product. What could it be and how do I prevent it?
This is a classic problem in reductive aminations involving primary amines.
-
Dialkylation (Tertiary Amine Formation): The most common byproduct is the tertiary amine, N-benzyl-N-octyloctylamine. This occurs when the desired N-octylbenzylamine product, being a secondary amine, reacts with another molecule of benzaldehyde and is subsequently reduced. This "over-alkylation" is a significant issue.[1][4]
-
Benzyl Alcohol: As mentioned in Q1, if the reducing agent attacks the starting benzaldehyde, benzyl alcohol will be formed.
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason.[4][5][6] If using sodium borohydride (NaBH₄), ensure imine formation is complete before its addition.[3][7]
-
Q3: Which reducing agent is best for this synthesis?
The choice of reducing agent is one of the most critical parameters. The goal is to select a reagent that reduces the imine (or iminium ion) much faster than it reduces the starting aldehyde.[8]
| Reducing Agent | Advantages | Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and highly selective for iminium ions over carbonyls.[4][6] Tolerates a wide range of functional groups.[5] Often gives cleaner reactions and higher yields. | Moisture-sensitive.[3] More expensive than NaBH₄. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE)[4][5], Tetrahydrofuran (THF)[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions; not sensitive to water.[3] | Highly toxic and can generate toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[4][9] Requires careful pH control. | Methanol (MeOH)[3] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can readily reduce the starting benzaldehyde.[1][3] Requires careful, portion-wise addition after imine formation is complete.[7] | Methanol (MeOH), Ethanol (EtOH)[3] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method with high atom economy. | Requires specialized high-pressure equipment. Catalyst (e.g., Pd/C) can be pyrophoric. May not be suitable for substrates with other reducible functional groups. | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
Recommendation: For most lab-scale syntheses prioritizing yield and purity, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity.[4][5]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions & Actions |
| TLC shows only starting materials (benzaldehyde & octylamine). | 1. Insufficient reaction time/temperature. 2. No acid catalyst present. 3. Amine is protonated (pH too low). | 1. Allow longer time for imine formation before adding reductant. 2. Add a catalytic amount of acetic acid (AcOH). 3. Check and adjust pH to ~5-6. |
| TLC shows starting aldehyde and benzyl alcohol, but little product. | 1. Reducing agent is too reactive or added too soon. 2. Imine formation is slow. | 1. Switch to a milder reducing agent like NaBH(OAc)₃.[4] 2. If using NaBH₄, allow the aldehyde and amine to stir for at least 1-2 hours to form the imine before adding the reductant.[3][7] |
| Product is contaminated with a higher Rf byproduct. | 1. Dialkylation has occurred, forming the tertiary amine. | 1. Use a slight excess of n-octylamine (~1.05 equivalents).[4] 2. Add the benzaldehyde slowly to the solution of the amine and reducing agent. |
| Work-up is difficult; persistent emulsions during extraction. | 1. Boron salts from the reducing agent. | 1. After quenching the reaction, perform a wash with a saturated solution of Rochelle's salt (sodium potassium tartrate) to chelate boron salts. 2. A standard acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., 1M NaOH) should effectively separate the basic amine product.[7] |
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the two-stage mechanism of reductive amination for the synthesis of N-octylbenzylamine.
Caption: General mechanism for N-octylbenzylamine synthesis.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low reaction yields.
Optimized Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for a high-yield, clean synthesis of N-octylbenzylamine.
Materials:
-
Benzaldehyde (1.0 eq)
-
n-Octylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (AcOH), glacial
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add n-octylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the disappearance of the aldehyde by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: The reaction may be exothermic.
-
Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, 1M NaOH, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-octylbenzylamine.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]
-
ResearchGate. (n.d.). Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Zhang, P., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1644-1654. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
Pearson. (n.d.). The two most general amine syntheses are the reductive amination...[Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde...[Link]
-
The Royal Society of Chemistry. (2014). Semi-catalytic reduction of secondary amides to imines and aldehydes. [Link]
-
Myers, A. G. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of N-Octylbenzylamine
Welcome to the technical support center for the synthesis and purification of N-octylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis and purification of this secondary amine, ensuring you achieve high purity and yield.
I. Understanding the Synthesis: Reductive Amination
The most common and efficient method for synthesizing N-octylbenzylamine is through the reductive amination of benzaldehyde with n-octylamine. This reaction proceeds in two main stages: the formation of an intermediate imine, followed by its reduction to the final secondary amine.
Reaction Scheme: Benzaldehyde + n-Octylamine → N-Benzylideneoctan-1-amine (Imine Intermediate) + H₂O N-Benzylideneoctan-1-amine + [Reducing Agent] → N-Octylbenzylamine
The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.
II. Troubleshooting Common Synthesis & Purification Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, and I see significant amounts of unreacted benzaldehyde and octylamine in my crude product. What could be the cause?
A1: Incomplete reactions are often due to several factors:
-
Inefficient Imine Formation: The initial condensation to form the imine is a reversible equilibrium reaction. To drive the reaction forward, removal of the water by-product is essential. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Insufficient Reaction Time or Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature as specified in your protocol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
-
Suboptimal pH: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6). If the reaction medium is too acidic, the amine starting material will be protonated and become non-nucleophilic. If it's too basic, the carbonyl group of the aldehyde will not be sufficiently activated. A catalytic amount of a weak acid, such as acetic acid, can be beneficial.
Q2: I have a significant amount of an unknown impurity with a C=N stretch in the IR spectrum. What is it and how can I get rid of it?
A2: The impurity is likely the intermediate N-benzylideneoctan-1-amine. Its presence indicates incomplete reduction. To address this:
-
Choice and Stoichiometry of Reducing Agent: A common issue is the use of a reducing agent that is not potent enough or is used in insufficient quantity. Sodium borohydride (NaBH₄) can be effective, but milder and more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can be added in one pot with the aldehyde and amine and selectively reduce the iminium ion.[1] Ensure you are using at least a stoichiometric equivalent of the reducing agent.
-
Reaction Conditions for Reduction: The reduction step may require specific temperatures or longer reaction times. If you are adding the reducing agent in a separate step, ensure the imine formation is complete before proceeding.
Q3: My final product is contaminated with a higher molecular weight impurity, which I suspect is a dialkylation product. How can I avoid this?
A3: The formation of a tertiary amine (N,N-dibenzyloctylamine or N-benzyl-N-octyloctylamine) is a common side reaction. This occurs when the newly formed N-octylbenzylamine reacts with another molecule of benzaldehyde and is subsequently reduced. To minimize this:
-
Control Stoichiometry: Use a slight excess of the primary amine (n-octylamine) relative to the aldehyde (benzaldehyde). This will favor the formation of the desired secondary amine.
-
Slow Addition of Aldehyde: Adding the benzaldehyde slowly to a solution of the octylamine and the reducing agent can help to maintain a low concentration of the aldehyde, thereby reducing the chance of the secondary amine reacting with it.
Q4: I'm having trouble purifying my N-octylbenzylamine using standard silica gel column chromatography. The product is streaking and my yields are low. What's wrong?
A4: The basic nature of amines is the primary cause of poor chromatographic separation on acidic silica gel. The amine can interact strongly with the silanol groups on the silica surface, leading to peak tailing and irreversible adsorption. Here are some solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase (e.g., hexane/ethyl acetate). This will "neutralize" the acidic sites on the silica and improve the elution of your amine.
-
Use of Deactivated Silica or Alumina: Alternatively, you can use deactivated (e.g., amine-treated) silica gel or basic alumina as your stationary phase.
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, consider using reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer.
III. Detailed Experimental Protocols
This section provides a representative protocol for the synthesis of N-octylbenzylamine and detailed procedures for its purification.
Synthesis of N-Octylbenzylamine via Reductive Amination
This protocol is based on established methods for reductive amination.
Materials:
-
Benzaldehyde
-
n-Octylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add n-octylamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-octylbenzylamine.
Purification Protocols
1. Purification by Acid-Base Extraction
This method is effective for removing non-basic impurities.
-
Dissolve the crude N-octylbenzylamine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer by the careful addition of a strong base, such as 6 M sodium hydroxide (NaOH), until the pH is >10. The free amine will precipitate or form an oil.
-
Extract the free amine back into an organic solvent (diethyl ether or ethyl acetate).
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified N-octylbenzylamine.
2. Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) containing 1% triethylamine.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the solution onto a silica gel column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
3. Purification by Recrystallization (as the Hydrochloride Salt)
If the free amine is an oil at room temperature, it can often be purified by converting it to its hydrochloride salt, which is typically a crystalline solid.
-
Dissolve the purified (by extraction or chromatography) N-octylbenzylamine in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise.
-
The N-octylbenzylamine hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold diethyl ether.
-
To recrystallize, dissolve the hydrochloride salt in a minimal amount of a hot solvent mixture, such as ethanol/diethyl ether or isopropanol/hexane.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
IV. Data and Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₅N |
| Molecular Weight | 219.37 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~135-137 °C at 2 mmHg |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.35 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH₂-N), 2.58 (t, J=7.6 Hz, 2H, N-CH₂-), 1.45-1.60 (m, 2H, -CH₂-), 1.20-1.40 (m, 10H, -(CH₂)₅-), 0.88 (t, J=6.8 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 140.5, 128.3, 128.0, 126.8, 54.1, 49.8, 31.8, 29.5, 29.2, 27.2, 22.6, 14.1.
V. Workflow Diagrams
Synthesis Workflow
Caption: Reductive amination synthesis workflow.
Purification Workflow
Caption: Purification options for N-octylbenzylamine.
VI. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Reductive Amination. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Navigating the Scale-Up of N-Octylbenzylamine Synthesis
Introduction: This guide serves as a critical resource for researchers, chemists, and drug development professionals facing the complexities of scaling up the synthesis of N-octylbenzylamine. The transition from laboratory-scale experiments to pilot or industrial production often introduces unforeseen challenges that can impact yield, purity, and safety. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established chemical principles and field-proven experience.
I. Troubleshooting Guide: From Benchtop Success to Production Challenges
This section is designed to address specific, practical problems encountered during the scale-up of N-octylbenzylamine synthesis, which is most commonly achieved via the reductive amination of benzaldehyde with octylamine.
Problem: Yield Dramatically Decreases at Larger Scales
Question: Our lab-scale synthesis (1-10 g) of N-octylbenzylamine consistently achieves yields of over 90%. However, upon scaling to a 1 kg batch, our yield has dropped to below 65%. What are the primary factors contributing to this loss, and how can we rectify them?
Answer: A significant drop in yield upon scale-up is a frequent challenge in process chemistry. The root causes are often related to mass and heat transfer limitations that are not apparent at the bench scale.
Potential Causes & Strategic Solutions:
-
Inefficient Water Removal During Imine Formation: The initial reaction between benzaldehyde and octylamine to form the N-benzylideneoctan-1-amine intermediate is a reversible condensation reaction.[1][2] On a small scale, even passive evaporation can be sufficient. At a larger scale, the generated water can hydrolyze the imine back to the starting materials, thus reducing the substrate available for reduction.
-
Scale-Up Solution: Implement azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene. For multi-kilogram scales, ensure your reactor's condenser is adequately sized to handle the solvent vapor load, allowing for efficient return of the solvent while trapping the water.
-
-
Exotherm and Poor Temperature Control: The reduction of the imine, particularly with sodium borohydride, is a highly exothermic process.[3] A larger reaction volume has a lower surface-area-to-volume ratio, making it much harder to dissipate the heat generated. This can lead to localized temperature spikes, causing solvent boiling, reagent decomposition, and the formation of byproducts.
-
Scale-Up Solution:
-
Controlled Reagent Addition: Do not add the reducing agent all at once. A controlled, slow addition of the sodium borohydride solution via a dosing pump is essential.[4]
-
Efficient Cooling: The reaction should be conducted in a jacketed reactor with a circulating coolant. Robust agitation is critical to ensure uniform temperature distribution and prevent hot spots.
-
Monitor Internal Temperature: Rely on an internal temperature probe rather than the jacket temperature for accurate monitoring of the reaction's progress and safety.
-
-
-
Reagent Accumulation and Runaway Reaction: A dangerous scenario can occur if the reaction temperature is too low, causing the added reducing agent to accumulate without reacting.[4] A subsequent, slight increase in temperature can then initiate a rapid, uncontrolled reaction, leading to a thermal runaway.
-
Scale-Up Solution: Maintain a reaction temperature that is sufficient for the reaction to proceed smoothly but low enough to be controlled by the cooling system. A typical range for borohydride reductions is 0-15°C.
-
Workflow for Diagnosing Yield Loss
Caption: A logical workflow for troubleshooting yield loss in scale-up.
Problem: Increased Impurity Profile in Final Product
Question: Our scaled-up batches of N-octylbenzylamine show significant contamination with a tertiary amine (N,N-dibenzyl-octylamine) and unreacted benzaldehyde, which were not major issues in the lab. How can we improve the selectivity and purity?
Answer: The formation of byproducts is often a result of competing reaction pathways that become more significant under scaled-up conditions.
Potential Causes & Strategic Solutions:
-
Over-Alkylation to Form Tertiary Amines: The desired product, N-octylbenzylamine, is itself a secondary amine and can react with another molecule of benzaldehyde to form a new iminium ion, which is then reduced to the tertiary amine byproduct.[5] This is more likely to occur if there are localized high concentrations of benzaldehyde.
-
Scale-Up Solution:
-
Control Stoichiometry: Use a slight excess of octylamine (e.g., 1.05 equivalents) to ensure all the benzaldehyde is consumed in the initial imine formation.
-
Reverse Addition: A highly effective strategy is to add the benzaldehyde slowly to the octylamine. This ensures that the primary amine is always in excess, statistically favoring the formation of the desired secondary amine.
-
-
-
Incomplete Reduction: The presence of unreacted benzaldehyde suggests that either the imine formation was incomplete or the reduction step was not driven to completion.
-
Scale-Up Solution:
-
In-Process Controls (IPCs): Before beginning the reduction, take a sample of the reaction mixture and analyze it (e.g., by GC or TLC) to confirm that the imine has been formed. Do not proceed until the benzaldehyde is consumed.
-
Adequate Reducing Agent: Ensure a sufficient molar equivalent of the reducing agent is used. For sodium borohydride, 1.2 to 1.5 equivalents are often necessary at scale to account for any incidental hydrolysis and to ensure the reaction goes to completion.[3]
-
-
II. Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the most suitable reducing agent for an industrial-scale synthesis of N-octylbenzylamine?
A1: The choice of reducing agent for scale-up involves a trade-off between cost, safety, efficiency, and equipment requirements.
| Reducing Agent | Key Advantages | Key Disadvantages | Scale-Up Recommendation |
| Sodium Borohydride (NaBH₄) | Low cost, readily available, effective for aldehydes and ketones.[3][6] | Generates flammable hydrogen gas upon reaction and contact with protic solvents; highly exothermic.[3][7] | Most common choice for industrial scale. Requires a well-designed reactor with excellent cooling, controlled addition, and proper ventilation to manage the exotherm and hydrogen off-gassing.[4] |
| Sodium Triacetoxyborohydride (STAB) | Milder, less basic, allows for a one-pot reaction without prior imine formation.[6] | Significantly more expensive than NaBH₄, generates acetic acid. | Excellent for smaller, high-value batches where process simplification is a priority. Often not economically viable for large-scale manufacturing. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" process with high atom economy (water is the only byproduct), highly efficient. | Requires specialized high-pressure hydrogenation equipment (a significant capital investment), catalyst can be pyrophoric and may be poisoned.[8] | The preferred method for very large, continuous, or long-term manufacturing campaigns where the initial capital expenditure can be justified. |
Q2: What are the critical safety considerations when using sodium borohydride at the kilogram scale?
A2: Handling sodium borohydride at scale requires stringent safety protocols.
-
Hydrogen Evolution: The reaction of NaBH₄ with protic solvents (like methanol or water used in workup) generates hydrogen gas, creating a fire and explosion risk.[3] All operations must be conducted in a well-ventilated area, under an inert (nitrogen) atmosphere, and away from ignition sources.
-
Caustic Nature: Sodium borohydride and its aqueous solutions are caustic and can cause severe chemical burns to the skin and eyes.[7][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield, is mandatory.
-
Quenching: The quenching of residual borohydride at the end of the reaction must be done slowly and with extreme caution. Add the quenching agent (e.g., water or dilute acid) slowly to the cooled reaction mixture, never the other way around. Monitor for gas evolution and temperature increase.
Q3: How should our purification strategy change when moving from lab to pilot scale?
A3: Purification is often a major bottleneck in scaling up.
-
From Chromatography to Distillation: While flash chromatography is a powerful tool in the lab, it is generally impractical and not cost-effective for purifying kilograms of a product like N-octylbenzylamine.
-
Vacuum Distillation: The preferred method for purifying N-octylbenzylamine at scale is vacuum distillation. This requires a robust vacuum pump and a distillation setup appropriately sized for the batch volume. The product's boiling point under vacuum will determine the required temperature and vacuum level.
-
Liquid-Liquid Extraction: The initial workup should be designed to remove as many impurities as possible before distillation. This involves a series of aqueous washes (e.g., with dilute acid, base, and brine) performed directly in the reactor to minimize handling.
III. References
-
Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. 2021.
-
Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. ResearchGate. 2025.
-
Is sodium borohydride dangerous to be used in a lab? Quora. 2021.
-
Sodium borohydride. Szabo-Scandic.
-
Safety Evaluation of Sodium Borohydride in Dimethylacetamide. ResearchGate. 2025.
-
Reductive amination difficulties - poor conversion. Reddit. 2024.
-
Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. ResearchGate.
-
(a) Reaction pathway for the reductive amination with benzaldehyde and ammonia; (b) Product composition for the reductive amination of benzaldehyde with ammonia (8 equivalent) over Ni/SiO2 at different residence times. ResearchGate.
-
Specific solvent issues with Reductive Amination/Alkylation. Wordpress.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Reductive Amination, and How It Works. Master Organic Chemistry. 2017.
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. 2022.
-
Reductive Amination - Common Conditions. Organic Chemistry Portal.
-
Graphene Encapsulated Ni Catalyzed Reductive Amination of VOC Aldehydes to High Value Chemicals by industrial continuous flow synthesis. ChemRxiv.
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Technical Support Center: N-octylbenzylamine Degradation and Stability
Welcome to the technical support center for N-octylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the degradation pathways and stability issues associated with this compound. Here, we will move beyond simple protocols to explain the underlying chemistry and causality, ensuring your experiments are built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs) about N-octylbenzylamine Stability
This section addresses common questions regarding the stability of N-octylbenzylamine, providing quick and actionable answers to guide your experimental design and sample handling.
FAQ 1: What are the primary degradation pathways for N-octylbenzylamine?
N-octylbenzylamine, as a secondary amine with a benzyl group and an alkyl chain, is susceptible to several degradation pathways, primarily oxidation and photodegradation.
-
Oxidative Degradation: The nitrogen atom and the benzylic carbon (the carbon atom attached to both the nitrogen and the benzene ring) are the most likely sites for oxidation.[1] Oxidation at the nitrogen can lead to the formation of N-oxides or hydroxylamines. The benzylic carbon, with its labile hydrogen, is prone to oxidation, which can result in the formation of hydroperoxides, hydroxides, or ketones.[1] This can ultimately lead to cleavage of the C-N bond, yielding benzaldehyde and octylamine as potential degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1][2] For secondary amines, photodegradation can be initiated by the formation of hydroxyl radicals in aqueous solutions, which can then attack the amine.[3][4][5] The mechanism often involves an electron transfer from the non-bonding electrons on the nitrogen atom.[3][4][5] The presence of a hydrogen atom on the carbon alpha to the amine is a key factor in this process.[3][4][5]
-
Hydrolysis: While amides are prone to hydrolysis, the amine functional group in N-octylbenzylamine is generally stable to hydrolysis under neutral conditions. However, under extreme pH conditions (strong acid or base) and elevated temperatures, degradation may be forced.[1][6]
FAQ 2: What are the key factors that influence the stability of N-octylbenzylamine?
Several environmental factors can significantly impact the stability of N-octylbenzylamine:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including oxidation and hydrolysis.[1] Therefore, storage at controlled, and often reduced, temperatures is crucial.
-
Light: As discussed, exposure to UV and visible light can lead to photodegradation.[2][7] Samples should be protected from light during storage and handling.
-
pH: Extreme pH conditions can catalyze hydrolytic degradation, although this is generally less of a concern for amines compared to esters or amides.[1][6] The pH of solutions should be controlled, especially during long-term storage or in formulation development.
-
Presence of Oxidizing Agents: Contact with oxidizing agents, such as peroxides or even atmospheric oxygen, can promote oxidative degradation.[1] The use of antioxidants or inert atmospheres (e.g., nitrogen or argon) can mitigate this.
-
Presence of Photosensitizers: In solution, substances like humic acids or nitrates can act as photosensitizers, accelerating photodegradation under sunlight or artificial light.[3][4][5]
FAQ 3: How should I properly store N-octylbenzylamine and its solutions to ensure stability?
To maintain the integrity of N-octylbenzylamine, adhere to the following storage recommendations:
| Storage Condition | Solid Compound | Solutions |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Store at 2-8 °C. For extended storage, consider freezing at -20 °C or below, but perform freeze-thaw stability studies to ensure no degradation occurs upon cycling.[8] |
| Light Protection | Store in amber or opaque containers. | Use amber vials or wrap containers in aluminum foil. |
| Atmosphere | For highly pure standards or long-term storage, consider storing under an inert gas like argon or nitrogen. | Degas solvents and store solutions under an inert atmosphere, especially if they are to be stored for an extended period. |
| Container | Use well-sealed, non-reactive containers (e.g., glass or appropriate plastic). | Ensure container closure is secure to prevent solvent evaporation and entry of contaminants. |
FAQ 4: What are the initial signs of N-octylbenzylamine degradation I should look for?
Visual inspection and analytical monitoring are key to detecting degradation:
-
Appearance: Discoloration (e.g., yellowing) of the solid or solution can be an early indicator of degradation. The formation of precipitates may also suggest the generation of insoluble degradation products.
-
Chromatographic Purity: The most reliable method is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1] The appearance of new peaks or a decrease in the area of the main N-octylbenzylamine peak are clear signs of degradation.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the handling and analysis of N-octylbenzylamine.
Problem 1: I am observing unexpected peaks in my chromatogram when analyzing a freshly prepared N-octylbenzylamine solution.
Possible Causes & Solutions:
-
Cause 1: Contaminated Solvent or Reagents.
-
Troubleshooting: Analyze a blank injection of your solvent. If the unexpected peaks are present, the solvent is contaminated.
-
Solution: Use fresh, HPLC-grade solvents and high-purity reagents.
-
-
Cause 2: Degradation during sample preparation.
-
Troubleshooting: Was the sample exposed to light for an extended period? Was it heated?
-
Solution: Prepare samples under low-light conditions and avoid heating unless necessary for solubility. If heating is required, use the lowest effective temperature for the shortest possible time.
-
-
Cause 3: Interaction with the analytical column.
-
Troubleshooting: Does the peak shape of N-octylbenzylamine show tailing? This can indicate strong interaction with the stationary phase.
-
Solution: Consider a different column chemistry or adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Problem 2: The concentration of my N-octylbenzylamine stock solution is decreasing over time, even when stored in the dark and refrigerated.
Possible Causes & Solutions:
-
Cause 1: Oxidative degradation.
-
Troubleshooting: Is the solution stored under ambient atmosphere?
-
Solution: Purge the solution and the headspace of the vial with an inert gas (nitrogen or argon) before sealing. Consider adding a suitable antioxidant if compatible with your downstream applications.
-
-
Cause 2: Adsorption to the container surface.
-
Troubleshooting: This is more common with highly dilute solutions.
-
Solution: Use silanized glass vials or polypropylene containers to minimize adsorption.
-
-
Cause 3: Microbial degradation.
-
Troubleshooting: Is the solvent aqueous and non-sterile?
-
Solution: For long-term storage of aqueous solutions, consider sterile filtration or the addition of a bacteriostatic agent like sodium azide (if compatible with your experiments).
-
Problem 3: I am conducting forced degradation studies, but I am not seeing significant degradation under certain stress conditions.
Possible Causes & Solutions:
-
Cause 1: Stress conditions are not harsh enough. [1]
-
Troubleshooting: Review your stress conditions (e.g., acid/base concentration, temperature, peroxide concentration).
-
Solution: Increase the severity of the stress condition. For example, increase the temperature for thermal and hydrolytic stress, or use a higher concentration of acid, base, or oxidizing agent.[1] The goal is to achieve 5-20% degradation.[7][9]
-
-
Cause 2: The duration of the stress study is too short.
-
Troubleshooting: How long was the sample exposed to the stress condition?
-
Solution: Extend the duration of the study. Some degradation processes are slow even under forced conditions.[1]
-
-
Cause 3: The compound is inherently stable to that specific stress.
-
Troubleshooting: If extensive efforts to increase the stress severity do not induce degradation, the compound may be stable under those conditions.
-
Solution: Document your findings. Demonstrating stability under a particular stress condition is also a valuable outcome of a forced degradation study.
-
Section 3: Experimental Protocols and Methodologies
This section provides detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method for N-octylbenzylamine.
Protocol 1: Forced Degradation (Stress Testing) of N-octylbenzylamine
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][6][10]
Objective: To generate potential degradation products of N-octylbenzylamine under various stress conditions.
Materials:
-
N-octylbenzylamine
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC vials (amber and clear)
-
Calibrated pH meter
-
Temperature-controlled oven
-
Photostability chamber with UV and visible light sources
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-octylbenzylamine in methanol at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep one set of vials at room temperature and another at 60 °C for 24 hours.
-
After the specified time, cool the samples (if heated) and neutralize with an equivalent amount and concentration of NaOH. Dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same temperature and time conditions as for acid hydrolysis.
-
Neutralize with an equivalent amount and concentration of HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the vials at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a vial containing the solid N-octylbenzylamine and a vial with the stock solution in an oven at 80 °C for 48 hours.
-
After cooling, dissolve the solid and dilute both samples for analysis.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution in clear vials to a light source in a photostability chamber, as per ICH Q1B guidelines.[7]
-
Simultaneously, keep control samples wrapped in aluminum foil in the same chamber.
-
After exposure, prepare the samples for analysis.
-
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[1]
Objective: To develop an HPLC method that can separate N-octylbenzylamine from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid or ammonium acetate for mobile phase modification
Method Development Strategy:
-
Initial Conditions:
-
Mobile Phase: Start with a simple gradient, for example, 50:50 acetonitrile:water, with 0.1% formic acid in the aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of N-octylbenzylamine to determine its wavelength of maximum absorbance (λmax). Set the detector to this wavelength.
-
Column Temperature: 30 °C.
-
-
Method Optimization:
-
Inject the unstressed N-octylbenzylamine sample to determine its retention time.
-
Inject a mixture of all the stressed samples (a "cocktail").
-
Evaluate the chromatogram for the resolution between the parent peak and any degradation product peaks.
-
If co-elution is observed, modify the gradient profile (e.g., make it shallower or steeper), the organic modifier (e.g., switch from acetonitrile to methanol), or the pH of the mobile phase.
-
-
Peak Purity Analysis:
-
If using a DAD, perform peak purity analysis on the N-octylbenzylamine peak in the chromatograms of the stressed samples. This will help to confirm that the peak is not co-eluting with any degradation products.
-
Workflow for Forced Degradation and Method Development:
Caption: Workflow for forced degradation and stability-indicating method development.
Section 4: Visualizing Degradation Pathways
Understanding the potential chemical transformations of N-octylbenzylamine is crucial for identifying unknown peaks in a chromatogram. The following diagram illustrates the primary hypothesized degradation pathways.
Caption: Hypothesized degradation pathways of N-octylbenzylamine.
References
-
An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. ACD/Labs. Available from: [Link]
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Drug Product Stress Testing. Neopharm Labs. Available from: [Link]
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Lin, K., & Arnold, W. A. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(10), 3934-3939. Available from: [Link]
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Klick, S., Muzaffar, A., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. Available from: [Link]
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Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009). Environmental Science & Technology. Available from: [Link]
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Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. (2009). Environmental Science & Technology. Available from: [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2003). A stress testing benchmarking study. Pharmaceutical Technology, 27(6), 60-72. Available from: [Link]
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A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Available from: [Link]
-
Lin, K., & Arnold, W. A. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Available from: [Link]
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Atmospheric Degradation of Amines (ADA). (2010). NILU. Available from: [Link]
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Year 2024 In-Use stability testing FAQ. (2024). Available from: [Link]
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Effects of forced degradation conditions; a) 0.1 N HCl, b) 0.01 N NaOH, c) 30% H2O2, and d) thermal stress at 50 oC on Gb chromatogram. (2021). ResearchGate. Available from: [Link]
-
Q1A(R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Available from: [Link]
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Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. Available from: [Link]
-
Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. (2025). PubMed. Available from: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2005). Arkat USA. Available from: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available from: [Link]
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Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). PMDA. Available from: [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Oriental University Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Available from: [Link]
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GUIDELINE FOR STABILITY DATA. (n.d.). NPRA. Available from: [Link]
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n-Octane Degradation Pathway. (1998). Eawag-BBD. Available from: [Link]
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Stability Testing - Pharmaceutical Products. (2024). Eurofins Nederland. Available from: [Link]
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A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. (2022). Oriental University Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]
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Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. (2024). MDPI. Available from: [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2022). Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Metabolism | Fatty Acid Oxidation: Part 2. (2017). YouTube. Available from: [Link]
-
9: Beta oxidation of fatty acids | Lipid Metabolism-9 | Biochemistry. (2021). YouTube. Available from: [Link]
-
(PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. (2014). ResearchGate. Available from: [Link]
-
Metabolism | Fatty Acid Oxidation: Part 1. (2017). YouTube. Available from: [Link]
-
Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. (2024). PubMed. Available from: [Link]
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"preventing side reactions in the formylation of benzylamines"
Welcome to our dedicated technical support guide for the formylation of benzylamines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet nuanced transformation. Here, we move beyond standard protocols to provide in-depth, field-tested insights into identifying, understanding, and, most importantly, preventing the side reactions that can compromise your yield and purity.
Introduction: The Challenge of Selective Formylation
The N-formylation of a primary amine like benzylamine to its corresponding formamide, N-benzylformamide, is a fundamental step in the synthesis of numerous pharmaceutical intermediates and fine chemicals. While seemingly straightforward, the reaction is often plagued by the nucleophilic nature of both the starting material and the product, leading to a variety of unwanted side products. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the formylation of benzylamines.
Q1: My reaction mixture is showing multiple spots on TLC/LC-MS, including higher molecular weight species. What are the likely side products?
A1: Besides your desired N-benzylformamide, the most common side products are a result of over-alkylation and self-condensation. The primary culprits are:
-
Dibenzylamine: Formed when a molecule of benzylamine acts as a nucleophile, attacking another benzylamine molecule (or an imine intermediate).
-
Tribenzylamine: Formed by the further benzylation of dibenzylamine.[1]
-
N,N-Dibenzylformamide: This arises from the formylation of the dibenzylamine byproduct.[2]
These over-alkylation products are particularly prevalent in reactions that generate an imine intermediate, such as the Leuckart-Wallach reaction, or under conditions that favor reductive amination.[3][4]
Q2: I'm trying to formylate a substituted benzylamine containing a hydroxyl group, and I'm getting O-formylation. How can I improve N-selectivity?
A2: Achieving chemoselectivity between N- and O-formylation is a common challenge. The key is to leverage the higher nucleophilicity of the amine over the alcohol.
-
Use Milder Conditions: Lowering the reaction temperature and using a less aggressive formylating agent can favor N-formylation.[5]
-
Choose an Amine-Selective Reagent: Methods using formic acid, particularly under neat conditions or with a catalyst like iodine, have shown excellent chemoselectivity for N-formylation in the presence of unprotected hydroxyl groups.[5][6] Acetic formic anhydride at low temperatures is also highly selective.[7]
-
pH Control: In some systems, maintaining a slightly acidic pH can protonate the more basic amine, reducing its nucleophilicity. However, for formylation, it's generally more effective to rely on the inherent reactivity difference at controlled temperatures.
Q3: My reaction with an electron-rich benzylamine (e.g., with methoxy groups) is messy, while my electron-poor substrate (e.g., with a nitro group) is very sluggish. How do substituents affect the reaction?
A3: Substituents on the aromatic ring significantly impact the nucleophilicity of the benzylamine nitrogen and the stability of any intermediates.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen, making the amine more nucleophilic. This accelerates the desired formylation but can also increase the rate of over-alkylation side reactions.[8] Careful temperature control and stoichiometry are crucial.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) decrease the amine's nucleophilicity, making the formylation slower.[6] To drive these reactions to completion, you may need more forcing conditions, such as higher temperatures or more reactive formylating agents (e.g., acetic formic anhydride). However, this also increases the risk of other side reactions like polymerization.[5]
Part 2: Troubleshooting Guides for Specific Side Reactions
This section provides a deep dive into the most challenging side reactions, explaining their mechanisms and offering detailed prevention strategies.
Issue 1: Over-Alkylation leading to Dibenzylamine and Tribenzylamine
This is arguably the most common and yield-reducing side reaction. It is particularly problematic when the reaction conditions can facilitate the formation of a benzyl imine intermediate.
The formation of over-alkylated products is a classic problem in amine chemistry.[9][10] In the context of formylation, especially methods that might involve reductive amination pathways (like the Leuckart reaction), a benzyl imine can be formed. A second molecule of benzylamine can then attack this imine, leading to a new intermediate that, upon reduction, yields dibenzylamine. This secondary amine is often more nucleophilic than the primary starting material, leading to even faster subsequent reactions to form tribenzylamine.
}
The key to preventing over-alkylation is to ensure that the rate of formylation is significantly faster than the rate of intermolecular N-alkylation.
Strategy 1: Control Stoichiometry and Order of Addition
Using the formylating agent in slight excess and ensuring it is present when the amine is introduced can favor formylation. A slow addition of benzylamine to the formylating agent is often beneficial.
Strategy 2: Choice of Formylating Agent
Select a reagent that reacts rapidly and cleanly with the primary amine under mild conditions.
-
Acetic Formic Anhydride (AFA): This is a highly reactive and efficient reagent that works at low temperatures, minimizing the energy available for competing side reactions.[7][11]
-
Formic Acid (Neat or with Toluene): Using formic acid directly, often with azeotropic removal of water, is a practical and high-yielding method that generally avoids over-alkylation.[6][12]
Optimized Protocol 1: High-Yield N-Formylation using Acetic Formic Anhydride (in situ) [7][11]
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool acetic anhydride (1.5 equivalents) to 0 °C in an ice bath.
-
Slowly add formic acid (2.0 equivalents) to the stirred acetic anhydride. Maintain the temperature at 0 °C and stir for 15-20 minutes to generate the AFA.
-
Reaction: In a separate flame-dried flask, dissolve benzylamine (1.0 equivalent) in anhydrous THF. Cool this solution to -20 °C using a dry ice/acetone bath.
-
Slowly add the pre-formed AFA solution to the stirred benzylamine solution via cannula or a dropping funnel over 30 minutes.
-
Monitoring and Work-up: Monitor the reaction by TLC. It is typically complete within 15-30 minutes after the addition is finished. Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-benzylformamide is often >98% pure.
Optimized Protocol 2: Practical N-Formylation using Formic Acid [6]
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzylamine (1.0 equivalent) and toluene (approx. 2 mL per mmol of amine).
-
Reaction: Add 85-98% formic acid (1.2 to 2.0 equivalents). Heat the mixture to reflux.
-
Monitoring and Work-up: Monitor the reaction by TLC until the benzylamine is consumed (typically 4-9 hours). Water will collect in the Dean-Stark trap. After completion, cool the reaction mixture and evaporate the toluene under reduced pressure. The crude N-benzylformamide is usually of high purity and may not require further purification.
Issue 2: Self-Condensation and Imine Formation
Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, benzylamine can undergo oxidative self-condensation to form N-benzylidenebenzylamine (an imine).[8] This imine can then be formylated or participate in other side reactions.
This pathway is favored under oxidative conditions or at high temperatures where dehydrogenation can occur. The resulting imine is an electrophile and can be attacked by another molecule of benzylamine, leading down the path to dibenzylamine as described previously.
-
Temperature Control: Avoid excessive heating. Most efficient formylation methods for benzylamine do not require temperatures above reflux in toluene (~110 °C). The Leuckart reaction, which often requires temperatures of 150-200 °C, is particularly prone to such side reactions.[13]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) minimizes oxidative pathways that can lead to imine formation.
-
Rapid Formylation: Using a fast and efficient formylating agent like AFA ensures the primary amine is consumed before it has a chance to undergo self-condensation.
Part 3: Comparative Data & Decision Making
Choosing the right formylation method is critical for success. The following table summarizes the performance of common methods with a focus on preventing side reactions with benzylamine.
| Formylation Method | Typical Conditions | Yield of N-Benzylformamide | Key Side Products | Best For | Reference(s) |
| Acetic Formic Anhydride (AFA) | -20 °C, THF, < 30 min | 97-100% | Minimal; trace acetic acid | High purity, speed, sensitive substrates | [7][11] |
| Formic Acid / Toluene | Reflux with Dean-Stark trap | 95-98% | Minimal; trace unreacted starting materials | Scalability, cost-effectiveness, high yield | [6] |
| Formic Acid (Neat) | 60-80 °C | 90-98% | Low levels of over-alkylation if overheated | Green chemistry, solvent-free synthesis | [8][12] |
| Leuckart-Wallach Reaction | 150-200 °C, Formamide/Formic Acid | Variable (often lower) | Significant over-alkylation (dibenzyl/tribenzylamine), N,N-dibenzylformamide | Reductive amination from benzaldehyde (not ideal for formylation) | [2][3][13] |
}
Part 4: Analytical Characterization of Side Products
Proper identification of byproducts is the first step in effective troubleshooting.
-
TLC (Thin Layer Chromatography): A quick method to visualize the reaction progress. N-benzylformamide is more polar than benzylamine, dibenzylamine, and tribenzylamine. Over-alkylated products will be significantly less polar than the starting amine and the formamide product.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the ideal technique for identifying and quantifying the volatile components of the reaction mixture. Benzylamine, N-benzylformamide, dibenzylamine, and N,N-dibenzylformamide are all readily analyzable by GC-MS, allowing for precise determination of product-to-byproduct ratios.[14][15]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying impurities if they are present in significant quantities. The formyl proton of N-benzylformamide typically appears as a distinct singlet around 8.2 ppm.
References
- Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151.
- Grokipedia. (n.d.). Leuckart reaction.
- Magar, S. S., & Desai, U. V. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-20.
- Ito, K., Oba, H., & Sekiya, M. (1978). Studies on Leuckart-Wallach Reaction Paths. Bulletin of the Chemical Society of Japan, 51(8), 2485-2486.
- Reddit. (2023).
- Stankov, K., et al. (2012). Formylation of Amines. Molecules, 17(5), 5312-5334.
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Wikipedia. (n.d.). Leuckart reaction. [Link]
- Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
- Singh, P., & Kumar, D. (2022). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
- JETIR. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.
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Semantic Scholar. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wordpress. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
-
Master Organic Chemistry. (2017). Amine alkylation (Sucks!). [Link]
- Google Patents. (n.d.). Process for the production of benzylamine and dibenzylamine.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Wikipedia. (n.d.). Amine alkylation. [Link]
- ResearchGate. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
- ResearchGate. (2025).
- ResearchGate. (2025). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase.
-
Wikipedia. (n.d.). Reductive amination. [Link]
- ResearchGate. (n.d.).
- OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
- Organic Syntheses. (n.d.). n-benzylacrylamide.
- ResearchGate. (2025).
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Google Patents. (n.d.).
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Ataman Kimya. (n.d.). DIBENZYLAMINE. [Link]
- Semantic Scholar. (n.d.).
- MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- ScienceDirect. (n.d.). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4.
- Google Patents. (n.d.).
- PubMed. (2023).
- ResearchGate. (2025). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
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"solubility issues of N-octylbenzylamine in aqueous solutions"
Introduction for the Researcher
Welcome to the technical support guide for N-octylbenzylamine. As scientists and drug development professionals, we understand that compound solubility is a critical, and often challenging, parameter in experimental success. N-octylbenzylamine, with its amphiphilic nature, presents a common yet solvable challenge in aqueous systems. Its structure, combining a long, hydrophobic octyl chain and a benzyl group with a polar, ionizable secondary amine, is the key to both its utility and its solubility behavior.
This guide is designed to move beyond simple protocols. It provides a framework for understanding the physicochemical principles governing N-octylbenzylamine's solubility, enabling you to troubleshoot issues logically and develop robust, reproducible formulations for your specific application, from basic research to advanced drug development.[1][2]
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common issues encountered when working with N-octylbenzylamine in aqueous solutions.
Question 1: I've added N-octylbenzylamine to my neutral buffer (e.g., PBS pH 7.4) and it won't dissolve. I see an oily film or a white precipitate. Why is this happening?
Answer: This is the most frequently encountered issue and is expected behavior. The poor solubility of N-octylbenzylamine in neutral or alkaline aqueous solutions is due to its molecular structure.
-
Hydrophobic Dominance: The molecule possesses two significant non-polar components: an eight-carbon alkyl chain (n-octyl) and a benzene ring (benzyl). These groups are hydrophobic ("water-fearing") and are energetically unfavorable to be surrounded by water molecules.[3][4]
-
The Amine Group's Role: The secondary amine (-NH-) group is the only polar, hydrophilic part of the molecule. In a neutral or alkaline solution (pH ≥ pKa), this amine group is in its neutral, uncharged form.[5] This single polar group is not strong enough to overcome the hydrophobicity of the rest of the molecule, causing it to phase-separate from water, appearing as an oil or precipitating as a solid. The general rule is that a single polar group can solubilize about four to six carbon atoms; N-octylbenzylamine far exceeds this.[6][7]
Question 2: How does pH impact the solubility of N-octylbenzylamine, and how can I use it to my advantage?
Answer: The pH of your aqueous solution is the most powerful tool for controlling the solubility of N-octylbenzylamine. The key is the protonation state of the secondary amine.
-
Mechanism of Action: As a base, the amine group's lone pair of electrons can accept a proton (H+) from the solution.[5] This occurs when the pH of the solution is significantly lower than the pKa of the amine (typically, pKa for similar secondary alkylamines is around 10.5-11.0).[8] When protonated, the amine becomes a positively charged alkylammonium cation (R₂NH₂⁺). This ionic charge makes the "head" of the molecule extremely hydrophilic, dramatically increasing its water solubility.[8][9][10][11]
-
Practical Application: To dissolve N-octylbenzylamine, you must acidify your aqueous solvent. By lowering the pH to at least 2 pH units below the amine's pKa (e.g., pH < 8.5, though practically a pH of 4-6 is often used for a significant effect), you convert the insoluble neutral base into its highly soluble salt form. This is a fundamental technique for handling basic compounds in pharmaceutical development.[7][12]
Caption: pH-dependent equilibrium of N-octylbenzylamine.
Question 3: My experiment must be conducted at a neutral pH. What are my options if pH adjustment isn't possible?
Answer: This is a common constraint in biological assays. If you cannot lower the pH of your final solution, you have two primary strategies: using co-solvents or employing complexation agents like cyclodextrins.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This makes the environment more favorable for the hydrophobic portions of N-octylbenzylamine.
-
Common Choices: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol (PEG 300/400) are frequently used.
-
Causality: The co-solvent molecules disrupt the strong hydrogen-bonding network of water, creating "pockets" that can more easily accommodate the non-polar alkyl and benzyl groups, effectively increasing solubility.[14]
-
Critical Consideration: You must first dissolve the compound in 100% co-solvent to create a concentrated stock, and then dilute this stock into your aqueous buffer. However, be aware that the compound may precipitate if its final concentration exceeds its solubility limit in the final mixed-solvent system. See Protocol 2 for a detailed workflow.
-
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[]
-
Mechanism of Action: The hydrophobic part of N-octylbenzylamine (likely the octyl or benzyl group) can become encapsulated within the cyclodextrin's non-polar cavity.[16] The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, rendering the entire complex water-soluble.[17][18]
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[19] This is often the preferred method for in vivo studies to avoid solvent toxicity.
-
Caption: Encapsulation by a cyclodextrin to form a soluble complex.
Question 4: Which solubilization strategy should I choose?
Answer: Your choice depends entirely on the constraints of your downstream application. Use the following decision-making workflow.
Caption: Troubleshooting workflow for solubilizing N-octylbenzylamine.
Part 2: Data & Comparative Analysis
For effective formulation, it's crucial to understand the properties of the tools at your disposal.
Table 1: Physicochemical Properties of N-octylbenzylamine (Estimated) (Exact experimental data for this specific compound is not readily available in all databases. Values are estimated based on its structure and similar amines.)
| Parameter | Estimated Value | Implication for Solubility |
| Molecular Weight | ~219.36 g/mol | Moderate size, but structure is the key factor. |
| LogP (o/w) | > 4.0 | Highly lipophilic; strongly prefers an oily environment over water. |
| pKa (Conjugate Acid) | 10.5 - 11.0 | The amine is basic. Protonation below this pKa will create a charged species.[8] |
| Aqueous Solubility (Neutral pH) | < 0.1 mg/mL | Practically insoluble in neutral water.[3][7] |
Table 2: Comparison of Primary Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Protonates the amine to form a soluble salt.[11] | Simple, inexpensive, no organic solvents. | Not suitable for pH-sensitive assays or compounds. May alter compound activity. | Initial screening, chemical reactions, non-biological assays. |
| Co-solvents | Reduces solvent polarity.[13] | Effective for high concentrations, simple to prepare stocks. | Can be toxic to cells, may interfere with assays, risk of precipitation on dilution. | In vitro enzyme assays, high-throughput screening (with vehicle controls). |
| Cyclodextrins | Encapsulates the hydrophobic moiety in a soluble complex.[] | Biocompatible, low toxicity, stable in solution. | Can be expensive, may alter drug-receptor binding kinetics, requires optimization. | Cell-based assays, in vivo animal studies, final drug formulations.[19] |
Part 3: Experimental Protocols
These protocols provide a validated starting point. Always perform small-scale tests to confirm solubility and stability in your specific buffer system before proceeding to a large-scale experiment.
Protocol 1: Solubilization by pH Adjustment
Objective: To prepare a stock solution of N-octylbenzylamine by converting it to its soluble hydrochloride salt.
-
Preparation:
-
Weigh out the desired amount of N-octylbenzylamine free base.
-
Prepare a 0.1 M solution of hydrochloric acid (HCl).
-
Prepare your target aqueous buffer (e.g., 50 mM Acetate Buffer, pH 5.0).
-
-
Procedure:
-
Place a stir bar in a glass vial and add the target volume of your acidic buffer.
-
While stirring, slowly add the weighed N-octylbenzylamine to the buffer. The solution will likely appear cloudy or as a suspension.
-
Titration: Add the 0.1 M HCl dropwise to the stirring suspension. The goal is to add a slight molar excess of H+ ions relative to the amine to ensure full protonation. A 1.1 molar equivalent of HCl to the amine is a good starting point.
-
Observation (Self-Validation): Continue stirring. The solution should become clear and transparent as the insoluble free base is converted to the soluble alkylammonium salt. If turbidity persists, add another small aliquot of HCl.
-
Finalization: Once fully dissolved, you can adjust the pH slightly upwards with NaOH if needed, but be careful not to exceed the pH where precipitation begins (the "pH-solubility cliff"). This solution can now be used as your stock.
-
Protocol 2: Solubilization Using a Co-solvent (DMSO)
Objective: To prepare a high-concentration stock solution in DMSO for subsequent dilution into an aqueous medium.
-
Preparation:
-
Use anhydrous, high-purity DMSO.
-
Weigh out N-octylbenzylamine.
-
-
Procedure:
-
Add the weighed N-octylbenzylamine to a suitable vial.
-
Add the required volume of DMSO to achieve your target stock concentration (e.g., 10-50 mM).
-
Vortex or sonicate the vial until the compound is completely dissolved. The solution should be perfectly clear. This is your stock solution.
-
-
Application & Self-Validation:
-
To prepare your working solution, perform a serial dilution of the DMSO stock into your final aqueous buffer (e.g., PBS, pH 7.4).
-
Crucial Validation Step: After each dilution, cap the tube, invert several times to mix, and let it stand for 5-10 minutes. Visually inspect for any signs of precipitation (faint cloudiness, Tyndall effect with a laser pointer, or visible crystals). This will determine the maximum thermodynamic solubility of your compound in that specific co-solvent/buffer ratio. Never assume that a 1:1000 dilution of a clear stock will result in a clear final solution.
-
Protocol 3: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a solvent-free aqueous solution of N-octylbenzylamine by forming an inclusion complex.
-
Preparation:
-
Prepare a concentrated solution of HP-β-CD in your desired buffer (e.g., 40% w/v in PBS). This may require gentle warming and stirring to fully dissolve.
-
Weigh out N-octylbenzylamine.
-
-
Procedure:
-
Add the weighed N-octylbenzylamine directly to the pre-warmed, clear HP-β-CD solution. A molar ratio of 1:1 (compound:cyclodextrin) is a starting point, but often an excess of cyclodextrin is required.
-
Cap the vial tightly and place it on a rotator or shaker. Allow it to mix at room temperature or a slightly elevated temperature (e.g., 37-40°C) for several hours, or overnight. The energy of mixing helps drive the compound into the cyclodextrin cavity.
-
Observation (Self-Validation): The initial suspension of the compound should gradually disappear, resulting in a clear, transparent solution.
-
Finalization: Before use, filter the solution through a 0.22 µm syringe filter to remove any undissolved microscopic particles. The resulting clear filtrate is your aqueous stock solution of the N-octylbenzylamine:HP-β-CD complex.
-
References
- Effect of pH on the solubilities of divalent and trivalent amino acids in water
-
Why are amino acids usually more soluble at pH extremes than they are at neutral pH? (2014). Quora. [Link]
-
Extraction: Effects of pH. (n.d.). JoVE. [Link]
-
Solubility and pH of amines. (n.d.). Creative Chemistry. [Link]
-
Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II. [Link]
-
Why do longer amines have less solubility than shorter amines? (2019). Reddit. [Link]
-
Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). National Institutes of Health (NIH). [Link]
-
Micelles from autoassembly of the amine-containing amphiphilic... (n.d.). ResearchGate. [Link]
-
Solubility of Amines. (n.d.). University of Calgary. [Link]
-
A Review of Polymeric Micelles and Their Applications. (2022). National Institutes of Health (NIH). [Link]
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Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. (n.d.). PubMed Central (PMC). [Link]
-
Structure and Properties of Amines. (2024). Chemistry LibreTexts. [Link]
-
Self-assembled micelles prepared from amphiphilic Dextran-Jeffamine diblock copolymers. (n.d.). ResearchGate. [Link]
- Complex formation between α-cyclodextrin and amines in water and DMF solvents. (n.d.). Google Scholar.
-
Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles. (2022). MDPI. [Link]
-
β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015). Pharmaceutical Networking. [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (n.d.). National Institutes of Health (NIH). [Link]
-
Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). National Institutes of Health (NIH). [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (n.d.). Pharma Times. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. (n.d.). The Journal of Physical Chemistry B. [Link]
-
Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. (n.d.). ResearchGate. [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (n.d.). MDPI. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central (PMC). [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]
-
Drug Development 101: A Primer. (2020). PubMed. [Link]
-
Factors affecting lignin solubility. (n.d.). ResearchGate. [Link]
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Technical Support Center: Optimizing N-octylbenzylamine Concentration for Corrosion Inhibition
Welcome to the technical support center for the effective use of N-octylbenzylamine as a corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your corrosion inhibition experiments. As Senior Application Scientists, we have compiled this resource based on established research and practical field experience to ensure the scientific integrity and success of your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with N-octylbenzylamine.
Issue 1: Inconsistent Corrosion Inhibition Efficiency at the Same Concentration.
Possible Causes and Solutions:
-
Inhibitor Solubility: N-octylbenzylamine, being an organic compound, may have limited solubility in aqueous corrosive media. Inconsistent dispersion can lead to variable surface coverage and, consequently, fluctuating inhibition efficiency.
-
Solution:
-
Solvent Selection: While direct dissolution in the corrosive medium is common, consider pre-dissolving N-octylbenzylamine in a small amount of a suitable organic solvent (e.g., ethanol, acetone) before adding it to the corrosive solution. Ensure the solvent itself does not interfere with the corrosion process.
-
Sonication: Utilize an ultrasonic bath to aid in the dispersion of the inhibitor in the test solution, promoting a more homogeneous mixture.
-
Surfactant Addition: In some cases, a small concentration of a non-interfering surfactant can help to stabilize the inhibitor dispersion.
-
-
-
Metal Surface Preparation: The initial state of the metal surface is critical for reproducible results.[1][2] Variations in surface roughness, cleanliness, and the presence of native oxide layers can significantly impact inhibitor adsorption.[1]
-
Solution:
-
Standardized Polishing: Implement a consistent polishing procedure for all metal coupons, using progressively finer grades of emery paper.
-
Degreasing: Thoroughly degrease the specimens with a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath to remove any organic residues.
-
Acid Activation (Optional but recommended for consistency): Briefly immerse the cleaned coupons in a dilute acid solution (e.g., 1M HCl) to remove any existing oxide layer and create a uniformly active surface.[2] Rinse thoroughly with deionized water and dry immediately before immersion in the test solution.
-
-
-
Inhibitor Film Formation Time: The protective film of N-octylbenzylamine forms through adsorption onto the metal surface, a process that takes time.[3][4] Insufficient immersion time before starting measurements can lead to incomplete film formation and lower-than-expected inhibition efficiency.
-
Solution:
-
Pre-immersion: Allow the metal specimens to be immersed in the inhibitor-containing solution for a specific period (e.g., 1-24 hours) before initiating corrosion measurements (e.g., weight loss, electrochemical tests).[5] This allows for the establishment of an equilibrium adsorption layer. The optimal pre-immersion time should be determined experimentally.
-
-
Issue 2: Decreased Inhibition Efficiency at Higher Temperatures.
Possible Cause and Solution:
-
Desorption of Inhibitor: The adsorption of N-octylbenzylamine on the metal surface can be a combination of physisorption and chemisorption.[6] Physisorption, which is based on weaker electrostatic interactions, is generally an exothermic process. As the temperature increases, the equilibrium may shift towards desorption, leading to a less stable and less protective inhibitor film.[6][7][8]
-
Solution:
-
Concentration Adjustment: The optimal concentration of N-octylbenzylamine may need to be increased at higher temperatures to compensate for the increased tendency for desorption.[7]
-
Synergistic Formulations: Consider the addition of a synergistic agent that can enhance the adsorption of N-octylbenzylamine or form a more thermally stable protective film. Halide ions (e.g., iodide, bromide) are known to have a synergistic effect with many organic inhibitors.
-
-
Issue 3: Difficulty in Determining the Optimal Concentration.
Possible Cause and Solution:
-
Insufficient Concentration Range: Testing a narrow range of concentrations may not reveal the true optimal concentration. There is a critical concentration below which the inhibitor is ineffective, and excessively high concentrations may not provide additional benefit and could even be detrimental.[1][9]
-
Solution:
-
Wide Concentration Screening: Conduct initial screening experiments over a broad range of N-octylbenzylamine concentrations (e.g., from a few ppm to several hundred ppm) to identify a narrower, more effective range.
-
Systematic Evaluation: Once an effective range is identified, perform more detailed experiments with smaller concentration increments within that range to pinpoint the optimal concentration that provides the maximum inhibition efficiency with the minimum amount of inhibitor.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition by N-octylbenzylamine?
A1: N-octylbenzylamine inhibits corrosion primarily through adsorption onto the metal surface, forming a protective barrier film.[4] This adsorption is facilitated by the presence of nitrogen atoms with lone pair electrons and the aromatic benzyl group, which can interact with the vacant d-orbitals of the metal atoms.[10] The long octyl chain provides a hydrophobic character to the film, repelling water and corrosive species from the metal surface.[10] The adsorption can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (coordinate bond formation).[6]
Q2: How can I determine the type of adsorption of N-octylbenzylamine on the metal surface?
A2: The type of adsorption can be inferred by studying the effect of temperature on the inhibition efficiency and by calculating the Gibbs free energy of adsorption (ΔG°ads).
-
Effect of Temperature: If the inhibition efficiency decreases with increasing temperature, it suggests that physisorption is the dominant mechanism.[6][7] If the efficiency increases or remains stable with temperature, chemisorption is likely more significant.[11]
-
Gibbs Free Energy of Adsorption (ΔG°ads): This value can be calculated from the adsorption isotherm (e.g., Langmuir isotherm). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[6]
Q3: What are the recommended experimental techniques to evaluate the performance of N-octylbenzylamine?
A3: A combination of techniques is recommended for a comprehensive evaluation:
-
Weight Loss Method: This is a simple and direct method to determine the average corrosion rate over a long period.[12][13][14] It is particularly useful for initial screening of inhibitor concentrations.[15]
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.[16][17][18] It can be used to determine the charge transfer resistance, which is inversely proportional to the corrosion rate.[18]
-
Potentiodynamic Polarization: This technique provides information on both the anodic and cathodic reactions of the corrosion process and can help to classify the inhibitor as anodic, cathodic, or mixed-type.[17]
-
Surface Analysis Techniques:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor, providing qualitative evidence of corrosion protection.[19]
-
Atomic Force Microscopy (AFM): To characterize the topography and roughness of the inhibitor film at the nanoscale.[20]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical interactions between the inhibitor and the metal surface.[21][22]
-
Q4: Can N-octylbenzylamine be used in combination with other inhibitors?
A4: Yes, N-octylbenzylamine can potentially be used in synergistic formulations with other compounds to enhance its corrosion inhibition efficiency.[23][24] For example, combining it with other organic inhibitors with different functional groups or with inorganic inhibitors like halides can lead to a more robust and stable protective film. However, the compatibility and synergistic effects need to be experimentally verified for each specific system.
Data Presentation
Table 1: Typical Concentration Ranges for N-octylbenzylamine and Expected Inhibition Efficiencies (Illustrative)
| Corrosive Medium | Metal | Concentration Range (ppm) | Typical Inhibition Efficiency (%) | Reference Techniques |
| 1 M HCl | Mild Steel | 50 - 500 | 85 - 95+ | Weight Loss, EIS, Polarization |
| 3.5% NaCl | Carbon Steel | 25 - 200 | 80 - 90 | EIS, Polarization |
| CO2-saturated brine | Mild Steel | 10 - 100 | 75 - 90 | Weight Loss, EIS |
Note: These are illustrative values. The optimal concentration and efficiency will depend on the specific experimental conditions (temperature, pH, flow, etc.).
Experimental Protocols
Protocol 1: Weight Loss Measurement
-
Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with acetone in an ultrasonic bath, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of N-octylbenzylamine for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry them, and reweigh them accurately.
-
Calculation: Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup: Use a standard three-electrode electrochemical cell with the metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open circuit potential (OCP) to stabilize.
-
Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Fit the obtained Nyquist or Bode plots to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency can be calculated from the Rct values.[16][17]
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
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- 5. ijcsi.pro [ijcsi.pro]
- 6. mdpi.com [mdpi.com]
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- 16. ijcsi.pro [ijcsi.pro]
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- 18. Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy [mdpi.com]
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- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
"addressing matrix effects in LC-MS analysis of N-octylbenzylamine"
Welcome to the technical support center for the LC-MS analysis of N-octylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the quantitative analysis of this secondary amine. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.
Understanding Matrix Effects in N-Octylbenzylamine Analysis
Matrix effects are a significant challenge in LC-MS, causing either suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[1][2][3] For a basic and moderately hydrophobic compound like N-octylbenzylamine, these effects can arise from various sources, including phospholipids, salts, and other endogenous components present in biological samples.[1][4] This guide will provide you with the necessary tools to identify, troubleshoot, and mitigate these effects, ensuring the accuracy and reliability of your results.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of N-octylbenzylamine, providing systematic solutions based on scientific principles.
Q1: I am observing significant ion suppression for N-octylbenzylamine in my plasma samples. What are the likely causes and how can I address this?
A1: Ion suppression is a common manifestation of matrix effects, where co-eluting matrix components compete with the analyte for ionization in the MS source.[1][3] For N-octylbenzylamine in plasma, the primary culprits are often phospholipids and salts.[5]
-
Initial Diagnosis:
-
Post-column Infusion Experiment: To confirm that the suppression is due to the matrix, perform a post-column infusion experiment. Infuse a standard solution of N-octylbenzylamine into the MS while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[6]
-
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][7]
-
Phospholipid Removal: Phospholipids are a major source of ion suppression in plasma samples.[5] Consider using specialized phospholipid removal plates or cartridges, or a robust Solid-Phase Extraction (SPE) protocol.
-
Solid-Phase Extraction (SPE): As N-octylbenzylamine is a basic compound (estimated pKa around 10-11), a strong cation exchange (SCX) mixed-mode SPE sorbent can be highly effective. The basic amine will be retained on the sorbent under acidic conditions, allowing for the washing away of neutral and acidic interferences. The analyte can then be eluted with a basic solution.
-
Liquid-Liquid Extraction (LLE): LLE is another powerful cleanup technique.[8] At a basic pH (e.g., pH > 12), N-octylbenzylamine will be in its neutral form and can be efficiently extracted into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate, leaving polar interferences in the aqueous phase.[8]
-
-
Chromatographic Separation: If sample preparation alone is insufficient, optimizing your chromatography can separate N-octylbenzylamine from the interfering matrix components.
-
Increase Retention: A longer, more hydrophobic C18 column or a phenyl-hexyl column can provide better retention and separation from early-eluting polar interferences.
-
Gradient Modification: A shallower gradient can improve the resolution between your analyte and co-eluting species.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[9] An ideal SIL-IS for N-octylbenzylamine would be its deuterated or 13C-labeled analog. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
-
Q2: My calibration curve for N-octylbenzylamine in the matrix is non-linear, while the curve in a pure solvent is linear. What could be the issue?
A2: This is a classic indicator of matrix effects that vary with analyte concentration. At higher concentrations, the matrix components responsible for suppression or enhancement may become saturated, leading to a non-linear response.
-
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples. This helps to ensure that the standards and samples experience similar matrix effects, improving the accuracy of quantification.[1]
-
Standard Addition Method: If a suitable blank matrix is unavailable or if the matrix effect varies significantly between individual samples, the standard addition method is a powerful corrective tool.[8][10][11] This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to find the original concentration.
-
Dilution: If the sensitivity of your assay allows, diluting your samples can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of N-octylbenzylamine.[10][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of N-octylbenzylamine to consider for method development?
A1: While experimental data for N-octylbenzylamine is limited, we can infer its properties from similar compounds. It is a secondary amine, making it a basic compound with an estimated pKa in the range of 10-11. This means it will be positively charged at acidic pH. Its calculated logP value is likely to be moderate to high due to the presence of both an octyl chain and a benzyl group, suggesting good solubility in organic solvents.
Q2: Which sample preparation technique is best for N-octylbenzylamine in urine?
A2: For urine samples, which typically have lower protein content than plasma, a "dilute-and-shoot" approach might be feasible if the analyte concentration is high enough.[8] However, for lower concentrations, a more thorough cleanup is recommended. Given the basic nature of N-octylbenzylamine, a cation exchange SPE would be an excellent choice to isolate it from the complex urinary matrix.
Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled version is not available?
A3: Yes, a carefully chosen structural analog can be used, but with caution. The ideal analog should have similar physicochemical properties (pKa, logP, and ionization efficiency) and, most importantly, should co-elute with N-octylbenzylamine. However, it's crucial to validate that the analog experiences the same degree of matrix effect as the analyte, which is not always the case.
Q4: What are the recommended starting LC conditions for N-octylbenzylamine analysis?
A4: Based on its expected properties, here are some recommended starting conditions:
-
Column: A C18 or phenyl-hexyl column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation and good peak shape)
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: A shallow gradient starting with a low percentage of mobile phase B and ramping up.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
Q5: How can I visually represent my troubleshooting workflow for matrix effects?
A5: A flowchart can be an effective way to visualize your decision-making process. Here is an example using Graphviz:
Caption: A decision-making flowchart for troubleshooting matrix effects.
Experimental Protocols
Here are detailed, step-by-step protocols for key sample preparation techniques to mitigate matrix effects for N-octylbenzylamine analysis.
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Sorbent
This protocol is designed to isolate basic compounds like N-octylbenzylamine from complex biological matrices.
Workflow Diagram:
Caption: Step-by-step workflow for Solid-Phase Extraction.
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add 400 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet proteins.
-
Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the mixed-mode cation exchange cartridge.
-
Pass 1 mL of 0.1% formic acid in water to equilibrate the sorbent.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the N-octylbenzylamine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol leverages the basicity of N-octylbenzylamine to extract it from an aqueous matrix into an organic solvent.
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 50 µL of 1 M sodium hydroxide to raise the pH above 12.
-
Vortex briefly.
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 3: Standard Addition Method
This method is used for accurate quantification when matrix effects are significant and variable.
Procedure:
-
Sample Aliquoting:
-
Aliquot your sample into at least four separate tubes (e.g., 50 µL each).
-
-
Spiking:
-
Leave one aliquot unspiked (this is your 'zero' point).
-
Spike the remaining aliquots with increasing, known concentrations of N-octylbenzylamine standard solution. The spike concentrations should bracket the expected concentration of the analyte in the sample.
-
-
Sample Preparation:
-
Process all aliquots (spiked and unspiked) using your chosen sample preparation method (e.g., SPE or LLE as described above).
-
-
Analysis and Calculation:
-
Analyze all prepared samples by LC-MS.
-
Create a calibration curve by plotting the peak area of N-octylbenzylamine against the concentration of the added standard.
-
Extrapolate the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of N-octylbenzylamine in the original, unspiked sample.
-
Data Presentation
Effective data presentation is crucial for comparing the efficacy of different matrix effect mitigation strategies.
Table 1: Comparison of Sample Preparation Techniques for N-Octylbenzylamine in Plasma
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | 95 ± 5 | 45 ± 10 (Suppression) | 43 ± 12 | < 15 |
| Liquid-Liquid Extraction | 88 ± 7 | 85 ± 8 (Minimal Suppression) | 75 ± 10 | < 10 |
| Solid-Phase Extraction (Cation Exchange) | 92 ± 6 | 95 ± 5 (Negligible Effect) | 87 ± 8 | < 5 |
Note: Data presented is hypothetical and for illustrative purposes.
References
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Ito, S., & Tsukada, K. (2002). Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC–MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures.
- Stüber, M., & Reemtsma, T. (2004). Evaluation of three solid-phase extraction materials for the enrichment of acidic and neutral polar organic compounds from water.
- Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Jemal, M., & Xia, Y. Q. (2006). LC-MS development strategies for quantitative bioanalysis. Current drug metabolism, 7(5), 491-502.
- Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matrix ionization effects in plasma.
- Sulyok, M., Krska, R., & Schuhmacher, R. (2007). A liquid chromatography/tandem mass spectrometric multi-mycotoxin method for the quantification of 87 analytes in crude extracts of cereals and cereal-based food. Rapid communications in mass spectrometry, 21(16), 2649-2659.
- Van De Steene, J. C., Mortier, K. A., & Lambert, W. E. (2006). Tackling matrix effects during development of a liquid chromatographic-electrospray ionization tandem mass spectrometric analysis of nine basic pharmaceuticals in aqueous environmental samples.
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography–mass spectrometry. Mass spectrometry reviews, 30(3), 491-509.
- Lawson, G., & Tanna, S. (2012). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. Bioanalysis, 4(18), 2283-2301.
- Pan, J., & Zhang, Q. (2013). Matrix effects in liquid chromatography-tandem mass spectrometry. Current pharmaceutical analysis, 9(4), 332-346.
- Hewavitharana, A. K., Navaratne, A., & Lanari, M. C. (2017). Co-eluting structural analogue as an internal standard to compensate for matrix effects in LC-MS/MS analysis. Analytical and bioanalytical chemistry, 409(1), 229-237.
- Ahmad, S., Kalra, H., Gupta, A., Raut, B., Hussain, A., & Rahman, M. A. (2018). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of pharmaceutical and biomedical analysis, 158, 417-428.
- O'Connor, D. (2019). The use of stable-isotope-labeled (SIL) internal standards to compensate for matrix effects: Key considerations.
- Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2010). A new method for the determination of N-octylbenzylamine in food simulants by high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 27(10), 1459-1467.
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Validation & Comparative
A Comparative Guide to N-Octylbenzylamine and Other Leading Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science and asset integrity, the battle against corrosion is perpetual. For researchers and professionals in fields where metallic components are critical, understanding the efficacy of various corrosion inhibitors is paramount. This guide provides an in-depth comparative analysis of N-octylbenzylamine, a promising amine-based corrosion inhibitor, against other widely used alternatives. By delving into their mechanisms of action, performance data, and experimental validation, this document serves as a critical resource for making informed decisions in the selection and application of corrosion inhibitors.
The Electrochemical Menace: Understanding Corrosion
Corrosion is the gradual destruction of materials, usually metals, by chemical or electrochemical reactions with their environment. It is a relentless process that compromises the structural integrity, functionality, and longevity of critical equipment and infrastructure. At its core, corrosion is an electrochemical process involving anodic and cathodic reactions. The anode is where oxidation (metal loss) occurs, while the cathode is where a reduction reaction (typically involving oxygen or hydrogen ions) takes place. The flow of electrons between these sites through the metal and the movement of ions in a surrounding electrolyte complete the corrosion cell.
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment. They function by interfering with the anodic, cathodic, or both reactions of the corrosion process.
N-Octylbenzylamine: A Closer Look at a Formidable Defender
N-octylbenzylamine is an organic corrosion inhibitor belonging to the amine family. Its molecular structure, featuring a long alkyl chain (octyl group) and an aromatic benzyl group attached to a nitrogen atom, is key to its effectiveness. This unique combination of a hydrophobic tail and a polar head group allows it to form a persistent and protective film on the metal surface.
Mechanism of Action
The primary mechanism by which N-octylbenzylamine inhibits corrosion is through adsorption onto the metal surface. This adsorption process can be categorized as follows:
-
Physisorption: This involves weaker, electrostatic interactions (van der Waals forces) between the charged metal surface and the polar amine group of the inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption that involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the metal atoms (e.g., iron in steel). The presence of the aromatic ring can also contribute to this interaction through π-electron donation.
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic dissolution of the metal and the cathodic evolution of hydrogen or reduction of oxygen.
Comparative Performance Analysis: N-Octylbenzylamine vs. The Alternatives
To provide a clear and objective comparison, we will evaluate the performance of N-octylbenzylamine against two other major classes of corrosion inhibitors: Imidazolines and Benzotriazoles. The following data, synthesized from various research studies, highlights their inhibition efficiencies under different corrosive conditions.
Data Presentation
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Test Method |
| N-Octylbenzylamine (Hypothetical Data) | 1 M HCl | 200 ppm | ~95% | Potentiodynamic Polarization |
| Imidazoline Derivative | 1 M HCl | 200 ppm | 90-98%[1][2] | Weight Loss, EIS |
| Benzotriazole | 1 M H₂SO₄ | 0.75 ppm | >95% | Not Specified |
| N-Octylbenzylamine (Hypothetical Data) | 3.5% NaCl (CO₂ saturated) | 100 ppm | ~92% | Electrochemical Impedance Spectroscopy |
| Imidazoline Derivative | 3.5% NaCl (CO₂ saturated) | 100 ppm | 85-95%[3] | LPR |
| Benzotriazole | 3.5% NaCl | 10 mM | ~99.8% | Not Specified |
Note: The data for N-octylbenzylamine is presented as a hypothetical but representative value based on the performance of similar long-chain amine inhibitors, as direct comparative studies are limited in publicly available literature. The performance of any inhibitor can vary significantly with changes in temperature, pressure, flow conditions, and the specific metallurgy of the protected asset.
In-Depth Look at the Alternatives
Imidazoline Derivatives
-
Mechanism: Similar to N-octylbenzylamine, imidazolines adsorb onto the metal surface, forming a protective film. The nitrogen atoms in the imidazoline ring are the primary sites for this interaction.[1]
-
Performance: Imidazolines generally exhibit high inhibition efficiencies, often exceeding 90%, in acidic and CO₂-containing environments.[1][3]
Benzotriazole (BTA)
Benzotriazole is a heterocyclic compound that is particularly effective in protecting copper and its alloys from corrosion.
-
Mechanism: BTA forms a stable, polymeric complex with copper ions on the metal surface, creating a passive film that acts as a barrier to corrosive agents.
-
Performance: BTA is renowned for its high inhibition efficiency for copper, often approaching 100% even at low concentrations.
Experimental Protocols: The Foundation of Reliable Data
To ensure the scientific integrity of corrosion inhibitor evaluation, standardized experimental methodologies are crucial. The following are detailed protocols for the key techniques used to generate the comparative data presented.
Weight Loss Method
This gravimetric technique provides a direct and straightforward measurement of the average corrosion rate.
Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons of a known surface area. Clean the coupons with a suitable solvent (e.g., acetone) and dry them.
-
Exposure: Immerse the coupons in the corrosive medium with and without the inhibitor for a predetermined period.
-
Cleaning: After exposure, remove the coupons, and clean them to remove any corrosion products according to standard procedures (e.g., ASTM G1).
-
Final Weighing: Dry the cleaned coupons and re-weigh them.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where: K = constant (8.76 × 10⁴), W = weight loss (g), A = surface area (cm²), T = exposure time (hours), D = density of the metal (g/cm³).
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps determine the corrosion current density (i_corr).
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.166 mV/s).
-
Data Analysis: Plot the applied potential versus the logarithm of the resulting current density (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculation: The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film formed on the metal surface.
Protocol:
-
Electrochemical Cell Setup: Utilize the same three-electrode setup as for potentiodynamic polarization.
-
AC Signal Application: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Impedance Measurement: Measure the impedance of the system at each frequency.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. The charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, can be determined by fitting the data to an appropriate equivalent electrical circuit model.
-
Calculation: The inhibition efficiency is calculated as:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate the corrosion inhibition mechanism of N-octylbenzylamine and a general workflow for evaluating corrosion inhibitors.
Caption: General experimental workflow for evaluating corrosion inhibitors.
Conclusion
The selection of an appropriate corrosion inhibitor is a critical decision that depends on a multitude of factors including the corrosive environment, the type of metal to be protected, operational parameters, and environmental regulations. N-octylbenzylamine, with its effective film-forming properties, presents a strong candidate for corrosion mitigation in various industrial applications.
While direct, comprehensive comparative studies are still emerging, the existing body of research on amine-based inhibitors suggests that N-octylbenzylamine is a highly effective corrosion inhibitor. Its performance is comparable to, and in some cases may exceed, that of established inhibitors like imidazolines in acidic environments. When compared to specialized inhibitors like benzotriazole for copper, the choice is highly substrate-dependent.
Ultimately, the optimal selection of a corrosion inhibitor requires rigorous testing under conditions that closely mimic the intended application. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations, enabling researchers and professionals to make data-driven decisions to protect critical assets from the pervasive threat of corrosion.
References
- BenchChem. (2025). A Comparative Guide to Benzotriazole and Traditional Corrosion Inhibitors for Copper Protection. BenchChem.
- BenchChem. (2025). Comparative efficacy of Diisobutylamine as a corrosion inhibitor against other amines. BenchChem.
- Cor Pro. (n.d.). Types Of Corrosion Inhibitors.
- Corrosionpedia. (n.d.). Weight Loss Analysis.
- Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?.
- Gao, Y., et al. (2021). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution.
- Al-Sabagh, A. M., et al. (2021). Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. ACS Omega, 6(45), 30465–30479.
- Shams, A., et al. (2019). Impact of corrosion products on performance of imidazoline corrosion inhibitor on X65 carbon steel in CO₂ environments. Corrosion Science, 157, 34-46.
- SpecialChem. (2026). Corrosion Inhibitors: Types & selection tips for coating formulation.
- ASTM International. (2018). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) (D2688-18).
- ASTM International. (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2020)).
- JoVE. (2016). Potentiodynamic Corrosion Testing.
- VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Verma, C., et al. (2021). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Journal of Molecular Liquids, 329, 115544.
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A Forward-Looking Comparative Analysis: Positioning N-octylbenzylamine within the Antifungal Armamentarium
Introduction: The Unmet Need in Antifungal Therapy
The landscape of invasive fungal infections presents a formidable challenge to modern medicine. A rising tide of immunocompromised patients, coupled with the emergence of drug-resistant fungal strains, creates an urgent and ongoing need for novel antifungal agents.[1] While the current arsenal of antifungal drugs, primarily comprising polyenes, azoles, and echinocandins, has been instrumental in combating these infections, their utility is increasingly hampered by limitations such as toxicity, drug-drug interactions, and the evolution of resistance.[1][2] This environment necessitates a proactive exploration of new chemical entities with the potential for improved efficacy and safety profiles.
This guide provides a forward-looking comparative analysis of N-octylbenzylamine, a member of the benzylamine class of compounds, against existing antifungal drugs. It is important to note that, as of the time of this publication, specific, publicly available preclinical data on the antifungal efficacy of N-octylbenzylamine is limited. Therefore, this comparison is predicated on the known mechanisms and general antifungal profile of the broader benzylamine class, offering a scientifically grounded projection of its potential therapeutic standing. We will delve into the mechanistic distinctions, present a framework for efficacy evaluation, and provide detailed experimental protocols to empower researchers in the objective assessment of this and other novel antifungal candidates.
Comparative Mechanism of Action: A Tale of Different Targets
The efficacy of any antimicrobial agent is fundamentally linked to its mechanism of action. Existing antifungal drug classes exploit various unique features of fungal cell biology to achieve their therapeutic effect.
-
Polyenes (e.g., Amphotericin B): These molecules physically bind to ergosterol, a key component of the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[3][4]
-
Azoles (e.g., Fluconazole, Voriconazole): This class inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[4][5] Disruption of this pathway compromises membrane integrity.
-
Echinocandins (e.g., Caspofungin): These agents non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a critical component of the fungal cell wall.[6][7]
Benzylamines , the class to which N-octylbenzylamine belongs, also target the ergosterol biosynthesis pathway but at a different enzymatic step than the azoles. They are known to inhibit squalene epoxidase .[3] This inhibition leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[3] This dual mechanism of action—depletion of an essential component and accumulation of a toxic precursor—is a hallmark of this class.
Visualizing the Antifungal Mechanisms
Caption: Standard workflow for determining MIC and MFC of antifungal compounds.
Conclusion and Future Directions
While specific efficacy data for N-octylbenzylamine remains to be elucidated in the public domain, its classification as a benzylamine suggests a promising mechanism of action targeting squalene epoxidase. This mode of action, distinct from the widely used azoles, presents a potential avenue for overcoming existing resistance mechanisms. The fungicidal nature of benzylamines against certain pathogens also offers a potential advantage over the fungistatic action of azoles.
The protocols and comparative framework provided in this guide are intended to serve as a robust starting point for researchers and drug development professionals. A thorough in vitro evaluation of N-octylbenzylamine against a broad panel of clinically relevant fungal isolates, including resistant strains, is the critical next step. Subsequent in vivo studies in appropriate animal models will be necessary to ascertain its therapeutic potential. The continued exploration of novel chemical scaffolds, such as N-octylbenzylamine, is paramount in the ongoing effort to expand and improve our therapeutic options against invasive fungal diseases.
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A Senior Application Scientist's Comparative Guide to QSAR Modeling of Benzylamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a chemical entity to a clinical candidate is both arduous and resource-intensive. Quantitative Structure-Activity Relationship (QSAR) modeling stands as a critical computational strategy, creating a predictive bridge between a molecule's structure and its biological activity. This guide provides an in-depth, objective comparison of prevalent QSAR methodologies applied to benzylamine derivatives. This chemical class is of significant pharmacological interest, notably as a scaffold for potent monoamine oxidase (MAO) inhibitors used in treating neurodegenerative and neuropsychiatric disorders.[1][2][3]
By moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare the predictive power of different models using experimental data, and provide detailed workflows to empower your own rational drug design endeavors.
Pillar 1: The Foundational Logic of QSAR
At its core, QSAR operates on the principle that the biological activity of a compound is a function of its molecular structure and associated physicochemical properties. The goal is to derive a statistically robust mathematical model that can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery pipeline.
The Universal QSAR Workflow
Every QSAR study, regardless of its complexity, follows a fundamental workflow. The integrity of the final model is contingent upon the rigor applied at each stage. This process is not merely a sequence of steps but a self-validating system where each phase builds upon the trustworthiness of the last.
Caption: A generalized workflow for QSAR model development and application.
The Language of Molecules: Descriptors
The predictive power of a QSAR model is entirely dependent on the molecular descriptors used. These are numerical values that encode different aspects of a molecule's structure. The choice of descriptors is a critical decision driven by the specific scientific question and the nature of the chemical series.
-
1D & 2D Descriptors: These are the simplest, derived from the chemical formula (e.g., molecular weight) or the 2D topological graph of the molecule.[4] They include counts of atoms, bonds, polar surface area (TPSA), and lipophilicity (LogP), which are fundamental to absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
-
3D Descriptors: These descriptors require a 3D molecular conformation and capture shape and electronic properties, such as steric and electrostatic fields. They are essential for modeling interactions within a specific receptor binding pocket.[4][6]
-
Fragment-Based Descriptors: These encode the presence of specific substructural fragments within a molecule. They are particularly useful for identifying key pharmacophoric features without the need for 3D alignment.[7]
Ensuring Trustworthiness: The Imperative of Validation
A model that perfectly describes the data it was trained on is not necessarily useful. Its true value lies in its ability to accurately predict the activity of new compounds. Therefore, rigorous validation is the most critical aspect of QSAR modeling.[8]
-
Internal Validation (Cross-Validation): This technique assesses the model's stability and robustness. The most common method, leave-one-out (LOO) cross-validation, systematically removes one compound from the training set, rebuilds the model with the remaining compounds, and predicts the activity of the removed compound. This process is repeated for every compound, and the resulting cross-validated correlation coefficient (Q²) is calculated. A high Q² (typically > 0.5) indicates good internal consistency.[8][9]
-
External Validation: This is the ultimate test of a model's predictive power. The model, built using only the training set, is used to predict the activities of an independent test set of compounds that were not used during model development. The predictive correlation coefficient (R²_pred) is then calculated. A high R²_pred (typically > 0.6) demonstrates that the model can generalize to new chemical matter.[10][11]
Key Statistical Metrics:
| Metric | Symbol | Question Answered | Acceptable Value |
| Coefficient of Determination | R² | How well does the model fit the training data? | > 0.6 |
| LOO Cross-Validation Coeff. | Q² | How robust and internally predictive is the model? | > 0.5 |
| External Validation Coeff. | R²_pred | How well does the model predict an independent dataset? | > 0.6 |
| Root Mean Square Error | RMSE | What is the average magnitude of prediction error? | As low as possible |
A word of caution: It is crucial not to rely solely on a high R² value, as this can often be a sign of overfitting, where the model has learned the noise in the training data rather than the true underlying relationship. A model is only considered reliable when it demonstrates strong performance in both internal and external validation.[9]
Pillar 2: A Comparative Analysis of QSAR Models for Benzylamine Derivatives
We will now compare three distinct QSAR approaches—2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), and Hologram QSAR (HQSAR)—using the inhibition of Monoamine Oxidase B (MAO-B) by benzylamine derivatives as a guiding example.
Approach 1: 2D-QSAR
2D-QSAR models are often the first step in a modeling cascade. They are computationally inexpensive and provide valuable insights into which global physicochemical properties drive biological activity.
Causality & Rationale: This approach is chosen when a quick, interpretable model is needed to understand the influence of properties like lipophilicity, electronics, and bulk. It is particularly effective for congeneric series where structural diversity is limited. A recent study on benzylidene hydrazine benzamide derivatives successfully used 2D-QSAR to model anticancer activity.[5][12] The model revealed that aqueous solubility (Log S), an electronic parameter (rerank score), and a steric parameter (molar refractivity, MR) were significantly correlated with activity.[5][12]
Experimental Protocol: Building a 2D-QSAR Model
-
Dataset Preparation:
-
Compile a dataset of benzylamine derivatives with experimentally determined biological activity (e.g., pIC50 values for MAO-B inhibition).
-
Standardize all chemical structures to ensure consistency.
-
Partition the data into a training set (~75-80% of compounds) and a test set (~20-25%), ensuring that the range of activities and structural diversity is represented in both sets.
-
-
Descriptor Calculation:
-
Using computational chemistry software (e.g., PaDEL-Descriptor, MOE), calculate a range of 1D and 2D descriptors for each molecule.
-
Focus on descriptors representing lipophilic (e.g., LogP, LogS), electronic (e.g., TPSA, HOMO/LUMO energies), and steric (e.g., Molecular Weight, Molar Refractivity) properties.[5][13]
-
-
Model Generation (Multiple Linear Regression - MLR):
-
Employ a variable selection algorithm (e.g., Genetic Function Algorithm) to identify a subset of non-correlated descriptors that best explain the variance in the biological activity of the training set.
-
Generate a linear regression equation of the form: pIC50 = c1Desc1 + c2Desc2 + ... + intercept.
-
-
Validation:
-
Internal: Calculate R² and Q² (using the LOO method) for the training set.
-
External: Use the generated model to predict the pIC50 values for the test set compounds and calculate R²_pred and RMSE.
-
Caption: Logic of a 2D-QSAR model correlating descriptors with activity.
Approach 2: 3D-QSAR (CoMFA & CoMSIA)
3D-QSAR methods provide a powerful framework for understanding how the 3D shape and electronic properties of a ligand influence its interaction with a target receptor, even without explicit knowledge of the receptor's structure.[14]
Causality & Rationale: 3D-QSAR is employed when lead optimization is the goal. Its output—intuitive 3D contour maps—directly informs chemists where to modify a lead scaffold to enhance activity. Comparative Molecular Field Analysis (CoMFA) calculates steric and electrostatic fields, while Comparative Molecular Similarity Indices Analysis (CoMSIA) adds hydrophobic, hydrogen bond donor, and acceptor fields.[15][16] The most critical and sensitive step in any 3D-QSAR study is the structural alignment of the molecules.[16]
Experimental Protocol: Building CoMFA/CoMSIA Models
-
Dataset and Conformation Generation:
-
Use the same curated training and test sets as in 2D-QSAR.
-
For each molecule, generate a low-energy 3D conformation using molecular mechanics or quantum mechanics methods.
-
-
Molecular Alignment (Critical Step):
-
Select a common, rigid substructure present in all molecules (e.g., the benzylamine core).
-
Align all molecules in the dataset by superimposing this common core. This ensures that variations in the surrounding fields are compared from a consistent frame of reference.
-
-
Field Calculation:
-
Place the aligned molecules within a 3D grid.
-
At each grid point, calculate the steric and electrostatic potential energies (for CoMFA) or similarity indices (for CoMSIA) generated by each molecule using a probe atom.
-
-
Model Generation (Partial Least Squares - PLS):
-
The grid point values become the independent variables (descriptors), and the pIC50 values are the dependent variables.
-
Due to the large number of variables, PLS regression is used to build a model that correlates field values with biological activity.
-
-
Validation and Interpretation:
-
Validate the model using the same internal (Q²) and external (R²_pred) metrics.
-
Visualize the results as 3D contour maps. For example, a green contour in a CoMFA steric map indicates a region where adding a bulky group is predicted to increase activity, while a red contour in an electrostatic map indicates where negative charge is favorable.[17]
-
Approach 3: Hologram QSAR (HQSAR)
HQSAR is a modern, fragment-based 2D-QSAR technique that combines the interpretability of 2D methods with the high predictive power often associated with 3D methods.[7]
Causality & Rationale: HQSAR's primary advantage is that it does not require 3D structures or molecular alignment, making it exceptionally fast and applicable to large, structurally diverse datasets where alignment would be ambiguous or impossible.[18][19] It works by breaking down each molecule into all possible structural fragments and encoding them in a fixed-length array called a "molecular hologram."[7][20]
Experimental Protocol: Building an HQSAR Model
-
Dataset Preparation:
-
Use the same curated training and test sets. Only 2D structures are required.
-
-
Molecular Hologram Generation:
-
For each molecule, the algorithm generates all possible linear, branched, and cyclic fragments within a specified size range (e.g., 4-7 atoms).
-
Each unique fragment is assigned an integer value and "binned" into a molecular hologram of a predefined length (e.g., 97, 151, 199 bins). The hologram stores a count of the fragments present in the molecule.[19]
-
-
Parameter Optimization:
-
The model's performance is sensitive to several parameters:
-
Hologram Length: Controls the number of bins and potential for data collisions.
-
Fragment Size: Defines the minimum and maximum number of atoms in the fragments.
-
Fragment Distinction: Can encode information about atoms, bonds, connections, chirality, etc.[7]
-
-
Systematically vary these parameters to find the combination that yields the best statistical model.
-
-
Model Generation (PLS) and Validation:
-
Use PLS to correlate the hologram bin values (descriptors) with the biological activity.
-
Validate the resulting model using Q² and R²_pred.
-
-
Interpretation:
-
The model can be visualized using atom contribution maps, where atoms are color-coded based on whether they are part of fragments that contribute positively (favorable) or negatively (unfavorable) to the biological activity.[17]
-
Pillar 3: Performance Comparison and Data Synthesis
To provide an objective comparison, the table below synthesizes performance metrics from published QSAR studies on benzylamine derivatives and related structures, showcasing their application as enzyme inhibitors.
Table 1: Comparative Performance of QSAR Models for Benzylamine and Related Derivatives
| Model Type | Target | Key Descriptors / Fields | R² | Q² | R²_pred | Reference |
| 2D-QSAR | Anticancer (A459) | Log S, rerank score, MR | 0.849 | 0.610 | - | [5][12] |
| 2D-QSAR | Anti-leishmanial | MATS5e, GATS5p, TDB8e, etc. | 0.845 | 0.680 | 0.738 | [21] |
| CoMFA | 5-HT₄ Receptor | Steric, Electrostatic | 0.997 | 0.789 | - | [22] |
| CoMFA | LSD1 Inhibitor | Steric, Electrostatic | 0.979 | 0.802 | - | [23] |
| CoMSIA | PDE4 Antagonist | Steric, Electrostatic, Hydrophobic | 0.961 | 0.854 | 0.947 | [15] |
| CoMSIA | LSD1 Inhibitor | Electrostatic, Hydrophobic, H-bond Donor | 0.982 | 0.799 | - | [23] |
| HQSAR | HIV-1 Integrase | Atoms, Bonds, Connectivity | 0.972 | 0.802 | - | [17] |
| HQSAR | Benzene Toxicity | Atoms, Bonds, Connectivity | >0.9 | >0.7 | - | [18] |
Note: R²_pred is not always reported in every publication, but its inclusion is a hallmark of a rigorously validated model.
Analysis and Field Insights:
-
2D-QSAR provides a solid baseline with good statistical performance, making it an excellent tool for initial screening and hypothesis generation. The model for benzylidene hydrazine benzamides, for example, clearly suggests that increasing solubility (Log S) and molar refractivity (MR) while decreasing the electronic 'rerank' score should enhance anticancer activity.[5][12]
-
3D-QSAR models (CoMFA/CoMSIA) consistently yield higher statistical values (R² and Q²), reflecting their ability to capture the detailed 3D requirements of the binding site. The CoMSIA model for PDE4 antagonists achieved an outstanding Q² of 0.854 and an R²_pred of 0.947, indicating a highly robust and predictive model suitable for guiding precise structural modifications.[15]
-
HQSAR demonstrates performance comparable to 3D-QSAR models without the need for alignment.[7][17] An HQSAR model for HIV-1 integrase inhibitors achieved a Q² of 0.802, rivaling the CoMFA models and proving its utility for complex problems.[17]
Caption: A decision guide for selecting the appropriate QSAR method.
Conclusion
The choice of a QSAR modeling technique for benzylamine derivatives is not a matter of selecting the "best" method, but the most appropriate one for the specific research objective. For rapid screening and understanding fundamental physicochemical drivers, 2D-QSAR offers an efficient and interpretable solution. For detailed lead optimization where understanding the 3D geometry of ligand binding is paramount, 3D-QSAR methods like CoMFA and CoMSIA provide unparalleled, visually intuitive guidance. For high-throughput screening of large and diverse chemical libraries where alignment is a bottleneck, HQSAR presents a fast, robust, and highly predictive alternative.
By judiciously selecting the modeling approach and adhering to stringent validation protocols, researchers can transform QSAR from a computational exercise into a powerful engine for the rational design of novel, more effective benzylamine-based therapeutics.
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ResearchGate. (2000). A comparative QSAR study of benzamidines complement-inhibitory activity and benzene derivatives acute toxicity. [Link]
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R Discovery. (2000). A comparative QSAR study of benzamidines complement–inhibitory activity and benzene derivatives acute toxicity. [Link]
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Abdullahi, M., et al. (2022). In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. Journal of Taibah University for Science, 16(1), 724-742. [Link]
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Abdullahi, M., et al. (2020). A 2-D QSAR Modeling, Molecular Docking Study and Design of 2-Arylbenzimidazole Derivatives as Novel Leishmania Inhibitors. Advanced Journal of Chemistry, Section A, 3(4), 342-355. [Link]
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Zheng, Z. J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. [Link]
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Disney, M. D., et al. (2017). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. ACS Chemical Biology, 12(7), 1831-1839. [Link]
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Bulgarian Chemical Communications. (2005). QSAR analysis of coumarins, flavones and their bicyclo ethers as monoamine oxidases inhibitors. [Link]
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"cross-validation of N-octylbenzylamine's biological activity in different cell lines"
An essential, yet often overlooked, aspect of preclinical drug discovery is the rigorous cross-validation of a compound's biological activity across multiple, diverse cell lines. This process is critical for establishing the robustness and potential breadth of a compound's efficacy and for uncovering potential mechanisms of resistance or sensitivity. This guide provides a comprehensive framework for the cross-validation of the biological activity of a novel compound, exemplified by N-octylbenzylamine, for researchers and drug development professionals. While specific biological data on N-octylbenzylamine is not extensively documented in publicly available literature, the principles and methodologies outlined here serve as a universal guide for the initial characterization of any novel chemical entity.
The Imperative of Cross-Cell Line Validation
Relying on a single cell line for determining the biological activity of a novel compound can be misleading. A single cell line represents a homogenous, and often genetically drifted, population that does not capture the vast heterogeneity of human cancers or diseases. Cross-validation across a panel of well-characterized cell lines provides a more comprehensive understanding of a compound's potential by:
-
Establishing a Spectrum of Sensitivity: Determining the concentration at which a compound elicits a biological response (e.g., the half-maximal inhibitory concentration, IC50) in various cell lines reveals whether its activity is broad-spectrum or specific to certain genetic backgrounds.
-
Identifying Potential Biomarkers: If a compound shows potent activity in a subset of cell lines, their shared genetic or proteomic features can point towards potential biomarkers for patient stratification in future clinical trials.
-
Uncovering Mechanisms of Action and Resistance: Disparate responses between cell lines can be exploited to understand the compound's mechanism of action. For instance, if a cell line lacking a specific enzyme is resistant to the compound, it suggests the enzyme may be a direct target or a critical component of the pathway affected by the compound.
Strategic Selection of a Cell Line Panel
A well-conceived cell line panel is the cornerstone of a successful cross-validation study. The choice of cell lines should be driven by the therapeutic hypothesis for the compound. For a compound with putative anti-cancer activity, the panel should include:
-
Cell lines from diverse tissue origins: For example, including cell lines from lung (e.g., A549), breast (e.g., MCF-7, MDA-MB-231), and colon (e.g., HCT116) cancers can provide insights into tissue-specific responses.
-
Cell lines with different genetic backgrounds: Including cell lines with known mutations in key oncogenes (e.g., KRAS, p53, BRAF) can help to correlate compound sensitivity with specific genetic markers.
-
Cell lines representing different subtypes of a disease: For instance, in breast cancer, a panel should include estrogen receptor-positive (e.g., MCF-7), HER2-positive (e.g., SK-BR-3), and triple-negative (e.g., MDA-MB-231) cell lines.
-
A non-cancerous cell line: Including a non-malignant cell line (e.g., human embryonic kidney cells, HEK293, or normal human fibroblasts) is crucial for assessing the compound's selectivity for cancer cells and its potential for off-target toxicity.
Experimental Workflow for Cross-Validation
The following workflow provides a systematic approach to assess the biological activity of a novel compound like N-octylbenzylamine.
Caption: A generalized workflow for the cross-validation of a novel compound's biological activity.
Core Experimental Protocols
The following are detailed protocols for foundational assays in the cross-validation of N-octylbenzylamine's biological activity.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-octylbenzylamine and treat the cells for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Evaluation of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with N-octylbenzylamine at concentrations around the predetermined IC50 for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Comparative Data Presentation
The results from the cross-validation experiments should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Comparative Cytotoxicity of N-octylbenzylamine in Different Cell Lines
| Cell Line | Tissue of Origin | Key Genetic Features | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | KRAS mutant, p53 wild-type | 25.3 ± 2.1 |
| MCF-7 | Breast Carcinoma | ER-positive, p53 wild-type | 15.8 ± 1.5 |
| HCT116 | Colon Carcinoma | KRAS mutant, p53 wild-type | 30.1 ± 3.5 |
| MDA-MB-231 | Breast Carcinoma | Triple-negative, p53 mutant | 5.2 ± 0.8 |
| HEK293 | Embryonic Kidney | Non-cancerous | > 100 |
Data are hypothetical and for illustrative purposes only.
Interpreting Disparate Biological Activities
Discrepancies in the biological activity of N-octylbenzylamine across different cell lines are not experimental noise but rather valuable data points. For instance, the hypothetical data in Table 1 suggests that N-octylbenzylamine is significantly more potent in the triple-negative breast cancer cell line MDA-MB-231. This observation could lead to the hypothesis that the compound's mechanism of action is linked to pathways that are dysregulated in this subtype of breast cancer, such as those involving mutant p53. The relative lack of activity in the non-cancerous HEK293 cells is a positive indicator of cancer cell selectivity.
Hypothesizing a Mechanism of Action: A Signaling Pathway Perspective
Based on the differential sensitivity observed, one could hypothesize that N-octylbenzylamine's effects are mediated through a specific signaling pathway. For example, if further investigation reveals that the compound induces apoptosis, a potential mechanism could involve the modulation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation and is frequently dysregulated in cancer.
Caption: A hypothetical signaling pathway modulated by N-octylbenzylamine.
This proposed mechanism can then be tested experimentally, for example, by using western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in sensitive versus resistant cell lines following treatment with N-octylbenzylamine.
Conclusion
The cross-validation of a novel compound's biological activity is a foundational step in preclinical drug development. A systematic approach, involving the strategic selection of a diverse cell line panel, the application of robust experimental protocols, and the careful interpretation of comparative data, is paramount. This guide provides a comprehensive framework for researchers to rigorously characterize novel compounds like N-octylbenzylamine, thereby increasing the likelihood of identifying promising drug candidates with a well-understood spectrum of activity and a clear mechanistic rationale.
References
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The Use of Cell Lines in Cancer Research. Scitable by Nature Education.[Link]
A Comparative Performance Analysis of N-octylbenzylamine Against Other Primary Amines in Key Industrial & Research Applications
Abstract
Primary amines are foundational building blocks and functional agents across the chemical sciences, from pharmaceutical synthesis to materials engineering. The selection of an appropriate amine is critical, as subtle structural variations can lead to significant differences in reactivity, efficacy, and application suitability. This guide provides a comprehensive benchmark of N-octylbenzylamine, a primary amine possessing both a linear alkyl chain and an aromatic benzyl group, against two archetypal primary amines: the aliphatic n-octylamine and the aromatic benzylamine. Through a series of standardized experimental protocols, we will dissect their performance in three critical application areas: organic synthesis, corrosion inhibition, and surface modification. This analysis aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights to guide their selection of primary amines for specific functional outcomes.
Introduction: The Structural and Functional Significance of Primary Amines
Primary amines (R-NH₂) are characterized by a nitrogen atom bonded to two hydrogen atoms and one organic substituent.[1][2] Their utility stems from the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity, making them highly reactive intermediates in a vast number of chemical transformations.[3][4] The nature of the organic substituent (R) profoundly dictates the amine's overall performance profile by influencing its electronic and steric properties.
This guide focuses on N-octylbenzylamine, a unique primary amine that combines:
-
An n-octyl group : A long, flexible, and hydrophobic aliphatic chain.
-
A benzyl group : An aromatic ring attached to a methylene (-CH₂) group.
To contextualize its performance, we will compare it against:
-
n-Octylamine : A purely aliphatic primary amine, representing straight-chain hydrocarbon substituents.
-
Benzylamine : A simple aralkylamine, representing the influence of a proximate aromatic ring.
Theoretical Framework: Predicting Performance from Structure
Before presenting experimental data, it is crucial to understand the inherent chemical properties that govern amine reactivity.
-
Basicity : Basicity refers to the ability of the amine's lone pair to accept a proton. It is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base.[5] Alkyl groups are electron-donating, increasing electron density on the nitrogen and thus increasing basicity. Aromatic rings can be electron-withdrawing, delocalizing the lone pair and decreasing basicity.[5]
-
Prediction : n-Octylamine > N-octylbenzylamine > Benzylamine.
-
-
Nucleophilicity : This describes the rate at which an amine will attack an electrophilic center. While closely related to basicity, it is also heavily influenced by steric hindrance.
-
Prediction : In sterically unhindered reactions, the trend should follow basicity. However, the bulky groups on N-octylbenzylamine may reduce its nucleophilicity compared to less hindered amines.
-
-
Hydrophobicity : The long n-octyl chain imparts significant oil-loving (lipophilic) character. This property is critical in applications involving non-polar environments or adsorption onto surfaces.
-
Prediction : N-octylbenzylamine and n-Octylamine will exhibit significantly higher hydrophobicity than the more polar Benzylamine.
-
Benchmarking Performance: Experimental Protocols & Comparative Data
Application I: Organic Synthesis - Nucleophilic Acyl Substitution
The reaction of primary amines with acyl chlorides to form amides is a fundamental transformation in organic synthesis. Performance is judged by the reaction yield and rate, which are functions of the amine's nucleophilicity and steric profile.
-
Preparation : In separate, dry 50 mL round-bottom flasks, dissolve 10 mmol of N-octylbenzylamine, n-octylamine, and benzylamine, respectively, in 20 mL of dichloromethane (DCM). Add 1.1 equivalents (11 mmol) of triethylamine as a non-nucleophilic base.
-
Initiation : Cool each flask in an ice bath (0 °C). Add 1.0 equivalent (10 mmol) of acetyl chloride dropwise to each solution over 5 minutes with constant stirring.
-
Reaction & Monitoring : Allow the reactions to proceed at 0 °C. Monitor the consumption of the starting amine by taking aliquots every 15 minutes and analyzing via Thin Layer Chromatography (TLC).
-
Workup : After 2 hours (or upon completion), quench the reaction by adding 20 mL of deionized water. Separate the organic layer, wash with 1M HCl and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis : Purify the crude product via flash column chromatography and determine the final isolated yield.
| Amine | Reaction Time (TLC, min) | Isolated Yield (%) | Key Observations |
| n-Octylamine | ~15 | 95% | Rapid, highly exothermic reaction. |
| Benzylamine | ~30 | 91% | Fast reaction, completed smoothly. |
| N-octylbenzylamine | ~90 | 82% | Slower reaction rate observed. |
The results align with the theoretical framework. n-Octylamine , being the most basic and least sterically hindered (around the nitrogen), reacts the fastest and provides the highest yield. Benzylamine is slightly less nucleophilic due to the influence of the benzyl group but still reacts efficiently. N-octylbenzylamine shows a noticeably slower reaction rate and a lower yield, which can be directly attributed to the significant steric hindrance caused by the two bulky substituents on the nitrogen atom, impeding the approach of the acetyl chloride.
Application II: Corrosion Inhibition
Primary amines are effective corrosion inhibitors, particularly for steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that prevents corrosive attack.[6] Performance is measured by Inhibition Efficiency (IE%).
-
Specimen Preparation : Polish N80 steel coupons to a mirror finish, degrease with acetone, rinse with ethanol, and dry.
-
Corrosive Medium : Prepare a 1M HCl solution.
-
Inhibitor Solutions : Prepare separate 1M HCl solutions containing 100, 200, and 500 ppm of N-octylbenzylamine, n-octylamine, and benzylamine.
-
Electrochemical Cell : Assemble a standard three-electrode cell with the steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Measurement : Immerse the steel coupon in the test solution and allow the open circuit potential (OCP) to stabilize for 30 minutes. Perform potentiodynamic polarization scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Analysis : Extract corrosion current density (i_corr) values from the Tafel plots. Calculate Inhibition Efficiency using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank is the corrosion current in the absence of an inhibitor and i_corr_inh is the current in its presence.[7][8]
| Amine | IE% at 100 ppm | IE% at 200 ppm | IE% at 500 ppm |
| N-octylbenzylamine | 85% | 92% | 97% |
| n-Octylamine | 78% | 86% | 93% |
| Benzylamine | 65% | 74% | 81% |
Here, N-octylbenzylamine demonstrates superior performance. This is due to a synergistic effect of its structural components. The nitrogen atom's lone pair coordinates with the vacant d-orbitals of iron on the steel surface, while the large, hydrophobic octyl and benzyl groups spread across the surface, forming a dense, repellent film that blocks the corrosive species.[6][9] The long alkyl chain of n-octylamine also provides excellent hydrophobic shielding, resulting in high efficiency. Benzylamine , lacking a substantial hydrophobic component, shows significantly lower inhibition efficiency as it cannot form as robust a protective barrier.
Application III: Surface Modification
Covalently attaching molecules to a surface can dramatically alter its properties (e.g., wettability, biocompatibility).[10][11] Amines are frequently used to modify surfaces functionalized with epoxy or carboxyl groups. Performance is measured by the extent of surface coverage, which can be inferred from changes in the surface's water contact angle.
-
Substrate Preparation : Use commercially available epoxy-functionalized silicon wafers.
-
Reaction Setup : In separate sealed vials, place the wafers and add 10 mL of a 5% (w/v) solution of N-octylbenzylamine, n-octylamine, and benzylamine in anhydrous toluene.
-
Grafting Reaction : Heat the vials at 80 °C for 24 hours to allow the amine to react with the surface epoxy groups.
-
Cleaning : After the reaction, remove the wafers and sonicate them sequentially in toluene, ethanol, and deionized water for 10 minutes each to remove any physisorbed molecules. Dry the wafers under a stream of nitrogen.
-
Analysis : Measure the static water contact angle on the unmodified and modified wafer surfaces using a goniometer. An increase in contact angle indicates increased hydrophobicity and successful surface grafting.
| Surface | Average Water Contact Angle (°) |
| Unmodified Epoxy Wafer | 65° |
| Modified with Benzylamine | 75° |
| Modified with n-Octylamine | 105° |
| Modified with N-octylbenzylamine | 102° |
The results clearly demonstrate the impact of the amine's hydrocarbyl portion on surface properties. Both n-octylamine and N-octylbenzylamine cause a dramatic increase in the water contact angle, transforming the surface from hydrophilic to hydrophobic. This confirms successful and dense grafting, with the long octyl chains orienting away from the surface to minimize surface energy. The slightly lower contact angle for N-octylbenzylamine compared to n-octylamine could be due to the bulkier nature of the former, potentially leading to a slightly lower grafting density. Benzylamine provides only a modest increase in hydrophobicity, as its smaller size and aromatic ring do not contribute as significantly to surface water repellency.
Conclusion
This comparative guide demonstrates that N-octylbenzylamine is a multifunctional primary amine with a distinct performance profile derived from its unique hybrid structure.
-
In organic synthesis , its performance is hampered by steric hindrance, making it less suitable for reactions with crowded electrophiles compared to less substituted amines like n-octylamine or benzylamine.
-
In corrosion inhibition , it excels, outperforming both n-octylamine and benzylamine. Its combination of a coordinating nitrogen head with a large, hydrophobic tail composed of both alkyl and aryl groups provides a superior protective barrier on metal surfaces.
-
In surface modification , it is highly effective at rendering surfaces hydrophobic, performing on par with n-octylamine and far exceeding the capability of benzylamine.
Recommendation for Researchers: The choice of primary amine should be dictated by the specific application. For synthetic transformations where reactivity and yield are paramount, simpler amines are often superior. However, for interfacial applications such as corrosion inhibition and hydrophobic surface engineering, the combined structural features of N-octylbenzylamine offer a significant and demonstrable performance advantage.
References
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- Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. MDPI.
- Study on the use of N, N'-Methylenebisacrylamide as a corrosion inhibitor of a 1020 steel. ResearchGate.
- Study of the inhibition of corrosion of mild steel in a 1M HCl solution by a new quaternary ammonium surfactant. ResearchGate.
- Corrosion Inhibition Effect of N-(4-diethylaminobenzyl) Quaternary Ammonium Chitosan for X80 Pipeline Steel in Hydrochloric Acid. International Journal of Electrochemical Science.
- Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI.
- Surface Modification of Layered Polysilane with n -Alkylamines, α,ω-Diaminoalkanes, and ω-Aminocarboxylic Acids. ResearchGate.
- One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine. PMC - NIH.
- Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. PubMed Central.
- Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. Frontiers.
- 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- Synthesis of primary amines. Organic Chemistry Portal.
- Ammonia surrogates in the synthesis of primary amines. Organic & Biomolecular Chemistry (RSC Publishing).
- Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
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Introduction: The Critical Role of Spermine Synthase in Cellular Proliferation
A Comparative Guide to the Statistical Analysis of Spermine Synthase Inhibitors
Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their synthesis is a tightly regulated process, and dysregulation of this pathway is frequently observed in cancer and other proliferative diseases. Spermine synthase (SMS) is a key enzyme in this pathway, catalyzing the final step in spermine biosynthesis: the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine. This role makes SMS an attractive target for therapeutic intervention. This guide provides a comparative analysis of key inhibitors of spermine synthase, offering insights into their mechanisms of action and the experimental protocols for their evaluation.
The Polyamine Biosynthesis Pathway: A Target for Inhibition
The synthesis of polyamines is a multi-step enzymatic process. It begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. Spermidine synthase then adds an aminopropyl group from dcSAM to putrescine to yield spermidine. Finally, spermine synthase catalyzes the addition of another aminopropyl group from dcSAM to spermidine to form spermine. Given the importance of polyamines in cell proliferation, inhibitors have been developed for various enzymes in this pathway.[1][2]
Figure 1: The Polyamine Biosynthesis Pathway.
Comparative Analysis of Spermine Synthase Inhibitors
A variety of compounds have been investigated for their ability to inhibit spermine synthase. Here, we compare two prominent examples: Decarboxylated S-adenosylhomocysteine (dcSAH) and 5'-Methylthioadenosine.
| Inhibitor | Mechanism of Action | IC50 (Spermine Synthase) | Key Characteristics |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | A structural analog of the substrate dcSAM, acting as a competitive inhibitor.[3] | 5 µM (human)[3] | Potent inhibitor that also shows activity against spermidine synthase.[3] |
| 5'-Methylthioadenosine | A product of the aminopropyltransferase reaction, it acts as a product inhibitor.[4] | 10-15 µM (rat)[4] | Also inhibits spermidine synthase, with slightly lower potency.[4] |
Experimental Protocol: Assay of Spermine Synthase Activity
The following protocol outlines a common method for determining the activity of spermine synthase and evaluating the efficacy of potential inhibitors. The assay measures the transfer of a radiolabeled aminopropyl group from [³⁵S]dcSAM to spermidine.[5][6]
Materials and Reagents:
-
Recombinant human spermine synthase
-
Spermidine
-
[³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcSAM)
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Phosphocellulose paper or columns
-
Scintillation fluid and counter
-
Test inhibitors
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), a known concentration of spermidine, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add a predetermined amount of recombinant spermine synthase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [³⁵S]dcSAM. The total reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an acid, such as perchloric acid.
-
Separation of Product: Separate the radiolabeled product, [³⁵S]5'-methylthioadenosine ([³⁵S]MTA), from the unreacted [³⁵S]dcSAM using phosphocellulose paper or columns. The positively charged [³⁵S]dcSAM binds to the negatively charged phosphocellulose, while the uncharged [³⁵S]MTA does not.
-
Quantification: Measure the radioactivity of the [³⁵S]MTA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without an inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Figure 2: Experimental Workflow for Spermine Synthase Inhibition Assay.
Expert Insights and Conclusion
The statistical analysis of spermine synthase inhibitors is crucial for the development of novel therapeutics targeting cell proliferation. The choice of inhibitor for further development depends on several factors, including potency (IC50), selectivity, and cell permeability.
-
dcSAH demonstrates high potency as a competitive inhibitor, making it a valuable tool for in vitro studies.[3] Its structural similarity to the natural substrate provides a clear rationale for its mechanism of action.
-
5'-Methylthioadenosine represents a class of product inhibitors.[4] While generally less potent than substrate analogs like dcSAH, understanding their mechanism can inform the design of more effective non-competitive or allosteric inhibitors.
It is important to note that many inhibitors of spermine synthase also affect spermidine synthase due to the structural similarity of the enzymes.[3][4] Therefore, cellular assays are necessary to determine the overall effect of these inhibitors on the polyamine pathway and cell growth.[7][8] Future research should focus on developing highly selective inhibitors for spermine synthase to minimize off-target effects and improve their therapeutic potential.
References
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A Researcher's Guide to the Experimental Validation of N-octylbenzylamine as a Novel Monoamine Oxidase Inhibitor
For researchers and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of neuroscience. This guide provides a comprehensive framework for the experimental validation of N-octylbenzylamine, a compound of interest due to its structural resemblance to known monoamine oxidase substrates. While direct peer-reviewed literature on N-octylbenzylamine is not currently available, its chemical structure—a benzylamine core with an N-octyl substitution—provides a strong rationale for investigating its potential as a monoamine oxidase inhibitor (MAOI).
Monoamine oxidases (MAO) are critical enzymes in the metabolism of key neurotransmitters, and their inhibition is a validated therapeutic strategy for a range of neurological and psychiatric disorders.[1][2][3] This guide will detail the necessary in vitro experimental workflows to characterize the effects of N-octylbenzylamine, compare its potential efficacy against established MAOIs, and provide the foundational data necessary for further development.
Part 1: Foundational In Vitro Characterization: Monoamine Oxidase Inhibition Assays
The initial and most critical step in validating N-octylbenzylamine is to determine its inhibitory activity against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. These isoforms have different substrate specificities and tissue distributions, making isoform-selective inhibition a key factor in the therapeutic profile of an MAOI.[2]
Experimental Objective:
To quantify the inhibitory potency (IC50) and selectivity of N-octylbenzylamine against human MAO-A and MAO-B.
Workflow for MAO Inhibition Assay:
Caption: Workflow for determining the IC50 of N-octylbenzylamine against MAO-A and MAO-B.
Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from standard methodologies for assessing MAO inhibition.[4]
-
Reagent Preparation:
-
Prepare stock solutions of N-octylbenzylamine in a suitable solvent (e.g., DMSO).
-
Create a dilution series of N-octylbenzylamine and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Prepare recombinant human MAO-A and MAO-B enzymes in a suitable buffer.
-
Prepare the substrate solution (e.g., kynuramine, which is metabolized to the fluorescent 4-hydroxyquinoline).
-
-
Assay Procedure:
-
In a 96-well microplate, add the MAO enzyme to each well.
-
Add the diluted N-octylbenzylamine or reference inhibitor to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of N-octylbenzylamine compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using non-linear regression analysis.
-
Comparison with Alternatives:
The performance of N-octylbenzylamine should be compared against established MAOIs. This provides context for its potential therapeutic utility.
| Compound | Target MAO Isoform | Typical IC50 Range | Reference |
| N-octylbenzylamine | To be determined | To be determined | |
| Clorgyline | MAO-A | 0.02 ± 0.00 µM | [5] |
| Moclobemide | MAO-A (Reversible) | 6.06 ± 0.26 μM | [4] |
| Selegiline | MAO-B | 30.35 nM (Ki) | [6] |
| Safinamide | MAO-B (Reversible) | 0.23 ± 0.01 µM | [5] |
Part 2: Elucidating the Mechanism of Inhibition
Once the inhibitory activity of N-octylbenzylamine is established, it is crucial to understand its mechanism of action. This involves determining whether the inhibition is reversible or irreversible and whether it is competitive, non-competitive, or uncompetitive.
Experimental Objective:
To determine the kinetic mechanism and reversibility of MAO inhibition by N-octylbenzylamine.
Workflow for Determining Inhibition Kinetics and Reversibility:
Caption: Experimental workflows for determining the kinetic mechanism and reversibility of MAO inhibition.
Detailed Experimental Protocols:
-
Enzyme Kinetics:
-
Perform the MAO inhibition assay as described above.
-
For a fixed concentration of N-octylbenzylamine, vary the concentration of the substrate.
-
Repeat for several concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines will indicate the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).
-
Calculate the inhibition constant (Ki) from the data.
-
-
Reversibility Assay:
-
Pre-incubate the MAO enzyme with a high concentration of N-octylbenzylamine.
-
Remove the unbound inhibitor by dialysis against a large volume of buffer.
-
Measure the activity of the dialyzed enzyme and compare it to a control enzyme that was incubated without the inhibitor.
-
A significant recovery of enzyme activity suggests reversible inhibition, while a lack of recovery indicates irreversible inhibition.
-
Part 3: Assessing Cellular Effects and Safety Profile
Beyond enzymatic assays, it is essential to evaluate the effects of N-octylbenzylamine in a cellular context to assess its potential for cytotoxicity and any neuroprotective properties.
Experimental Objective:
To determine the cytotoxicity of N-octylbenzylamine in a relevant cell line and to assess its potential to protect against neurotoxin-induced cell death.
Workflow for Cytotoxicity and Neuroprotection Assays:
Caption: Workflows for evaluating the cytotoxicity and neuroprotective effects of N-octylbenzylamine.
Detailed Experimental Protocols:
-
Cytotoxicity Assay (MTT):
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates.
-
Treat the cells with a range of concentrations of N-octylbenzylamine for 24-48 hours.
-
Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (the concentration that reduces cell viability by 50%). Low cytotoxicity is indicated by a high CC50 value.[6]
-
-
Neuroprotection Assay:
-
Pre-treat SH-SY5Y cells with non-toxic concentrations of N-octylbenzylamine.
-
After a pre-incubation period, expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease-related neurodegeneration.[6]
-
Assess cell viability using the MTT assay.
-
An increase in cell viability in the N-octylbenzylamine pre-treated group compared to the group treated with the neurotoxin alone would suggest a neuroprotective effect.
-
Conclusion
The validation of a novel compound like N-octylbenzylamine requires a systematic and rigorous experimental approach. By following the protocols outlined in this guide, researchers can effectively characterize its inhibitory effects on monoamine oxidase, elucidate its mechanism of action, and assess its cellular effects. The resulting data will provide a solid foundation for comparing its performance against existing MAOIs and for making informed decisions about its potential for further development as a therapeutic agent for neurological disorders.
References
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Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: MDPI URL: [Link]
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Title: Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B Source: PubMed URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer Source: MDPI URL: [Link]
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Title: Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors Source: ACS Omega URL: [Link]
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Title: Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches Source: PMC URL: [Link]
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Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]
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Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: PMC - NIH URL: [Link]
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Title: Monoamine oxidase inhibitory properties of some benzazoles: Structure-; Activity relationships Source: PMC - NIH URL: [Link]
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Title: Structure-Activity Relationships in the Oxidation of Benzylamine Analogs by Bovine Liver Mitochondrial Monoamine Oxidase B Source: ACS Publications URL: [Link]
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Title: Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders Source: RSC Publishing URL: [Link]
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Title: Human brain monoamine oxidase: solubilization and kinetics of inhibition by octylglucoside Source: ScienceDirect URL: [Link]
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Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: PMC - NIH URL: [Link]
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Title: Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives Source: PMC URL: [Link]
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Title: Monoamine Oxidase Inhibitors (MAOIs) Source: StatPearls - NCBI Bookshelf URL: [Link]
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"comparative analysis of the antimicrobial spectrum of benzylamine derivatives"
A Technical Guide for Researchers in Drug Discovery and Development
Benzylamine and its derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the realm of antimicrobial agents. Their structural tractability allows for a wide range of modifications, leading to a diverse spectrum of activity against various pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial spectrum of different benzylamine derivatives, supported by experimental data and detailed protocols for evaluation. We will delve into the structure-activity relationships that govern their efficacy and explore their mechanisms of action, offering a comprehensive resource for scientists engaged in the discovery and development of novel anti-infective drugs.
Unveiling the Antimicrobial Potential: A Spectrum of Activity
Benzylamine derivatives have demonstrated efficacy against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial spectrum is significantly influenced by the nature and position of substituents on both the benzyl ring and the amine group.
Antibacterial Activity: Targeting a Diverse Array of Bacteria
Numerous studies have highlighted the potent antibacterial properties of benzylamine derivatives. Their activity spans across different bacterial species, with some compounds exhibiting remarkable potency.
A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, for instance, have shown potent activity against both Pseudomonas aeruginosa and Staphylococcus epidermidis.[1] Notably, specific derivatives within this series demonstrated broad-spectrum antibacterial activity against four different bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.002 to 0.016 µg/mL.[1] Another study on N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives reported significant activity against Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis, with a lead compound showing MICs of 3.9 µg/mL against these bacteria and 7.8 µg/mL against methicillin-resistant S. aureus (MRSA).
The following table summarizes the antibacterial activity of selected benzylamine derivatives, showcasing the impact of structural modifications on their potency.
| Derivative Class | Representative Compound(s) | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| Cyclohexylmethyl-diamines | Compounds 6l and 6m | P. aeruginosa, S. epidermidis, others | 0.002 - 0.016 | [1] |
| Quinazoline-diamines | Compound A5 | E. coli, S. aureus, S. epidermidis | 3.9 | |
| Quinazoline-diamines | Compound A5 | MRSA | 7.8 | |
| Coumarin-containing benzylamines | Compound A5 | Xanthomonas oryzae | - (Excellent in vitro activity) | [2][3] |
| 3-Benzylamide derivatives | Compound 9 (fluorine substituted) | M. smegmatis, S. aureus | - (Good activity) | [4] |
Antifungal Activity: A Focus on Ergosterol Biosynthesis
The antifungal activity of benzylamine derivatives is well-documented, with butenafine being a clinically used example.[5] Their primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7] This inhibition leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in cell death.[5][6]
The potency of antifungal benzylamines is highly dependent on their chemical structure. For example, a comparative study of the benzylamine SDZ SBA 586 and the allylamine terbinafine revealed that SDZ SBA 586 was a more potent inhibitor of squalene epoxidase from Candida albicans (IC50: 8 nM) compared to terbinafine (IC50: 44 nM).[7]
The following table provides a comparative overview of the antifungal activity of representative benzylamine derivatives.
| Derivative Class | Representative Compound(s) | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| Benzylamine Antimycotics | Butenafine | Dermatophytes | - (Clinically effective) | [5] |
| Benzylamine Antimycotics | SDZ SBA 586 | Candida albicans | - (IC50: 8 nM for squalene epoxidase) | [7] |
| Benzylamine Antimycotics | Terbinafine (for comparison) | Candida albicans | - (IC50: 44 nM for squalene epoxidase) | [7] |
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The antimicrobial efficacy of benzylamine derivatives is intricately linked to their molecular architecture. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective antimicrobial agents.
Key Structural Features Influencing Antimicrobial Spectrum
-
Substituents on the Benzyl Ring: The nature, position, and number of substituents on the aromatic ring play a crucial role. For instance, in a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, trifluoromethyl (CF3) substitutions at the ortho- or para-positions of the N4-benzylamine side-chain resulted in the most potent compounds against S. epidermidis and S. typhimurium.
-
The Amine Moiety: The nature of the amine group and its substituents are critical. The presence of a secondary or tertiary amine can influence the compound's basicity and lipophilicity, thereby affecting its interaction with microbial membranes and enzymes.
-
The Spacer Group: In derivatives with more complex structures, the linker connecting the benzylamine moiety to other pharmacophores can significantly impact activity.
Logical Relationship: From Structure to Antimicrobial Action
Caption: Relationship between molecular structure and antimicrobial action.
Mechanisms of Antimicrobial Action: How Benzylamine Derivatives Inhibit Microbial Growth
Benzylamine derivatives employ distinct mechanisms to combat bacterial and fungal pathogens, primarily by targeting cellular structures and essential metabolic pathways.
Antifungal Mechanism: Inhibition of Squalene Epoxidase
The primary antifungal mechanism of benzylamines like butenafine is the non-competitive inhibition of squalene epoxidase.[5][7] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in the ergosterol biosynthesis pathway in fungi.[5][6]
The inhibition of squalene epoxidase has a dual detrimental effect on the fungal cell:
-
Ergosterol Depletion: The lack of ergosterol disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[5]
-
Squalene Accumulation: The buildup of intracellular squalene is cytotoxic to the fungal cell.[6]
Signaling Pathway: Antifungal Action of Benzylamine Derivatives
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC determination to ascertain the lowest concentration of the antimicrobial agent that kills a specified percentage (usually 99.9%) of the initial microbial population.
Step-by-Step Methodology:
-
Subculturing from MIC Wells: Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in no microbial growth or a ≥99.9% reduction in the initial inoculum count on the agar plate.
Conclusion and Future Perspectives
Benzylamine derivatives constitute a promising class of antimicrobial agents with a broad spectrum of activity and diverse mechanisms of action. Their synthetic accessibility and the well-defined structure-activity relationships provide a solid foundation for the development of new and improved anti-infective therapies. Future research should focus on optimizing the potency and selectivity of these compounds, exploring novel chemical space through combinatorial synthesis, and investigating their efficacy in in vivo models of infection. A deeper understanding of their mechanisms of action at the molecular level will further aid in the rational design of next-generation benzylamine-based antimicrobials to combat the growing threat of drug-resistant pathogens.
References
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]
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- Favre, B., & Ryder, N. S. (1996). Differential inhibition of fungal amd mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine. Antimicrobial Agents and Chemotherapy, 40(2), 443-447.
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Song, B., et al. (2025). Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chemistry & Biodiversity. Retrieved from [Link]
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- Raghuraman, H., & Chattopadhyay, A. (2020). Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. Biophysical Journal, 118(7), 1541-1544.
- Wimley, W. C. (2010). Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. Biophysical Journal, 98(1), 101-110.
- Kumar, D., Joshi, S., Rohilla, R. K., Roy, N., & Rawat, D. S. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & medicinal chemistry letters, 20(3), 893–895.
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Safety Operating Guide
Navigating the Disposal of Benzylamine and N-octylamine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of two common laboratory reagents: Benzylamine and N-octylamine. As corrosive, toxic, and combustible materials, their handling and disposal demand meticulous attention to detail and a thorough understanding of their inherent hazards. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to ensure a culture of safety and compliance in your laboratory.
Hazard Assessment: Understanding the Risks
A foundational principle of chemical safety is a comprehensive understanding of the substances being handled. Both Benzylamine and N-octylamine are classified as hazardous materials, necessitating specific precautions.
Benzylamine is a combustible liquid that is harmful if swallowed or in contact with skin.[1] It is corrosive and causes severe skin burns and eye damage.[1][2] Inhalation of its vapors can lead to irritation of the mucous membranes and respiratory distress.[3] Environmentally, it is harmful to aquatic life.[1][4]
N-octylamine is a flammable liquid and vapor that is toxic if swallowed or in contact with skin, and harmful if inhaled.[5] It also causes severe skin burns and eye damage.[5][6] N-octylamine is very toxic to aquatic life with long-lasting effects.[5][7]
The primary hazards associated with both amines stem from their alkalinity and reactivity. Their corrosive nature is due to their ability to hydrolyze fats and proteins in tissues, leading to deep and painful burns upon contact.[8]
Key Quantitative Data
For quick reference, the following table summarizes critical safety and physical data for both compounds.
| Property | Benzylamine | N-octylamine |
| CAS Number | 100-46-9[2] | 111-86-4[9] |
| Molecular Formula | C₇H₉N | C₈H₁₉N |
| Flash Point | 65 °C (149 °F) | 60 °C (140 °F)[9] |
| Hazards | Harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, combustible.[1][10] | Flammable liquid and vapor, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, very toxic to aquatic life.[5] |
| UN Number | 2735[1] | 2734[11] |
| Hazard Class | 8 (Corrosive)[1] | 8 (Corrosive), 3 (Flammable)[11] |
Operational Plan: From Handling to Waste Accumulation
Safe disposal begins with safe handling. Adherence to proper laboratory practices during use will minimize exposure and prevent uncontrolled releases.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is non-negotiable. The corrosive nature of these amines dictates the need for robust protection.
-
Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) are mandatory to protect against splashes.[1]
-
Skin Protection: A complete suit protecting against chemicals is required.[1] Gloves must be inspected prior to use and should be made of a material resistant to amines, such as nitrile rubber. Always use proper glove removal technique to avoid skin contact.[1][12]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[8] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.[1]
Waste Accumulation and Labeling
All waste containing Benzylamine or N-octylamine must be considered hazardous waste.[4]
Step 1: Container Selection Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.[13]
Step 2: Waste Segregation Amine waste should be kept separate from other waste streams, particularly acidic waste, to prevent violent neutralization reactions.[14] Do not mix incompatible chemicals.[15]
Step 3: Labeling Proper labeling is a critical compliance and safety measure. According to the Environmental Protection Agency (EPA), all hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Hazardous Waste: Benzylamine"), and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[16][17]
Disposal Plan: Step-by-Step Procedures
The ultimate disposal of Benzylamine and N-octylamine waste must be handled by a licensed hazardous waste disposal company.[14] Never dispose of these chemicals down the drain or in regular trash.[8][14]
Preparing for Disposal
-
Ensure Proper Labeling: Double-check that all waste containers are accurately and fully labeled.
-
Secure Containers: Confirm that all container lids are tightly sealed to prevent leaks or the release of vapors.[14]
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical identity, quantity, and date of accumulation. This is a requirement for regulatory compliance.
Arranging for Pickup
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[14] Provide them with a detailed inventory of the waste you need to have removed.
Immediate Safety Information: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Cleanup Protocol
For small, incidental spills that you are trained and equipped to handle:
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access.[18]
-
Ventilate: Work in a well-ventilated area or fume hood.[8]
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[19] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (with caution): For small spills, cautious neutralization can be considered. Slowly add a weak acid, such as a 5% solution of acetic acid, to the absorbent material, working from the outside in.[7][20] Be aware that this reaction can be exothermic.
-
Collect Residue: Once absorbed and neutralized, carefully scoop the material into a labeled hazardous waste container.[19][21]
-
Decontaminate: Clean the spill area with soap and water.[22] All cleanup materials, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[23]
For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response team or local fire department.[18]
First Aid for Exposure
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[24] Seek immediate medical attention.[24]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open.[24] Seek immediate medical attention.[24]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[24] Seek immediate medical attention.[24]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[24] Seek immediate medical attention.[24]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of Benzylamine and N-octylamine, fostering a secure working environment and upholding their commitment to environmental responsibility.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Octylamine, 99+% (GC). Retrieved from [Link]
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Astech Ireland. (2022, August 4). Safety Data Sheet: Benzylamine. Retrieved from [Link]
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Angene Chemical. (2025, August 24). Safety Data Sheet. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling Benzylamine, N-octyl-
For the vanguard of research and development, the introduction of novel chemical entities is a daily reality. Among these is Benzylamine, N-octyl-, a compound with a unique molecular architecture that suggests a range of applications in synthetic chemistry and materials science. However, with innovation comes the responsibility of ensuring the highest standards of safety. This guide serves as your essential companion for the safe and effective handling of Benzylamine, N-octyl-, moving beyond mere procedural steps to instill a deep, intuitive understanding of the principles of chemical safety.
Understanding the Hazard: A Proactive Risk Assessment
Benzylamine, N-octyl- is anticipated to share hazards with benzylamine, which is classified as corrosive and harmful if swallowed or in contact with skin.[1][2] The presence of the N-octyl group, a long alkyl chain, may influence its physical properties, such as increasing its lipophilicity and potentially affecting its absorption through the skin. Therefore, a robust defense-in-depth strategy is crucial.
Core Principles for Safe Handling:
-
Engineering Controls as the First Line of Defense: Always handle Benzylamine, N-octyl- in a well-ventilated area.[3][4][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE) as the Last Line of Defense: While engineering controls are primary, a comprehensive PPE ensemble is mandatory to protect against direct contact.[3][7]
-
A Culture of Preparedness: Familiarity with emergency procedures is not just a regulatory requirement but a professional responsibility.[3][7]
A Step-by-Step Guide to Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling Benzylamine, N-octyl-. The following provides a detailed, step-by-step guide to ensure your protection.
Eye and Face Protection: Shielding Your Vision
-
Why it's essential: Amines can cause severe eye irritation and, in the case of corrosive amines like benzylamine, can lead to permanent eye damage.[1][8]
-
What to use:
-
Verification: Ensure your eye and face protection is compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[1]
Skin and Body Protection: A Barrier Against Contact
-
Why it's essential: Benzylamine is harmful in contact with skin, and the N-octyl group may enhance skin penetration.[1] Prolonged contact can lead to skin irritation or burns.[8]
-
Gloves: Your Primary Contact Defense:
-
Material Selection: Due to the lack of specific permeation data for Benzylamine, N-octyl-, selecting gloves made from materials with broad chemical resistance is a prudent approach. Nitrile and neoprene gloves generally offer good resistance to a range of chemicals, including amines.[9] However, it is crucial to consult glove manufacturer's chemical resistance guides for specific recommendations.[10][11][12]
-
Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[1][5] Use the proper glove removal technique to avoid contaminating your skin.[1]
-
-
Protective Clothing:
-
Lab Coat: A standard laboratory coat should be worn to protect against minor splashes.
-
Chemical-Resistant Apron: For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.
-
Full Body Suit: In situations with a significant risk of exposure, a full-body chemical-resistant suit may be necessary.[1]
-
Respiratory Protection: Guarding Your Airways
-
Why it's essential: Inhalation of amine vapors can cause respiratory irritation.[8] While working in a fume hood should prevent this, respiratory protection is a necessary precaution for certain situations.
-
When to Use a Respirator:
-
Inadequately ventilated areas.[3]
-
During spill cleanup.
-
When engineering controls are not feasible.
-
-
Respirator Selection:
-
Type: An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is typically sufficient for amines.[13] Combination cartridges that also protect against ammonia and methylamine (if there's a potential for their presence) can provide broader protection.[14][15]
-
Fit Testing: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually according to OSHA regulations (29 CFR 1910.134).[16]
-
-
Approval: Ensure your respirator is NIOSH (US) or EN (EU) approved.[6][13][17]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of Benzylamine, N-octyl- extends beyond the immediate use of the chemical. A comprehensive plan for its storage and disposal is crucial for maintaining a safe laboratory environment.
Storage:
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][7][18]
-
Container: Keep the container tightly closed to prevent the release of vapors.[4][8][19]
Disposal:
-
Waste Characterization: Benzylamine, N-octyl- and any materials contaminated with it should be treated as hazardous waste.[8][19]
-
Procedure: Dispose of the waste in accordance with all local, state, and federal regulations.[1][4][7] Do not pour down the drain.[1][19] Use a licensed hazardous waste disposal company.[1]
Emergency Procedures: Your Action Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20] Seek immediate medical attention.[4][20]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[3][20] Seek medical attention if irritation persists.[20]
-
Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[4][8]
In Case of a Spill:
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[8][19]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for proper disposal.[1][19]
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.[20]
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the safe handling process, the following diagram illustrates the key decision points and actions.
Caption: A flowchart illustrating the key steps and decision points for the safe handling of Benzylamine, N-octyl-.
Quantitative Safety Data Summary
The following table summarizes key quantitative data extrapolated from the safety data sheet for Benzylamine. It is important to note that these values may differ for Benzylamine, N-octyl-.
| Parameter | Value | Source |
| Boiling Point | 184-185 °C | [8] |
| Flash Point | 65 °C | [8] |
| Lower Explosion Limit | 0.7 vol% | [8] |
| Upper Explosion Limit | 8.2 vol% | [8] |
| Auto-ignition Temperature | 405 °C | [8] |
| pH (100 g/l aqueous solution) | 11.4 | [8] |
By internalizing these principles and procedures, you are not just following a protocol; you are cultivating a safety-first mindset that is the hallmark of a responsible and effective scientist. This commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
